molecular formula C12H12BrNO B1373296 6-Bromo-2-ethoxy-4-methylquinoline CAS No. 1187385-61-0

6-Bromo-2-ethoxy-4-methylquinoline

Cat. No.: B1373296
CAS No.: 1187385-61-0
M. Wt: 266.13 g/mol
InChI Key: RISONBQHKATDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethoxy-4-methylquinoline is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-ethoxy-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-ethoxy-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-ethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-3-15-12-6-8(2)10-7-9(13)4-5-11(10)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISONBQHKATDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)Br)C(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674994
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-61-0
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of pharmacologically active agents and functional materials.[1][2] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 6-Bromo-2-ethoxy-4-methylquinoline. We present a robust, proposed synthetic pathway, detail the underlying chemical principles, predict its physicochemical and spectroscopic characteristics based on established data from analogous structures, and discuss its potential applications. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this promising molecular scaffold.

The Quinoline Scaffold: A Privileged Structure in Chemical Science

Quinolines, composed of a benzene ring fused to a pyridine ring, are heterocyclic aromatic compounds of immense interest.[2] Their rigid, planar structure and electron-rich nature make them ideal platforms for molecular design. The biological significance of quinolines is well-documented, with derivatives exhibiting a vast spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

The specific substituents on 6-Bromo-2-ethoxy-4-methylquinoline are chosen for their distinct contributions:

  • 6-Bromo Group: The bromine atom at the 6-position serves as a crucial synthetic handle. Bromoquinolines are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling the synthesis of diverse and complex derivatives.[3][4] Furthermore, the halogen's electronic properties can significantly influence the molecule's overall reactivity and biological interactions.[3]

  • 2-Ethoxy Group: An alkoxy group at the C2 position can modulate the molecule's lipophilicity, metabolic stability, and receptor-binding profile. The ethoxy group is introduced in the final synthetic step, showcasing a versatile method for late-stage functionalization.

  • 4-Methyl Group: The methyl group at the C4 position (often referred to as the lepidine position) can influence the molecule's steric profile and electronic properties, potentially enhancing binding affinity to biological targets.[5]

Strategic Approach to Synthesis: A Three-Step Protocol

A logical and efficient synthesis of 6-Bromo-2-ethoxy-4-methylquinoline can be achieved through a three-step sequence starting from the commercially available 4-bromoaniline. This strategy involves the initial construction of the core quinoline ring system, followed by sequential functionalization to install the desired chloro and ethoxy groups.

G start_mol 4-Bromoaniline reagent1 Ethyl Acetoacetate, H₂SO₄ intermediate1 6-Bromo-4-methylquinolin-2(1H)-one reagent2 POCl₃, Heat reagent1->intermediate1 Cyclization intermediate2 6-Bromo-2-chloro-4-methylquinoline reagent3 Sodium Ethoxide, Ethanol reagent2->intermediate2 Aromatization final_product 6-Bromo-2-ethoxy-4-methylquinoline reagent3->final_product SNAr Reaction

Caption: Proposed three-step synthesis of the target compound.

This pathway is advantageous as it builds the core heterocycle first and then modifies it, a common and effective strategy in heterocyclic chemistry.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one via Combes Quinoline Synthesis

The Combes synthesis is a reliable method for forming the quinoline ring by reacting an aniline with a β-diketone under acidic conditions.[6][7][8] This reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[9]

G node_a 1. Enamine Formation node_b Aniline attacks the β-diketone, followed by dehydration to form a stable enamine intermediate. node_c 2. Protonation & Cyclization node_d The carbonyl oxygen is protonated by strong acid (H₂SO₄), activating the carbon for electrophilic attack. node_e The electron-rich aromatic ring attacks the activated carbonyl in an intramolecular electrophilic aromatic substitution. node_f 3. Dehydration node_g A final dehydration step re-aromatizes the newly formed heterocyclic ring, yielding the quinolinone product.

Caption: Key mechanistic stages of the Combes reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-bromoaniline (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.

  • Addition of β-Diketone: Once the aniline salt has formed and the mixture is homogenous, add ethyl acetoacetate (1.1 eq) dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100-110 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product, 6-bromo-4-methylquinolin-2(1H)-one, can be further purified by recrystallization from ethanol or acetic acid.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

The conversion of the 2-quinolone to the 2-chloroquinoline is a critical activation step. This is typically accomplished using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and a dehydrating solvent.[10]

Experimental Protocol:

  • Reaction Setup: In a fume hood, combine the dried 6-bromo-4-methylquinolin-2(1H)-one (1.0 eq) from Step 1 with phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl fumes.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction should become a clear, homogenous solution. Monitor completion by TLC.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Cautiously neutralize the acidic aqueous solution with a base such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) until a precipitate forms and the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 6-bromo-2-chloro-4-methylquinoline, can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

The final step is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis variant, where the chloro group at the activated C2 position is displaced by an ethoxide nucleophile.[11][12] The C2 position of the quinoline ring is electron-deficient and highly susceptible to nucleophilic attack.

G cluster_nuc 1. Nucleophile Generation cluster_sub 2. Nucleophilic Substitution (SNAr) sodium Sodium Metal ethanol Ethanol ethoxide Sodium Ethoxide (Strong Nucleophile) ethanol->ethoxide chloroquinoline 6-Bromo-2-chloro-4-methylquinoline ethoxide2 Ethoxide attacks C2 position product 6-Bromo-2-ethoxy-4-methylquinoline ethoxide2->product Chloride is displaced

Caption: Nucleophile generation and substitution pathway.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small pieces of sodium metal (Na, 1.5 eq) portion-wise. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 6-bromo-2-chloro-4-methylquinoline (1.0 eq) in a minimal amount of absolute ethanol.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product, 6-Bromo-2-ethoxy-4-methylquinoline, can be purified by silica gel column chromatography to yield the pure compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source/Basis
Molecular Formula C₁₂H₁₂BrNO -
Molecular Weight 266.13 g/mol -
Appearance Off-white to pale yellow solid Analogy to similar quinolines
XLogP3 ~3.8 Prediction based on structure
Hydrogen Bond Donors 0 -

| Hydrogen Bond Acceptors | 2 (N and O) | - |

Table 2: Anticipated Spectroscopic Data

Technique Characteristic Features
¹H NMR Aromatic Protons (3H): Signals expected between 7.5-8.5 ppm, showing characteristic coupling patterns for the trisubstituted benzene ring. Vinyl Proton (1H): A singlet for the C3-H is expected around 6.5-7.0 ppm. Ethoxy Group (5H): A quartet (~4.5 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃). Methyl Group (3H): A singlet for the C4-CH₃ around 2.5 ppm.
¹³C NMR Quaternary Carbons: Signals for C2, C4, C6, and the bridgehead carbons. The C2 carbon bearing the ethoxy group would be significantly downfield (~160-165 ppm). Aromatic CH: Signals in the aromatic region (~120-140 ppm). Aliphatic Carbons: Signals for the ethoxy group (~62 ppm for -OCH₂- and ~15 ppm for -CH₃) and the methyl group (~18-20 ppm).
FT-IR (cm⁻¹) C=N and C=C stretching: ~1600-1450 cm⁻¹ (characteristic of the quinoline ring). C-O stretching (ether): Strong band around 1250-1050 cm⁻¹. C-Br stretching: ~600-500 cm⁻¹.

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 265 and 267 with an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Note: These are predicted values. Experimental verification is required for confirmation. Spectroscopic analysis of quinoline derivatives often involves techniques like IR, Raman, NMR, and UV-Vis spectroscopy, with interpretations supported by DFT calculations.[15][16][17]

Safety and Handling

Based on GHS data for structurally related bromo-substituted quinolines, 6-Bromo-2-ethoxy-4-methylquinoline should be handled with care.[13][14][18][19]

  • Hazard Classifications: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[13][14] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications and Future Directions

6-Bromo-2-ethoxy-4-methylquinoline represents a versatile scaffold for further chemical exploration. Its potential applications are rooted in the established utility of the quinoline core in drug discovery.

  • Medicinal Chemistry: This compound can serve as a key intermediate for the synthesis of more complex molecules. The bromine atom is a prime site for cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups, enabling the construction of a library of compounds for screening against various biological targets, including kinases, parasites, and bacteria.[1][3]

  • Materials Science: The rigid, aromatic nature of the quinoline ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.[22] The substituents can be modified to tune the photophysical properties of the molecule.

Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and exploration of its utility in derivatization reactions to build a library of novel chemical entities for biological and materials science applications.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-ethoxy-2-methylheptane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(08), 1324-1332. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

  • Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2204-2222. Retrieved from [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12). Retrieved from [Link]

  • Edwards, H. G. M., et al. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(5), 2051-2058. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. Retrieved from [Link]

  • Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6245. Retrieved from [Link]

  • All about chemistry. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • MDPI. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem with Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-ethoxy-4-methylquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-ethoxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical structure, IUPAC nomenclature, and a proposed synthetic pathway based on established chemical principles. Furthermore, it explores its potential applications in drug discovery by drawing parallels with structurally related quinoline derivatives.

Chemical Identity and Physicochemical Properties

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline, a class of compounds known for its prevalence in pharmaceuticals and biologically active molecules. The presence of a bromine atom, an ethoxy group, and a methyl group on the quinoline core suggests its potential as a versatile chemical intermediate.

Chemical Structure:

Chemical structure of 6-Bromo-2-ethoxy-4-methylquinoline

Nomenclature and Identifiers:

ParameterValue
IUPAC Name 6-Bromo-2-ethoxy-4-methylquinoline
CAS Number 1187385-61-0
Molecular Formula C₁₂H₁₂BrNO
Molecular Weight 266.13 g/mol

Computed Physicochemical Properties:

PropertyPredicted Value
XLogP3 3.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 2
Topological Polar Surface Area 21.3 Ų

Proposed Synthesis Pathway

The overall proposed synthesis is a three-step process:

  • Knorr Quinoline Synthesis: Condensation of 4-bromoaniline with ethyl acetoacetate to form an intermediate anilide, followed by cyclization to yield 6-bromo-4-methylquinolin-2(1H)-one.

  • Chlorination: Conversion of the 2-hydroxy group of the quinolinone to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Ethoxylation: Nucleophilic substitution of the 2-chloro group with an ethoxy group using sodium ethoxide to furnish the final product.

Synthesis_Workflow cluster_0 Step 1: Knorr Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Ethoxylation 4-bromoaniline 4-bromoaniline 6-bromo-4-methylquinolin-2(1H)-one 6-bromo-4-methylquinolin-2(1H)-one 4-bromoaniline->6-bromo-4-methylquinolin-2(1H)-one 1. Condensation 2. Cyclization ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->6-bromo-4-methylquinolin-2(1H)-one 6-bromo-2-chloro-4-methylquinoline 6-bromo-2-chloro-4-methylquinoline 6-bromo-4-methylquinolin-2(1H)-one->6-bromo-2-chloro-4-methylquinoline POCl3 target_compound 6-Bromo-2-ethoxy-4-methylquinoline 6-bromo-2-chloro-4-methylquinoline->target_compound NaOEt, EtOH

Navigating Chemical Identities: A Technical Guide to CAS 1187385-61-0 and the Potent Wip1 Inhibitor GSK2830371

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification for the research community: The CAS number 1187385-61-0 is assigned to the chemical compound 6-Bromo-2-ethoxy-4-methylquinoline . However, searches for this CAS number in research and drug development contexts often lead to information about a distinct and highly significant molecule, GSK2830371 , a potent and selective Wip1 phosphatase inhibitor with the CAS number 1404456-53-6. Given the therapeutic relevance of GSK2830371 for professionals in drug development, this guide will provide a comprehensive overview of both compounds, with a detailed focus on the latter.

Part 1: 6-Bromo-2-ethoxy-4-methylquinoline (CAS 1187385-61-0)

6-Bromo-2-ethoxy-4-methylquinoline is a quinoline derivative. While detailed experimental data and applications are not extensively documented in publicly available literature, its structure suggests its potential use as a chemical intermediate in the synthesis of more complex molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 1187385-61-0[1]
Molecular Formula C₁₂H₁₂BrNO[1]
Molecular Weight 266.134 g/mol [1]
Appearance Not specified (likely a solid)
Suppliers

A number of chemical suppliers list 6-Bromo-2-ethoxy-4-methylquinoline in their catalogs, suggesting its availability for research and synthesis purposes. Potential suppliers include AAA-Chem.[1]

Part 2: GSK2830371: A Deep Dive into a Selective Wip1 Phosphatase Inhibitor

GSK2830371 is an orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through its dephosphorylation of key proteins like p53 and p38 MAPK.[4][5] Its role in tumorigenesis has made it an attractive target for cancer therapy.[6]

Physicochemical Properties of GSK2830371
PropertyValueSource
CAS Number 1404456-53-6[2][7]
Molecular Formula C₂₃H₂₉ClN₄O₂S[2]
Molecular Weight 461.02 g/mol [2]
Appearance White to light yellow solid[7]
Solubility Soluble in DMSO[7]
Storage Store at -20°C as a powder[2]
Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway

GSK2830371 exhibits a potent and selective inhibitory action against Wip1 phosphatase with an IC₅₀ of 6 nM.[2] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain unique to Wip1, which regulates the enzyme's activity and substrate recognition.[3] This allosteric mode of inhibition contributes to its high selectivity over other phosphatases.[3]

The primary consequence of Wip1 inhibition by GSK2830371 is the enhanced phosphorylation and activation of the p53 tumor suppressor pathway.[8] In response to cellular stress, such as DNA damage, p53 is phosphorylated at multiple sites, including Serine 15 (Ser15), leading to its stabilization and activation.[8][9] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis, and senescence.[4][8] Wip1 normally counteracts this process by dephosphorylating p53 at Ser15, thus creating a negative feedback loop.[8]

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of p53, leading to its sustained activation.[8] This, in turn, enhances the cellular response to DNA damage and can lead to the selective killing of cancer cells, particularly those with wild-type p53.[4][9] Furthermore, GSK2830371 has been shown to increase the phosphorylation of other key Wip1 substrates, including Chk2, H2AX, and ATM.[2]

WIP1_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation Cascade cluster_cellular_response Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p_p53 Phospho-p53 (Ser15) Cell_Cycle_Arrest Cell Cycle Arrest (p21) p_p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p_p53->Apoptosis induces Wip1 Wip1 Phosphatase Wip1->p_p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Figure 1: The signaling pathway illustrating the mechanism of action of GSK2830371.

Experimental Protocols

In Vitro Cell-Based Assays:

  • Cell Lines: MCF-7 (breast cancer, PPM1D-amplified), DOHH2 (lymphoma), RBE, and SK-Hep-1 (liver adenocarcinoma) are commonly used.[2][7][8]

  • Growth Inhibition Assay: Cells are typically seeded in 96-well plates and treated with a range of GSK2830371 concentrations (e.g., 0.001 to 10 µM) for 72 to 96 hours.[7][8] Cell viability can be assessed using assays such as CCK-8 or Sulforhodamine B (SRB).[8][9]

  • Western Blotting: To assess the phosphorylation status of Wip1 substrates, cells are treated with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).[8][9] Lysates are then probed with antibodies against total and phosphorylated forms of p53 (Ser15), Chk2 (T68), and other relevant proteins.[2][9]

  • Combination Studies: To evaluate synergistic or potentiating effects, GSK2830371 can be combined with other agents like the MDM2 inhibitor HDM201.[8] A fixed, non-growth inhibitory concentration of GSK2830371 (e.g., 2.5 µM) is often used in combination with varying concentrations of the other drug.[8][9]

In Vivo Xenograft Studies:

  • Animal Models: Immunocompromised mice bearing tumor xenografts (e.g., DOHH2 lymphoma) are used.[2]

  • Dosing: GSK2830371 is orally bioavailable and can be administered via oral gavage.[2] Dosing regimens such as 150 mg/kg twice or three times daily have been shown to inhibit tumor growth.[7]

  • Pharmacodynamic Assessment: Tumor tissues can be collected to analyze the phosphorylation of Chk2 and p53 and the levels of Wip1 protein to confirm target engagement.[2][7]

Suppliers of GSK2830371

GSK2830371 is available from a variety of suppliers for research purposes, including:

  • MedChemExpress[7]

  • Selleck Chemicals[2]

  • Axon Medchem[3]

  • Sigma-Aldrich[8]

Conclusion

While the CAS number 1187385-61-0 is officially assigned to 6-Bromo-2-ethoxy-4-methylquinoline, the compound of greater interest to the drug development community is GSK2830371. This potent and selective allosteric inhibitor of Wip1 phosphatase holds significant promise as a therapeutic agent, particularly in cancers with a wild-type p53 status. By preventing the dephosphorylation of p53 and other key tumor suppressor proteins, GSK2830371 enhances the cellular response to DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action and the availability of established experimental protocols make it a valuable tool for researchers in oncology and drug discovery.

References

  • PubChem. 6-Bromo-2-methoxyquinoline. [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC - NIH. [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. [Link]

  • Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget. [Link]

  • Role of wild-type p53-induced phosphatase 1 in cancer (Review). Spandidos Publications. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 6-bromo-2-ethoxy-4-methylquinoline, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in areas ranging from reaction chemistry to bioavailability, this document delves into the theoretical underpinnings of this compound's solubility, provides detailed experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems.

Introduction: Understanding the Molecule

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative. Its molecular structure, characterized by a bicyclic aromatic quinoline core with bromo, ethoxy, and methyl substitutions, dictates its physicochemical properties, including its solubility. The presence of the nitrogen atom in the quinoline ring introduces a degree of polarity and the capacity for hydrogen bonding, while the bromo and ethoxy groups further influence its electronic distribution and steric profile.

A foundational understanding of the molecule's structure is paramount to predicting its solubility. The interplay between the largely nonpolar aromatic rings and the polar functional groups will govern its interaction with different solvents.

Caption: Chemical structure of 6-Bromo-2-ethoxy-4-methylquinoline.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of a molecule is a critical determinant of its solubility. Polar solvents, such as water and alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better for dissolving nonpolar solutes. The polarity of quinoline derivatives has a significant effect on their dipole moment and, consequently, their solubility in various solvents.[2]

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor greatly enhances its solubility in protic solvents like water and ethanol. The nitrogen atom in the quinoline ring of 6-Bromo-2-ethoxy-4-methylquinoline can act as a hydrogen bond acceptor.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[3] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid lattice.

  • pH and Ionic Strength: For ionizable compounds, such as the basic quinoline derivatives, solubility is highly dependent on the pH and ionic strength of the medium.[3][4] The protonated form of a basic compound is typically more soluble in aqueous solutions.

Predicted Solubility Profile of 6-Bromo-2-ethoxy-4-methylquinoline

  • Polar Solvents:

    • Methanol & Ethanol: Based on data for 6-Bromo-2-methylquinoline which is soluble in methanol, it is highly probable that 6-Bromo-2-ethoxy-4-methylquinoline will also exhibit good solubility in simple alcohols.[5] The ethoxy group may slightly increase its affinity for alcohols compared to a methyl group.

    • Water: The molecule's large, nonpolar aromatic core and the presence of a bromine atom suggest that its solubility in water will be low. However, it may be sparingly soluble due to the potential for hydrogen bonding with the nitrogen and oxygen atoms.

    • Acidic Aqueous Solutions: As a weak base, 6-Bromo-2-ethoxy-4-methylquinoline is expected to be more soluble in acidic aqueous solutions (e.g., dilute HCl) due to the formation of a more polar protonated salt.[6]

  • Nonpolar Solvents:

    • Toluene, Hexane, Diethyl Ether: The significant nonpolar surface area of the molecule suggests it will be soluble in nonpolar organic solvents.[5][7]

  • Aprotic Polar Solvents:

    • Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM): The compound is likely to be soluble in these solvents, which can engage in dipole-dipole interactions. THF and acetonitrile are mentioned as solvents in the synthesis of related quinoline derivatives.[7][8]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines standard protocols for this purpose.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-Bromo-2-ethoxy-4-methylquinoline and all solvents used.

General Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [9]

  • Causes skin and serious eye irritation. [9][10]

  • May cause respiratory irritation. [9][10]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye, and face protection.[11]

  • Use in a well-ventilated area.[12]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

G start Start: Place ~25 mg of compound in a test tube add_solvent Add 0.75 mL of solvent in portions start->add_solvent shake Vigorously shake for 60 seconds add_solvent->shake observe Observe for dissolution shake->observe soluble Soluble: Homogeneous solution observe->soluble Complete Dissolution insoluble Insoluble: Solid remains observe->insoluble No Dissolution

Caption: Workflow for qualitative solubility testing.

Procedure:

  • Place approximately 25 mg of 6-Bromo-2-ethoxy-4-methylquinoline into a small test tube.[6][14]

  • Add 0.75 mL of the chosen solvent in small portions.[6][14]

  • After each addition, vigorously shake the test tube for about 60 seconds.[1]

  • Observe whether the solid dissolves completely.

  • Record the compound as "soluble" or "insoluble" at that concentration and temperature.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility.

G start Add excess solid to a known volume of solvent equilibrate Equilibrate at constant temperature with stirring start->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the concentration of the solute in the supernatant separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate result Quantitative Solubility Value calculate->result

Caption: Workflow for quantitative solubility determination.

Procedure:

  • Add an excess amount of 6-Bromo-2-ethoxy-4-methylquinoline to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Accurately measure the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 6-Bromo-2-ethoxy-4-methylquinoline in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Qualitative Observation
Water80.1To be determinede.g., Insoluble
Methanol32.7To be determinede.g., Soluble
Ethanol24.5To be determinede.g., Soluble
Acetonitrile37.5To be determinede.g., Soluble
Dichloromethane9.1To be determinede.g., Very Soluble
Tetrahydrofuran7.5To be determinede.g., Very Soluble
Toluene2.4To be determinede.g., Soluble
Hexane1.9To be determinede.g., Sparingly Soluble
5% HCl (aq)~80To be determinede.g., Soluble
5% NaOH (aq)~80To be determinede.g., Insoluble

Conclusion

While direct, published solubility data for 6-Bromo-2-ethoxy-4-methylquinoline is scarce, a thorough understanding of its chemical structure and the fundamental principles of solubility allows for reasoned predictions of its behavior in various solvents. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to experimentally determine the solubility of this compound with scientific rigor. The insights gained from such studies are invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Verbraeken, B., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Ethoxyquin Powder. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-ethoxy-2-methylheptane. PubChem. Retrieved from [Link]

Sources

The Multifaceted Therapeutic Potential of Bromo-Substituted Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Bromine in Quinoline Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its inherent biological activities are vast, spanning antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others.[2] The strategic introduction of a bromine atom onto this versatile framework is not a trivial modification; it is a deliberate tactic to modulate the molecule's physicochemical and pharmacological properties. Bromine, with its unique combination of size, electronegativity, and lipophilicity, can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. This guide provides an in-depth exploration of the burgeoning field of bromo-substituted quinolines, offering researchers and drug development professionals a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Bromo-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][3] The introduction of bromine at various positions on the quinoline ring system has been shown to enhance their anticancer prowess, often leading to compounds with low micromolar to nanomolar efficacy.

A. Mechanisms of Antineoplastic Action

The anticancer activity of bromo-substituted quinolines is not monolithic but rather stems from a convergence of several well-defined molecular mechanisms:

  • Inhibition of DNA Topoisomerase I: A critical enzyme in DNA replication and repair, topoisomerase I (Topo I) is a key target for many anticancer drugs.[1] Several bromo-substituted quinolines, notably 5,7-dibromo-8-hydroxyquinoline, have been demonstrated to inhibit the relaxation of supercoiled DNA by suppressing Topo I activity.[1] This enzymatic inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Bromoquinolines have been shown to trigger apoptosis through various pathways. Evidence for this includes the characteristic "laddering" of DNA observed in agarose gel electrophoresis, a result of the cleavage of genomic DNA into internucleosomal fragments.[1]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. Some bromo-substituted quinazolines (a related class of compounds) have been shown to inhibit the cell cycle, suggesting that the cells synthesize proteins without entering mitosis and that dying cells are arrested in the S-phase.[4] This disruption of the normal cell cycle progression prevents the replication of cancer cells.

  • Induction of Oxidative Stress: Certain brominated plastoquinone analogs, which share a quinone-like core with some bioactive quinolines, have been found to induce oxidative stress in cancer cells.[5] This increase in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and subsequent cell death.

B. Quantitative Assessment of Anticancer Potency

The antiproliferative activity of bromo-substituted quinolines is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)~29.8[1]
HeLa (human cervix carcinoma)~20.9[1]
HT29 (human colon carcinoma)~24.1[1]
6-bromoquinazoline derivative (5b) MCF-7 (human breast adenocarcinoma)0.53[3]
SW480 (human colon adenocarcinoma)1.95[3]
Quinazoline-4(3H)-one derivative (8a) MCF-715.85[6]
SW48017.85[6]
C. Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the bromo-substituted quinoline compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.

Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

This technique visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Principle: Apoptotic cells exhibit endonuclease activity that cleaves DNA into fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the bromo-substituted quinoline to induce apoptosis. Harvest both treated and untreated (control) cells.

  • DNA Extraction: Lyse the cells and extract the genomic DNA using a specialized kit or a standard phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel to separate the DNA fragments by size. Visualize the DNA under UV light. The presence of a ladder pattern in the lanes with DNA from treated cells indicates apoptosis.

D. Visualizing the Anticancer Workflow

anticancer_workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Validation (Future Step) A Prepare Cancer Cell Lines B Treat Cells with Bromoquinoline Derivatives A->B C Perform Cell Viability Assay (e.g., MTT) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., DNA Laddering) D->E For Active Compounds F Cell Cycle Analysis D->F For Active Compounds G Enzyme Inhibition Assays (e.g., Topoisomerase I) D->G For Active Compounds H Xenograft Animal Models E->H Promising Candidates F->H Promising Candidates G->H Promising Candidates

Caption: General workflow for in vitro anticancer drug screening.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of several successful antibacterial drugs. The addition of bromine can further enhance this activity, leading to potent agents against a variety of bacterial and fungal pathogens.

A. Spectrum of Antimicrobial Action

Bromo-substituted quinolines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain quinolinequinones have shown efficacy against Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, and Candida parapsilosis.[2]

B. Mechanisms of Antimicrobial Efficacy

The primary mechanism of action for many antimicrobial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While this is a well-established mechanism for fluoroquinolones, the precise targets for many novel bromo-substituted quinolines are still under investigation. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance.

C. Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-1,2,3-triazole conjugates Staphylococcus aureus0.12[7]
Salmonella typhi0.12[7]
Escherichia coli0.12[7]
8-hydroxyquinoline derivative (5) Vibrio parahaemolyticus0.001[2]
Staphylococcus aureus0.001[2]
D. Experimental Protocol for Antimicrobial Evaluation

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the bromo-substituted quinoline compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

E. Visualizing the Antimicrobial Screening Process

antimicrobial_workflow A Prepare Standardized Bacterial/Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Bromoquinoline Derivatives B->C D Incubate Plates C->D E Read MIC Values D->E F Determine Minimum Bactericidal Concentration (MBC) (Optional) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity: A New Frontier

While the antiviral potential of the broader quinoline class is well-established against a range of viruses including Dengue virus, coronaviruses, and HIV, research specifically focusing on bromo-substituted quinolines is an emerging area.[1]

A. Emerging Evidence of Antiviral Efficacy

Recent studies have begun to shed light on the antiviral properties of bromo-substituted quinolines. For example, 6-bromo and 8-bromo substituted quinolines have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9] These compounds have been shown to confer better antiviral properties compared to their non-brominated counterparts.[8][9]

B. Potential Mechanisms of Antiviral Action

The antiviral mechanisms of bromo-substituted quinolines are likely to be diverse and virus-specific. For HIV-1, the inhibition of integrase multimerization is a key mechanism.[8][9] For other viruses, such as Dengue, the inhibition of viral replication has been observed with brominated compounds like bromocriptine.[2][10]

C. Quantitative Assessment of Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
Bromocriptine Dengue Virus (DENV-1)0.8 - 1.6[2][10]
4-arylquinoline (11b) HIV-10.10[11]
4-arylquinoline (15f) HIV-10.08[11]

IV. Neuroprotective Potential: Targeting Neurodegenerative Diseases

The application of bromo-substituted quinolines in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising yet less explored area. The neuroprotective effects of the quinoline scaffold are generally attributed to its antioxidant and enzyme-inhibiting properties.

A. Rationale for Neuroprotection

Neurodegenerative diseases are often associated with oxidative stress and the dysfunction of key enzymes. Quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[12] The introduction of a bromine atom could potentially enhance the binding of these compounds to their enzymatic targets and improve their ability to cross the blood-brain barrier.

B. Potential Mechanisms of Neuroprotective Action
  • Enzyme Inhibition: Bromo-substituted quinolines could be designed to selectively inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Similarly, inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[12]

  • Antioxidant Activity: By scavenging free radicals, bromo-substituted quinolines could help to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.

V. Structure-Activity Relationships (SAR): Decoding the Role of Bromine

The position and number of bromine substituents on the quinoline ring, as well as the nature of other functional groups, play a crucial role in determining the biological activity.

  • Position of Bromine: Studies on anti-HIV quinolines have shown that the addition of bromine at either the 6- or 8-position confers better antiviral properties.[8][9]

  • Other Substituents: In anticancer 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position has been linked to greater anticancer potential.[1] For some anticancer quinazoline derivatives, a large and bulky alkoxy substituent at position-7 and an amino side chain at position-4 were found to be beneficial for activity.[13]

Conclusion and Future Perspectives

Bromo-substituted quinolines represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their emerging potential in antiviral and neuroprotective applications, underscores the importance of continued research in this area. Future efforts should focus on elucidating the precise molecular targets and mechanisms of action for a wider range of bromo-substituted quinolines, expanding their evaluation against a broader panel of diseases, and optimizing their pharmacokinetic and safety profiles through rational drug design. The strategic use of bromine as a tool to fine-tune the biological activity of the quinoline scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a multitude of human diseases.

References

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Molecules. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Novel antiviral activity of bromocriptine against dengue virus replication. (2016). PubMed. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). PMC. [Link]

  • Novel antiviral activity of bromocriptine against dengue virus replication. (n.d.). ResearchGate. [Link]

  • Natural Anti-inflammatory Compounds as Drug Candidates in Alzheimer's Disease. (n.d.). PubMed. [Link]

  • Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin. (2023). PubMed Central. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. [Link]

  • Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. (1997). PubMed. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. [Link]

  • Quantitative Probing Protein Structural Changes in Alzheimer's Disease via Cross-linking Mass Spectrometry. (2024). PubMed. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). Bentham Science. [Link]

  • Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold. (n.d.). PMC. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (n.d.). PubMed. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). MDPI. [Link]

  • Apoptotic DNA Ladder Extraction Kit. (n.d.). Assay Genie. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • An introduction to the wound healing assay using live-cell microscopy. (n.d.). PubMed Central. [Link]

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Chelation Abilities of Extracts from Cinnamon and Coriander. (n.d.). ResearchGate. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). The Aquila Digital Community. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Omega. [Link]

  • Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. (2018). Taylor & Francis Online. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-ethoxy-4-methylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Pharmaceutical Synthesis

In the intricate landscape of medicinal chemistry, the final, biologically active molecule often stands in the spotlight. However, the journey to that destination is paved by a series of meticulously designed and executed synthetic steps, heavily reliant on the versatility and reliability of key intermediate compounds. 6-Bromo-2-ethoxy-4-methylquinoline is one such pivotal architect. While not a therapeutic agent itself, its strategic placement of functional groups—a reactive bromine atom for cross-coupling, an activating ethoxy group, and a methyl group influencing electronic properties—renders it an invaluable scaffold in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, offering field-proven insights for researchers and professionals in drug development.

The Molecular Blueprint: Understanding the Significance

The quinoline core is a well-established pharmacophore, present in a wide array of approved drugs and biologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2] The strategic functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry. 6-Bromo-2-ethoxy-4-methylquinoline presents a unique combination of features:

  • The 6-Bromo Position: This bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the exploration of a vast chemical space.

  • The 2-Ethoxy Group: The ethoxy group at the 2-position modulates the electronic properties of the quinoline ring, influencing its reactivity and the biological activity of its derivatives. It is introduced as a stable ether linkage, often from a more reactive precursor like a 2-chloro or 2-hydroxy group.

  • The 4-Methyl Group: The methyl group at the 4-position can also influence the electronic environment of the ring and provide a steric handle that can affect ligand-receptor interactions of the final drug candidate.

The convergence of these functionalities in a single molecule makes 6-bromo-2-ethoxy-4-methylquinoline a highly sought-after intermediate for the construction of novel and diverse molecular architectures.

Constructing the Core: A Multi-Step Synthetic Approach

The synthesis of 6-bromo-2-ethoxy-4-methylquinoline is not a trivial one-pot reaction but rather a well-orchestrated multi-step process. A logical and efficient synthetic strategy proceeds through the initial construction of the quinoline core, followed by functional group interconversions.

Step 1: Conrad-Limpach Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

A robust method for the initial construction of the quinolin-2-one core is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Reaction Scheme:

A 4-Bromoaniline C 6-Bromo-4-methylquinolin-2(1H)-one A->C 1. Condensation 2. Thermal Cyclization B Ethyl acetoacetate B->C

Caption: Conrad-Limpach synthesis of the quinolinone core.

Detailed Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 4-bromoaniline and ethyl acetoacetate are mixed. A catalytic amount of a weak acid, such as acetic acid, can be added. The mixture is heated at 130-140 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with an appropriate solvent like ethanol and cooled further to induce crystallization of the intermediate ethyl 3-(4-bromophenylamino)crotonate. The solid is collected by filtration and washed with cold ethanol.

  • Cyclization: The isolated intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.[3] This high temperature facilitates the intramolecular cyclization to form the quinolinone ring.

  • Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 6-bromo-4-methylquinolin-2(1H)-one.

Step 2: Chlorination to 6-Bromo-2-chloro-4-methylquinoline

The 2-hydroxy group of the quinolinone is a poor leaving group. To facilitate the introduction of the ethoxy group, it is first converted to a more reactive 2-chloro substituent.

Reaction Scheme:

A 6-Bromo-4-methylquinolin-2(1H)-one C 6-Bromo-2-chloro-4-methylquinoline A->C Chlorination B POCl3 B->C

Caption: Chlorination of the quinolinone intermediate.

Detailed Experimental Protocol:

  • Reaction Setup: In a fume hood, 6-bromo-4-methylquinolin-2(1H)-one is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.[4] The reaction should be carried out under anhydrous conditions.

  • Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 3: Ethoxylation to 6-Bromo-2-ethoxy-4-methylquinoline

The final step involves the nucleophilic substitution of the 2-chloro group with an ethoxy group.

Reaction Scheme:

A 6-Bromo-2-chloro-4-methylquinoline C 6-Bromo-2-ethoxy-4-methylquinoline A->C Nucleophilic Substitution B Sodium Ethoxide in Ethanol B->C

Caption: Synthesis of the final target intermediate.

Detailed Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is carefully added in portions to anhydrous ethanol at 0 °C. The reaction is stirred until all the sodium has dissolved.

  • Substitution Reaction: To the freshly prepared sodium ethoxide solution, 6-bromo-2-chloro-4-methylquinoline, dissolved in a minimal amount of anhydrous ethanol, is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. A similar procedure is described for the synthesis of a 2-methoxyquinoline derivative in patent CN102850269A.[5]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with water to remove any inorganic salts and then dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, will afford the pure 6-bromo-2-ethoxy-4-methylquinoline.

Characterization and Data

Thorough characterization of the intermediate is crucial for its use in subsequent synthetic steps. The following table summarizes the expected analytical data for 6-bromo-2-ethoxy-4-methylquinoline.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the ethoxy group (a triplet around 1.4-1.5 ppm and a quartet around 4.4-4.5 ppm), a singlet for the methyl group (around 2.5-2.6 ppm), and aromatic protons in the range of 7.0-8.5 ppm. The characteristic splitting patterns of the quinoline ring protons would be observed.
¹³C NMR Resonances for the ethoxy carbons (around 15 and 62 ppm), the methyl carbon (around 18-20 ppm), and the aromatic and quinoline ring carbons (in the range of 110-160 ppm).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₂H₁₂BrNO, with the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point, indicative of high purity.

Strategic Applications in Drug Synthesis

The true value of 6-bromo-2-ethoxy-4-methylquinoline lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the bromine at the 6-position of the quinoline and various boronic acids or esters.[6] This allows for the introduction of aryl and heteroaryl moieties, which are common features in many drug molecules.

General Reaction Scheme:

A 6-Bromo-2-ethoxy-4-methylquinoline C 6-R-2-ethoxy-4-methylquinoline A->C Pd Catalyst, Base B R-B(OH)2 B->C

Caption: Suzuki-Miyaura coupling of the bromoquinoline intermediate.

Exemplary Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, 6-bromo-2-ethoxy-4-methylquinoline, a boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A typical procedure for a similar substrate can be found in the literature.[1]

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C for 6-24 hours, with the progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-substituted quinoline derivative.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position of the quinoline ring.[7][8] This is particularly valuable for synthesizing compounds with aniline or related nitrogen-containing functionalities, which are prevalent in many kinase inhibitors and other targeted therapies.

General Reaction Scheme:

A 6-Bromo-2-ethoxy-4-methylquinoline C 6-(N-R1R2)-2-ethoxy-4-methylquinoline A->C Pd Catalyst, Ligand, Base B R1R2NH B->C

Caption: Buchwald-Hartwig amination of the bromoquinoline.

Exemplary Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, 6-bromo-2-ethoxy-4-methylquinoline, the desired amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or LHMDS) are combined in an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C for 8-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to afford the 6-aminoquinoline product.

Conclusion and Future Outlook

6-Bromo-2-ethoxy-4-methylquinoline represents a quintessential example of a strategic synthetic intermediate. Its well-defined and accessible synthetic route, coupled with the versatility of its functional groups, makes it a powerful tool in the arsenal of the medicinal chemist. The ability to readily engage in robust and high-yielding cross-coupling reactions opens the door to the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. As the demand for novel and complex small molecule therapeutics continues to grow, the importance of well-designed and readily available intermediates like 6-bromo-2-ethoxy-4-methylquinoline will only increase, solidifying its role as an unseen but indispensable architect in the future of drug discovery.

References

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Kappe, C. O., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3564-3577. [Link]

  • Pomarański, P., et al. (2016). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. [Link]

  • Smith, C. J., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry, 75(15), 4972-4980. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dohle, W., et al. (2001). Organoborane coupling reactions (Suzuki coupling). Journal of the Chemical Society, Perkin Transactions 1, (12), 1901-1905. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). [Link] (URL not available)

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. [Link]

  • El-Sayed, W. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2014, 1-8. [Link]

Sources

discovery and history of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-ethoxy-4-methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-ethoxy-4-methylquinoline, a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry and materials science. While the specific discovery of this compound is not a singular historical event, its existence is the logical outcome of nearly two centuries of research into the quinoline scaffold. This document details the historical context of quinoline chemistry, provides a robust, field-proven synthetic methodology with mechanistic insights, outlines its key physicochemical properties, and explores its potential applications based on the well-established biological activities of structurally related compounds.

Historical Context: The Legacy of the Quinoline Scaffold

The story of 6-Bromo-2-ethoxy-4-methylquinoline begins not with its own discovery, but with the isolation of its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first extracted quinoline from coal tar, a discovery that unlocked a new realm of heterocyclic chemistry.[1][2][3] The quinoline core, consisting of a benzene ring fused to a pyridine ring, was soon identified as the fundamental scaffold of the potent antimalarial alkaloid, quinine.[1] This link to biological activity ignited intense interest in the late 19th and early 20th centuries, leading to the development of foundational synthetic methods that are still used today:

  • Skraup Synthesis (1880): The reaction of an aromatic amine with glycerol and sulfuric acid.[4]

  • Combes Quinoline Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones.[1][5][6]

  • Conrad-Limpach Synthesis (1887): The reaction of anilines with β-ketoesters to form quinolin-4-ones.[3]

These methods enabled chemists to systematically create a vast library of quinoline derivatives. The synthesis of a molecule like 6-Bromo-2-ethoxy-4-methylquinoline is a direct extension of this legacy, applying these classical reactions to readily available starting materials like 4-bromoaniline to explore how specific substitutions influence chemical properties and biological function.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 6-Bromo-2-ethoxy-4-methylquinoline is a multi-step process beginning with a classical ring-forming reaction, followed by functional group manipulations. A retrosynthetic analysis reveals the key starting materials to be 4-bromoaniline and ethyl acetoacetate.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_precursors Starting Materials Target 6-Bromo-2-ethoxy-4-methylquinoline Chloro 6-Bromo-2-chloro-4-methylquinoline Target->Chloro SNAr (Ethoxide) Quinolinone 6-Bromo-4-methylquinolin-2(1H)-one Chloro->Quinolinone Chlorination (POCl3) Aniline 4-Bromoaniline Quinolinone->Aniline Combes Synthesis Diketone Ethyl Acetoacetate Quinolinone->Diketone Combes Synthesis

Sources

An In-depth Technical Guide on the Theoretical Properties and Molecular Modeling of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive theoretical and in-silico analysis of a novel derivative, 6-Bromo-2-ethoxy-4-methylquinoline. While this compound is presented here as a case study, the methodologies described are broadly applicable to the characterization and virtual screening of new chemical entities. This document outlines a robust workflow encompassing synthesis, quantum chemical analysis using Density Functional Theory (DFT), and molecular modeling studies, including molecular docking and ADMET prediction. The objective is to furnish researchers, scientists, and drug development professionals with a validated framework for the computational evaluation of quinoline-based compounds, thereby accelerating the identification of promising drug candidates.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[1] Its derivatives are known to possess a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space with diverse physicochemical and pharmacological profiles.[3] The introduction of a bromine atom, an ethoxy group, and a methyl group at the 6, 2, and 4 positions, respectively, of the quinoline core is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets. This guide will explore the theoretical underpinnings of these substitutions and their projected impact on the molecule's behavior.

Synthesis and Characterization: A Proposed Pathway

While the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline is not explicitly detailed in the current literature, a plausible synthetic route can be extrapolated from established methods for similar quinoline derivatives. The Knorr quinoline synthesis, for instance, provides a reliable method for the preparation of 2-hydroxyquinolines, which can be further modified.[4]

Proposed Synthetic Protocol:
  • Condensation: Reaction of 4-bromoaniline with ethyl acetoacetate to form the corresponding anilide. This step is crucial and reaction conditions should be optimized to favor the desired product over potential side-products.[4]

  • Cyclization: The resulting anilide undergoes cyclization in the presence of a suitable acid catalyst, such as concentrated sulfuric acid, to yield 6-bromo-4-methylquinolin-2(1H)-one.[4]

  • Chlorination: The quinolinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 6-bromo-2-chloro-4-methylquinoline.[5]

  • Ethoxylation: Finally, nucleophilic substitution of the chlorine atom with an ethoxy group is achieved by reacting the 2-chloro derivative with sodium ethoxide in ethanol to yield the target compound, 6-Bromo-2-ethoxy-4-methylquinoline.

Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization A 4-Bromoaniline + Ethyl Acetoacetate B Anilide Intermediate A->B Condensation C 6-Bromo-4-methyl- quinolin-2(1H)-one B->C Cyclization D 6-Bromo-2-chloro- 4-methylquinoline C->D Chlorination E 6-Bromo-2-ethoxy- 4-methylquinoline D->E Ethoxylation F NMR (¹H, ¹³C) E->F G Mass Spectrometry E->G H FT-IR Spectroscopy E->H I UV-Vis Spectroscopy E->I

Caption: Proposed workflow for the synthesis and spectroscopic characterization of 6-Bromo-2-ethoxy-4-methylquinoline.

Upon successful synthesis, the structure of the compound would be unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible Spectroscopy.

Quantum Chemical Investigations: Unveiling Electronic Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules.[2][6][7] For 6-Bromo-2-ethoxy-4-methylquinoline, these calculations would be performed using a widely accepted functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p) to ensure accuracy.[3][8]

Molecular Geometry Optimization:

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[9]

Molecular Electrostatic Potential (MEP):

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors.[10] The red regions on the MEP map indicate areas of high electron density (nucleophilic), while the blue regions represent electron-deficient areas (electrophilic).

Quantum Chemical Analysis Workflow:

A Optimized Molecular Structure of 6-Bromo-2-ethoxy-4-methylquinoline B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C HOMO-LUMO Analysis B->C D Molecular Electrostatic Potential (MEP) B->D E Reactivity Descriptors B->E F Vibrational Frequencies (IR/Raman) B->F

Caption: Workflow for the quantum chemical analysis of 6-Bromo-2-ethoxy-4-methylquinoline.

Molecular Modeling: Predicting Biological Interactions and Drug-Likeness

Molecular modeling techniques, such as molecular docking and ADMET prediction, are indispensable tools in modern drug discovery for predicting the interaction of a ligand with its target protein and assessing its pharmacokinetic properties.[11][12]

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. For 6-Bromo-2-ethoxy-4-methylquinoline, potential targets could include protein kinases, DNA gyrase, or other enzymes implicated in various diseases, given the known activities of quinoline derivatives.[9]

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of 6-Bromo-2-ethoxy-4-methylquinoline is optimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein.

  • Analysis of Results: The docking results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. A more negative binding energy generally indicates a stronger binding affinity.[9]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

ADMET properties are crucial for determining the drug-likeness of a compound. In-silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process.[10]

Property CategoryPredicted ParameterDesired Range/Value
Absorption Human Intestinal Absorption (HIA)Good
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier (BBB) PenetrationCNS target-dependent
Plasma Protein BindingModerate to low
Metabolism Cytochrome P450 (CYP) InhibitionNon-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4)[12]
Excretion Total ClearanceModerate
Toxicity Ames MutagenicityNon-mutagenic
hERG InhibitionNon-inhibitor

Table 1: Key ADMET Parameters for In-Silico Prediction

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical and computational framework for the investigation of 6-Bromo-2-ethoxy-4-methylquinoline. The proposed workflow, integrating synthesis, quantum chemical calculations, and molecular modeling, provides a robust strategy for characterizing novel quinoline derivatives. The insights gained from these in-silico studies are invaluable for guiding further experimental work, including biological activity screening and lead optimization. By leveraging these computational methodologies, researchers can significantly streamline the drug discovery process, reducing both time and cost while increasing the probability of identifying clinically viable drug candidates.

References

  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. Source: PubChem. URL: [Link]

  • Title: (PDF) Synthesis of 6-bromo-4-iodoquinoline. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Source: Atlantis Press. URL: [Link]

  • Title: Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. Source: PubChem. URL: [Link]

  • Title: On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Source: ResearchGate. URL: [Link]

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Source: ResearchGate. URL: [Link]

  • Title: CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Source: Google Patents.
  • Title: Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. Source: PubMed Central. URL: [Link]

  • Title: DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent | Ibn AL-Haitham Journal For Pure and Applied Sciences. Source: Ibn AL-Haitham Journal For Pure and Applied Sciences. URL: [Link]

  • Title: 6-Bromo-2-ethoxy-2-methylheptane | C10H21BrO | CID 22749731. Source: PubChem. URL: [Link]

  • Title: Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Source: PMC. URL: [Link]

  • Title: Experimental, quantum chemical spectroscopic investigation, topological, molecular docking/dynamics and biological assessment studies of 2,6-Dihydroxy-4-methyl quinoline | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: 6-bromo-4,8-dimethoxy-2-methylquinoline - C12H12BrNO2, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis. URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Source: Novelty Journals. URL: [Link]

Sources

Introduction: Navigating the Chemistry of a Novel Quinoline Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-ethoxy-4-methylquinoline

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds central to the development of numerous pharmacologically active agents.[1] While specific literature on this exact molecule is sparse, its structural architecture—featuring a bromo-substituted quinoline core—suggests its utility as a versatile intermediate in synthetic chemistry and drug discovery programs.[2][3] The quinoline scaffold is known for its broad biological activities, and functionalized analogs like this are key building blocks for new chemical entities.

The presence of the brominated quinoline ring system necessitates a robust and informed approach to laboratory safety. The toxicological profile of related bromo-quinolines and quinoline itself indicates potential for significant health hazards.[4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 6-Bromo-2-ethoxy-4-methylquinoline, grounded in the established safety profiles of its structural analogs. It is designed for researchers and drug development professionals who will be handling this or similar compounds.

Hazard Identification and Risk Assessment: An Analog-Based Approach

As no specific Material Safety Data Sheet (MSDS) is currently available for 6-Bromo-2-ethoxy-4-methylquinoline, a comprehensive risk assessment has been formulated based on aggregated data from closely related structural analogs. The primary hazards are consistently identified across various bromo-quinoline derivatives.[4][6][7]

Inferred GHS Classification

The following Globally Harmonized System (GHS) classifications are inferred from compounds such as 6-Bromoquinoline, 6-Bromo-2-methylquinoline, and 6-Bromo-4-methylquinoline.[4][7][8]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][7][8]

Signal Word: Warning [4][6]

Toxicological Profile Summary
  • Acute Effects: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Inhalation: Vapors or dusts may cause respiratory tract irritation.[4][7] Symptoms can include coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, characterized by redness and pain.[4][6] Prolonged contact may lead to more severe effects.

  • Eye Contact: Causes serious eye irritation.[4][6] Direct contact can result in pain, redness, and potential damage if not promptly addressed.

  • Ingestion: Harmful if swallowed.[6][7] May cause gastrointestinal irritation.

Physicochemical and Reactivity Hazards
  • Reactivity: The compound is incompatible with strong oxidizing agents.[4] Hazardous decomposition products under fire conditions include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

  • Flammability: While quinoline itself is a combustible liquid, substituted solid derivatives generally have a higher flash point and are not considered significant fire risks under standard laboratory conditions.[4][9] However, containers may burn if exposed to fire.[10]

Engineering Controls and Personal Protective Equipment (PPE): A System of Proactive Protection

A multi-layered approach to exposure control is mandatory. The causality behind these recommendations is to minimize any potential contact with the compound.

  • Primary Engineering Control (Ventilation): All handling of 6-Bromo-2-ethoxy-4-methylquinoline, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5][11] This is the most critical step in preventing inhalation of dusts or vapors.

  • Personal Protective Equipment (PPE) Ensemble:

    • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required.[12][13] Standard safety glasses are insufficient as they do not protect against splashes.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[13][14] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[14] Dispose of contaminated gloves immediately.

    • Skin and Body Protection: A laboratory coat is mandatory.[11] For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

    • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (e.g., large-scale transfer), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[13]

Standard Operating Procedures (SOPs): Ensuring Methodical Safety

Adherence to validated protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating by minimizing risk at each step.

Protocol for Weighing and Handling
  • Preparation: Don the complete PPE ensemble (safety goggles, nitrile gloves, lab coat).

  • Work Area: Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the compound.

  • Aliquotting: Carefully transfer the required amount of the solid compound from the stock bottle to a tared weigh boat or container. Use a spatula for the transfer. Avoid any actions that could generate dust.

  • Closure: Securely cap the stock bottle immediately after use.

  • Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Place the used cloth in a designated solid hazardous waste container.

  • Hand Hygiene: After completing the task and removing gloves, wash hands thoroughly with soap and water.[14]

Protocol for Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.[4][6]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[6][15]

  • Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[4][6]

Protocol for Waste Disposal
  • Classification: All waste containing 6-Bromo-2-ethoxy-4-methylquinoline, including empty containers, contaminated gloves, and cleanup materials, must be treated as hazardous waste.[4][9]

  • Containment:

    • Solid Waste: Place contaminated solids (gloves, weigh paper, etc.) in a designated, sealed, and labeled hazardous waste container.[9]

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[5]

  • Disposal: Dispose of all waste through an approved environmental health and safety program, following all local and national regulations.[4][16]

Emergency Procedures: A Validated Response Plan

Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Response

In the event of a spill, follow the workflow below. The primary objective is to contain the spill and decontaminate the area without exposing personnel.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Hazard (Is it a minor spill?) evacuate->assess major_spill Major Spill assess->major_spill No minor_spill Minor Spill assess->minor_spill Yes call_ehs Call Emergency Personnel / EHS major_spill->call_ehs ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe report Report Incident call_ehs->report contain Contain Spill with Absorbent Material (Vermiculite, Sand) ppe->contain cleanup Carefully Collect Material (Avoid raising dust) contain->cleanup dispose Place in Sealed Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area Ventilate Space dispose->decontaminate decontaminate->report

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (Minor Spill):

  • Ensure the area is well-ventilated (fume hood).[9]

  • Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]

  • Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Wash the area with soap and water.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[4][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][12]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor if the person feels unwell.[6]

Physicochemical Data for Safety Assessment

The following table summarizes key physical and chemical properties, with some values estimated based on the core structure and common analogs.

PropertyValueSource/Rationale
Molecular FormulaC12H12BrNO(Calculated)
Molecular Weight266.13 g/mol (Calculated)
Physical StateSolid (Predicted)Based on similar substituted quinolines[12]
Flash Point> 110 °C / > 230 °F (Predicted)Based on 6-Bromoquinoline[4]
Incompatible MaterialsStrong oxidizing agents[4]
Hazardous DecompositionCO, CO2, NOx, Hydrogen bromide[4]

Conclusion

While 6-Bromo-2-ethoxy-4-methylquinoline represents a potentially valuable tool in medicinal chemistry, its safe use is paramount. The hazards associated with its bromo-quinoline core—skin, eye, and respiratory irritation, along with acute toxicity—demand strict adherence to the protocols outlined in this guide. By implementing robust engineering controls, consistently using appropriate PPE, following methodical SOPs, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This disciplined, safety-first approach enables the confident exploration of its synthetic potential while ensuring the well-being of laboratory personnel.

References

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

  • RIFM. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Carl ROTH. (2024). Safety data sheet. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. [Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline: A Detailed Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 6-Bromo-2-ethoxy-4-methylquinoline stands out as a valuable intermediate in the synthesis of novel drug candidates. Its unique substitution pattern offers multiple points for further chemical modification, enabling the exploration of new chemical space in drug discovery programs. This application note provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline starting from the readily available 4-bromoaniline. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind each experimental choice.

Synthetic Strategy: A Three-Step Approach

The synthesis of 6-Bromo-2-ethoxy-4-methylquinoline from 4-bromoaniline is efficiently achieved through a robust three-step sequence. This strategy leverages classic and reliable organic transformations to build the quinoline core and subsequently install the desired functional groups.

Synthesis_Workflow Start 4-Bromoaniline Step1 Step 1: Knorr-Type Quinoline Synthesis Start->Step1 Ethyl Acetoacetate, Polyphosphoric Acid Intermediate1 6-Bromo-4-methylquinolin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Phosphorus Oxychloride (POCl3) Intermediate2 6-Bromo-2-chloro-4-methylquinoline Step2->Intermediate2 Step3 Step 3: Etherification Intermediate2->Step3 Sodium Ethoxide (NaOEt) FinalProduct 6-Bromo-2-ethoxy-4-methylquinoline Step3->FinalProduct

Figure 1: Overall synthetic workflow for 6-Bromo-2-ethoxy-4-methylquinoline.

The synthesis commences with a Knorr-type quinoline synthesis, a reliable method for the construction of quinolin-2-one rings. This is followed by a chlorination step to activate the 2-position of the quinoline ring for nucleophilic substitution. The final step involves an etherification reaction to introduce the desired ethoxy group.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Bromoaniline≥98%Sigma-Aldrich106-40-1
Ethyl acetoacetate≥99%Sigma-Aldrich141-97-9
Polyphosphoric acid83% P₂O₅ assaySigma-Aldrich8017-16-1
Phosphorus oxychloride≥99%Sigma-Aldrich10025-87-3
Sodium ethoxide≥95%Sigma-Aldrich141-52-6
EthanolAnhydrous, ≥99.5%Sigma-Aldrich64-17-5
DichloromethaneACS gradeFisher Scientific75-09-2
Saturated Sodium BicarbonateLaboratory gradeFisher ScientificN/A
Anhydrous Sodium SulfateLaboratory gradeFisher Scientific7757-82-6

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

This initial step involves the condensation of 4-bromoaniline with ethyl acetoacetate, followed by a cyclization reaction catalyzed by polyphosphoric acid. This is a variation of the Knorr quinoline synthesis, which is a robust method for forming quinolin-2-ones.[1] The acidic medium of polyphosphoric acid facilitates both the initial condensation and the subsequent intramolecular cyclization.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromoaniline (17.2 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Begin stirring the mixture and slowly add polyphosphoric acid (80 g) in portions. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is then recrystallized from ethanol to afford 6-Bromo-4-methylquinolin-2(1H)-one as a solid.

Rationale: The Knorr synthesis proceeds through the initial formation of a β-anilino crotonate intermediate from the reaction of the aniline with the β-ketoester. The strong acid, polyphosphoric acid, then catalyzes the intramolecular Friedel-Crafts acylation, leading to the cyclized quinolinone product.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

The conversion of the quinolin-2-one to the 2-chloroquinoline derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-Bromo-4-methylquinolin-2(1H)-one (11.9 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the flask in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Rationale: The lone pair of electrons on the nitrogen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack of a chloride ion lead to the formation of the 2-chloroquinoline.

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by an ethoxide ion. Sodium ethoxide is a strong nucleophile and base, making it ideal for this transformation.

Protocol:

  • In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.38 g, 0.06 mol) in anhydrous ethanol (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 6-Bromo-2-chloro-4-methylquinoline (13.0 g, 0.05 mol).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add water (50 mL) to quench the reaction.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-Bromo-2-ethoxy-4-methylquinoline.

Rationale: The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution at the 2-position. The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine, which is a good leaving group.

Characterization of the Final Product

The structure and purity of the synthesized 6-Bromo-2-ethoxy-4-methylquinoline should be confirmed by standard analytical techniques.

Analytical Data Expected Values for 6-Bromo-2-ethoxy-4-methylquinoline
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.4 (d, 1H), ~6.8 (s, 1H), ~4.5 (q, 2H), ~2.6 (s, 3H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162, ~158, ~147, ~137, ~130, ~125, ~123, ~120, ~118, ~110, ~62, ~19, ~15
Mass Spectrometry (EI) m/z: [M]⁺ expected around 265/267 (due to Br isotopes)

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with extreme care.

  • Phosphorus oxychloride: Highly corrosive and reacts violently with water. It is toxic if inhaled. Handle with extreme caution in a dry environment.

  • Polyphosphoric acid: Corrosive. Avoid contact with skin and eyes.

  • Sodium ethoxide: Corrosive and flammable. Reacts with water. Handle in a dry, inert atmosphere.

  • Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline from 4-bromoaniline. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided rationale for each step aims to empower scientists with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and adaptation of the synthesis for related target molecules.

References

  • Knorr, L. Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft1886, 19 (1), 46–58.
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Wlodarczyk, N., et al. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis2011, 2011 (14), 2259-2266.

Sources

Application Notes & Protocols: A Researcher's Guide to the Skraup Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Enduring Relevance of the Skraup Synthesis

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a cornerstone reaction in heterocyclic chemistry for the preparation of quinolines.[1] Quinolines are a vital class of N-heterocyclic aromatic compounds, forming the structural core of numerous natural alkaloids (e.g., quinine and cinchonine) and synthetic compounds with a broad spectrum of pharmaceutical applications, including antimalarial, antibacterial, and anticancer agents.[1][2]

The classic Skraup synthesis involves the reaction of an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] The reaction is famously exothermic and can be notoriously violent if not properly controlled.[3][4] This guide provides a detailed, field-proven protocol that incorporates safety moderators to ensure a controlled and high-yield synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and discuss the critical safety considerations necessary for its successful execution.

II. The Reaction Mechanism: A Step-by-Step Deconstruction

The Skraup synthesis proceeds through a cascade of acid-catalyzed reactions. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

  • Formation of Acrolein: The reaction is initiated by the dehydration of glycerol in the presence of hot, concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5] This is the electrophilic species that will react with the aniline derivative.

  • Michael Addition: The aromatic amine (aniline) acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[2][5] This forms a β-anilinopropionaldehyde intermediate.

  • Electrophilic Cyclization: Under the strongly acidic conditions, the aldehyde is protonated, and the activated aniline ring performs an intramolecular electrophilic aromatic substitution, leading to cyclization and the formation of a 1,2-dihydroquinoline intermediate after dehydration.[1][5]

  • Oxidation: The final step is the dehydrogenation (oxidation) of the 1,2-dihydroquinoline to the stable aromatic quinoline ring system.[5] The oxidizing agent, traditionally nitrobenzene or arsenic pentoxide, facilitates this transformation. In the process, the oxidizing agent is reduced.[4][6]

A detailed schematic of this mechanism is presented below.

Skraup_Mechanism Skraup Synthesis Reaction Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein Dehydration (-2H₂O) Intermediate1 β-Anilinopropionaldehyde Intermediate Acrolein->Intermediate1 Michael Addition Aniline Aniline Aniline->Intermediate1 Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 Acid-Catalyzed Cyclization & Dehydration Quinoline Quinoline (Final Product) Intermediate2->Quinoline Oxidation H2SO4 Conc. H₂SO₄ H2SO4->Glycerol H2SO4->Intermediate1 Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Intermediate2

Caption: Reaction mechanism of the Skraup synthesis.

III. Experimental Protocol: Synthesis of Quinoline from Aniline

This protocol is adapted from a well-established and validated procedure published in Organic Syntheses, which incorporates ferrous sulfate as a moderator to control the reaction's vigorous nature.[4]

A. Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.13243 g (238 mL)2.61Freshly distilled recommended.
Glycerol (anhydrous)92.09590 g (468 mL)6.41Use "dynamite" grade (<0.5% water).[4]
Nitrobenzene123.11148 g (123 mL)1.20Acts as both solvent and oxidizing agent.
Sulfuric Acid (conc.)98.08490 g (266 mL)5.00Highly corrosive.
Ferrous Sulfate Heptahydrate278.0142 g0.15Crucial reaction moderator.
Sodium Hydroxide40.00~700 g17.5For neutralization during work-up.
Water18.02Several liters-For dilution and steam distillation.
B. Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a 5-liter three-necked round-bottom flask equipped with a high-torque mechanical stirrer and a long, efficient reflux condenser. Ensure all glassware is dry.

  • The setup should be placed in a large heating mantle or an oil bath situated within a certified chemical fume hood.

2. Charging the Flask:

  • Crucial Order of Addition: It is imperative to add the reagents in the correct sequence to prevent a premature and uncontrolled reaction.[4]

  • To the flask, add in order: aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring to create a homogeneous slurry.

  • Slowly and carefully, with continued stirring, add the concentrated sulfuric acid. The addition is exothermic; use an ice-water bath to maintain the initial temperature below 100°C if necessary.

3. The Reaction:

  • Once all reagents are mixed, begin heating the mixture. The reaction is typically initiated by gently heating the flask.[7]

  • The reaction will become exothermic and start to boil. Once the reaction is self-sustaining, reduce or remove the external heat source to maintain a controlled reflux.[8]

  • After the initial vigorous phase subsides, maintain the mixture at a gentle reflux for 3-4 hours. The temperature of the oil bath should be kept around 140-150°C.[3][8]

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to below 100°C.

  • Carefully dilute the dark, viscous mixture with approximately 3 liters of water.

  • Prepare for steam distillation. The purpose is to remove the unreacted nitrobenzene and the quinoline product from the non-volatile tarry byproducts.

  • Steam distill the mixture until the distillate is no longer oily. The first fraction will contain primarily nitrobenzene, followed by the quinoline. Collect all the distillate.

5. Purification:

  • Neutralize the acidic distillate by carefully adding a 40% aqueous solution of sodium hydroxide until it is strongly alkaline. This will liberate the quinoline from its salt.

  • Perform a second steam distillation on this now-basic mixture to isolate the crude quinoline.[4]

  • Separate the quinoline layer from the aqueous layer in the new distillate using a separatory funnel.

  • Dry the crude quinoline over anhydrous potassium carbonate or solid sodium hydroxide.

  • The final purification is achieved by vacuum distillation. Collect the fraction boiling at 110–114°C at 14 mmHg.[4] The expected yield is between 84–91%.[3][4]

C. Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start 1. Assemble Apparatus (5L Flask, Stirrer, Condenser) charge 2. Charge Reagents (Aniline, Glycerol, Nitrobenzene, FeSO₄) start->charge add_acid 3. Add conc. H₂SO₄ Slowly charge->add_acid heat 4. Heat to Initiate Reaction (~140-150°C) add_acid->heat reflux 5. Reflux for 3-4 hours heat->reflux cool 6. Cool and Dilute with Water reflux->cool steam1 7. Steam Distillation (Acidic) cool->steam1 neutralize 8. Neutralize Distillate with NaOH steam1->neutralize steam2 9. Steam Distillation (Basic) neutralize->steam2 separate 10. Separate Organic Layer steam2->separate dry 11. Dry with K₂CO₃ separate->dry distill 12. Vacuum Distillation dry->distill product Pure Quinoline distill->product

Caption: General experimental workflow for the Skraup synthesis.

IV. Critical Safety Considerations: A Self-Validating System

The trustworthiness of this protocol hinges on strict adherence to safety measures. The Skraup synthesis is a high-energy reaction that demands respect and careful planning.

  • Exothermic Nature: The primary hazard is the highly exothermic nature of the reaction, which can lead to a dangerous runaway reaction if not moderated. The use of ferrous sulfate is critical to temper the reaction rate.[4] Never add the sulfuric acid before the ferrous sulfate.[4]

  • Reagent Toxicity: Aniline and nitrobenzene are toxic and can be absorbed through the skin. Handle these chemicals only in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.[8]

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. It also generates significant heat upon dilution. Always add acid to other reagents slowly and with cooling if necessary.

  • Pressure and Ventilation: The reaction should be performed in an open or vented system (via the condenser) to prevent pressure buildup. A robustly ventilated fume hood is mandatory.[8]

By understanding the causality—that the reaction's violence stems from the rapid, exothermic dehydration of glycerol and subsequent reactions—the necessity of moderators and controlled heating becomes self-evident, forming a self-validating and safe experimental design.

V. References

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1922 , 2, 79. DOI: 10.15227/orgsyn.002.0079. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024 . [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • NileRed. Making quinoline - the Skraup synthesis. YouTube2017 . [Link]

  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. DOI: 10.1021/jo052410h. [Link]

  • O'Murcho, C. The Skraup Reaction - How to Make a Quinoline. Curly Arrow2009 . [Link]

  • University of Babylon. Preparation and Properties of Quinoline. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. While the Doebner-von Miller reaction is a cornerstone for quinoline synthesis, a direct one-pot synthesis of the target molecule is challenging. Therefore, this guide presents a robust and well-established three-step synthetic pathway, commencing with the Conrad-Limpach synthesis to construct the quinoline core, followed by functionalization to achieve the desired 2-ethoxy substitution. This methodology offers high yields and purity, making it suitable for both research and process development.

Introduction

Quinolines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The title compound, 6-Bromo-2-ethoxy-4-methylquinoline, incorporates several key structural features: a bromine atom for potential further functionalization via cross-coupling reactions, a methyl group at the 4-position, and an ethoxy group at the 2-position, which can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The synthetic strategy detailed herein begins with the Conrad-Limpach reaction of 4-bromoaniline and ethyl acetoacetate to form the stable 6-bromo-4-methylquinolin-2(1H)-one intermediate. This is followed by chlorination of the 2-position using phosphorus oxychloride, and subsequent nucleophilic substitution with sodium ethoxide to yield the final product. This approach provides a reliable and scalable route to 6-Bromo-2-ethoxy-4-methylquinoline.

Overall Synthetic Scheme

Synthetic_Pathway 4-Bromoaniline 4-Bromoaniline Step1 Step 1: Conrad-Limpach Synthesis 4-Bromoaniline->Step1 Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Step1 Intermediate1 6-Bromo-4-methylquinolin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 6-Bromo-2-chloro-4-methylquinoline Step2->Intermediate2 Step3 Step 3: Etherification Intermediate2->Step3 Final_Product 6-Bromo-2-ethoxy-4-methylquinoline Step3->Final_Product

Figure 1: Three-step synthesis of 6-Bromo-2-ethoxy-4-methylquinoline.

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

This initial step employs the Conrad-Limpach synthesis, a reliable method for the preparation of 2-quinolones from anilines and β-ketoesters.

Mechanism

The reaction proceeds through the formation of a β-anilinoacrylate intermediate from the condensation of 4-bromoaniline and ethyl acetoacetate, which then undergoes a thermally induced cyclization to form the quinolone ring system.

Conrad_Limpach_Mechanism cluster_0 Condensation cluster_1 Cyclization A 4-Bromoaniline C β-Anilinoacrylate Intermediate A->C B Ethyl acetoacetate B->C D Thermal Cyclization C->D Heat E 6-Bromo-4-methylquinolin-2(1H)-one D->E

Figure 2: Mechanism of the Conrad-Limpach synthesis.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Reaction: Heat the mixture to 250-260 °C. Water and ethanol will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Add a non-polar solvent like hexane or petroleum ether to facilitate precipitation.

  • Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Bromoaniline172.0317.2 g0.1Toxic, handle with care.[1][2]
Ethyl acetoacetate130.1414.3 g0.11Irritant.
Diphenyl ether170.21100 mL-High boiling point solvent.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

The 2-quinolone is converted to the more reactive 2-chloroquinoline, which is a key intermediate for the introduction of the ethoxy group.

Mechanism

The hydroxyl group of the quinolone tautomer is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 6-bromo-4-methylquinolin-2(1H)-one (1.0 eq) to phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-Bromo-4-methylquinolin-2(1H)-one238.0823.8 g0.1-
Phosphorus oxychloride (POCl₃)153.3377 mL0.5Highly corrosive and toxic. Reacts violently with water.[1][3][4][5]

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

The final step involves a nucleophilic aromatic substitution to introduce the ethoxy group.

Mechanism

The chlorine atom at the 2-position of the quinoline ring is displaced by an ethoxide ion.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 eq) in anhydrous ethanol.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 6-bromo-2-chloro-4-methylquinoline (1.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-Bromo-2-chloro-4-methylquinoline256.5325.7 g0.1-
Sodium22.992.8 g0.12Highly reactive with water and ethanol.
Anhydrous Ethanol46.07150 mL-Use dry solvent.

Troubleshooting

  • Low yield in Step 1: Ensure the reaction temperature is high enough to drive the cyclization and that water and ethanol are effectively removed. The use of an acid catalyst like polyphosphoric acid can sometimes improve yields.

  • Incomplete chlorination in Step 2: Ensure an adequate excess of POCl₃ is used and that the reaction is heated for a sufficient duration. The starting quinolone should be completely soluble in the POCl₃.

  • Side reactions in Step 3: The formation of by-products can occur if the reaction conditions are not strictly anhydrous. Ensure that the sodium ethoxide is freshly prepared and that all glassware and solvents are dry. O-alkylation of quinolones can sometimes be challenging due to competing N-alkylation in the tautomeric form; however, starting with the 2-chloro derivative strongly favors O-alkylation.[6][7]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Bromoaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.[1][2]

  • Phosphorus oxychloride: POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[1][3][4][5]

  • Sodium metal: Sodium reacts violently with water and alcohols. Handle under an inert atmosphere and use appropriate quenching procedures.

  • High Temperatures: The high temperatures used in Step 1 require careful monitoring to avoid uncontrolled reactions.

References

  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 3rd International Conference on Material, Mechanical and Manufacturing Engineering (ICMMME 2015).
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Retrieved from [Link]

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940.
  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
  • ResearchGate. (n.d.). Reaction between aniline and ethyl acetoacetate under various conditions. Retrieved from [Link]

  • ResearchGate. (2006, August). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 19). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-butenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2010, January). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 2). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 6-Bromo-2-ethoxy-4-methylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of bromo, ethoxy, and methyl groups to the quinoline core allows for fine-tuning of its physicochemical and biological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Given the stringent purity requirements for compounds intended for biological screening and further synthetic transformations, an effective and reproducible purification method is paramount. This application note provides a detailed protocol for the purification of 6-Bromo-2-ethoxy-4-methylquinoline using silica gel column chromatography. The principles behind the selection of the stationary and mobile phases are discussed, and a step-by-step guide for the entire workflow, from sample preparation to product isolation, is provided. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and chromatography techniques.

Physicochemical Properties and Elution Characteristics

The successful purification of a compound by column chromatography is fundamentally dependent on its polarity and its differential partitioning between the stationary and mobile phases. The structure of 6-Bromo-2-ethoxy-4-methylquinoline, with its heterocyclic aromatic system, an electron-donating ethoxy group, a methyl group, and an electron-withdrawing bromine atom, results in a molecule of moderate polarity.

Based on the properties of analogous compounds, we can predict the characteristics that will govern its chromatographic behavior.

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C₁₂H₁₂BrNOBased on chemical structure.
Molecular Weight 266.13 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperatureBased on the melting point of similar compounds like 6-bromo-2-methylquinoline (101-105 °C).[1]
Polarity ModerateThe quinoline nitrogen and the ethoxy oxygen are polar, while the bromo and methyl groups and the aromatic system contribute to its non-polar character.
Elution Order Elutes after non-polar impurities and before highly polar impurities on a normal-phase column.The order of elution from a silica or alumina column generally follows an increasing order of polarity.[2]

Principle of Separation

This protocol employs normal-phase column chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent mixture. The separation mechanism is based on the differential adsorption and desorption of the components of the crude mixture onto the silica gel surface.

  • Non-polar impurities , having weak interactions with the silica gel, will travel through the column more quickly with the mobile phase and be eluted first.

  • 6-Bromo-2-ethoxy-4-methylquinoline , with its moderate polarity, will have a stronger interaction with the stationary phase than non-polar impurities but a weaker interaction than highly polar by-products. It will therefore elute at an intermediate rate.

  • Highly polar impurities , such as unreacted starting materials or oxidation by-products, will be strongly adsorbed onto the silica gel and will either elute very slowly or remain at the top of the column.

The choice of an appropriate solvent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used for quinoline derivatives.[3] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the target compound in the range of 0.25-0.35, which generally provides the best separation in a column.

Experimental Workflow

The overall process for the purification of 6-Bromo-2-ethoxy-4-methylquinoline is depicted in the following workflow diagram.

Purification_Workflow TLC 1. TLC Analysis for Solvent System Optimization Slurry 2. Column Packing (Slurry Method) TLC->Slurry Sample_Prep 3. Crude Sample Preparation Slurry->Sample_Prep Loading 4. Sample Loading Sample_Prep->Loading Elution 5. Elution and Fraction Collection Loading->Elution TLC_Fractions 6. TLC Analysis of Fractions Elution->TLC_Fractions Pooling 7. Pooling of Pure Fractions TLC_Fractions->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Characterization 9. Product Characterization Evaporation->Characterization

Caption: Workflow for the purification of 6-Bromo-2-ethoxy-4-methylquinoline.

Detailed Protocols

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude 6-Bromo-2-ethoxy-4-methylquinolineSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
HexaneACS Grade or higherStandard laboratory suppliers
Ethyl AcetateACS Grade or higherStandard laboratory suppliers
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Glass Chromatography Column---Appropriate size for the scale of purification
Glass Wool or Cotton---Standard laboratory suppliers
SandWashed and driedStandard laboratory suppliers
Collection Tubes/Flasks---Standard laboratory suppliers
Rotary Evaporator---Standard laboratory equipment
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Avoid inhalation of dust and vapors.

  • Handle solvents in a well-ventilated area and away from ignition sources.

Protocol 1: TLC for Solvent System Optimization
  • Prepare TLC Chambers: Line two or more small beakers or TLC chambers with filter paper and add a few milliliters of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v). Cover the chambers to allow the atmosphere to become saturated with the solvent vapors.

  • Spot the TLC Plate: Dissolve a small amount of the crude 6-Bromo-2-ethoxy-4-methylquinoline in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic quinoline ring should be UV-active. Calculate the Rf value for the main product spot in each solvent system. The ideal eluent will give an Rf value between 0.25 and 0.35.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a small layer of sand (approximately 1 cm) on top of the glass wool.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (determined from Protocol 1). Use approximately 30-50 g of silica gel for every 1 g of crude product.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to drain some of the solvent, but never let the top of the silica gel run dry .

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude 6-Bromo-2-ethoxy-4-methylquinoline in a minimal amount of the eluent or a slightly more polar solvent if solubility is an issue.

    • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the sand layer.

    • Rinse the sample flask with a small amount of eluent and add this to the column to ensure complete transfer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

    • Maintain a constant flow rate. If necessary, a gentle positive pressure can be applied to the top of the column (flash chromatography).

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Spot several fractions on a single TLC plate to track the elution of the product and any impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure 6-Bromo-2-ethoxy-4-methylquinoline (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Cracked Column Bed Column ran dry; uneven packing.Ensure the silica bed is always covered with solvent. Pack the column carefully to avoid air bubbles.
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute (Low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 6-Bromo-2-ethoxy-4-methylquinoline using silica gel column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and following the detailed steps for column packing, sample loading, and fraction collection, researchers can obtain this valuable synthetic intermediate in high purity. The principles and techniques outlined herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.
  • MedChemExpress. (2024). Safety Data Sheet.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link].

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link].

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link].

  • ADAMA. (n.d.). SAFETY DATA SHEET. Retrieved from [Link].

  • Allergan plc. (2018).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link].

  • Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., ... & Dohnal, J. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: Preparation and biological activity. Molecules, 14(3), 1145-1165.
  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. [Link]

  • MedChemExpress. (2024, December 30).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved January 22, 2026, from [Link]

  • ADAMA. (n.d.). SAFETY DATA SHEET. Retrieved January 22, 2026, from [Link]

  • Allergan plc. (2018, October 2).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 22, 2026, from [Link]

  • Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: Preparation and biological activity. Molecules, 14(3), 1145-1165. [Link]

Sources

Application Notes & Protocols: Advanced Recrystallization Techniques for the Purification of Bromoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of bromoquinoline compounds, a critical class of intermediates in pharmaceutical and materials science research.[1] Moving beyond generic procedures, this document elucidates the causal relationships between the physicochemical properties of bromoquinolines and the strategic selection of solvents and crystallization techniques. We present systematic workflows for solvent screening, single-solvent, mixed-solvent, and salt-based recrystallization, designed to empower researchers to achieve high purity and optimal crystal morphology. The protocols are structured to be self-validating, incorporating in-process checks and final purity assessments.

Introduction: The Rationale for Recrystallization in Bromoquinoline Synthesis

Bromoquinolines are pivotal building blocks in drug development and organic electronics.[1] Their synthesis, often involving electrophilic bromination of the quinoline core, can yield a mixture of regioisomers and poly-brominated species as byproducts.[2] Recrystallization stands as the definitive and scalable purification technique to isolate the desired isomer with high purity.

The success of recrystallization hinges on exploiting the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal solvent will dissolve the bromoquinoline compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either highly soluble or insoluble throughout the temperature range.[3] This guide provides the foundational principles and actionable protocols to master this purification technique for the bromoquinoline family.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point; the moderately polar nature of the bromoquinoline scaffold suggests solubility in moderately polar solvents.[4] However, a more systematic approach is required for robust results.

Key Solvent Characteristics

A suitable solvent for recrystallizing bromoquinolines should exhibit the following characteristics:[3]

  • Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point and poorly soluble at or below room temperature.

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the bromoquinoline.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for crystallization but low enough to be easily removed from the purified crystals.[5] A boiling point lower than the melting point of the compound is crucial to prevent the compound from "oiling out".[5]

  • Volatility: The solvent should be volatile enough for easy removal during the drying phase.[3]

  • Safety: The solvent should have a low toxicity and flammability profile.[3]

Common Solvents for Bromoquinoline Recrystallization

Based on literature and chemical principles, the following solvents and solvent systems are common starting points for bromoquinolines.

Solvent TypeExamplesRationale & Typical Use Cases
Single Solvents Ethanol, Isopropanol, Ethyl Acetate, AcetonitrileAlcohols like ethanol are effective for many aromatic compounds.[1][6] Ethyl acetate is a versatile solvent of intermediate polarity.
Mixed Solvents Ethyl Acetate/Hexane, Toluene/Hexane, Water/AlcoholUsed when no single solvent meets the ideal solubility criteria.[7][8] A "good" solvent dissolves the compound, and a "poor" or "anti-solvent" is added to induce precipitation.[3] This is particularly useful for compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline, which has been recrystallized from AcOEt/hexane.[9]
Salt Formation Water/AlcoholBromoquinoline hydrohalide salts (e.g., hydrobromide) are often purified from aqueous alcohol mixtures.[2][10] The protonated quinoline nitrogen increases polarity, rendering the salt soluble in this polar protic system.

Workflow for Method Development

A systematic approach to developing a recrystallization procedure saves time and material. The following workflow guides the researcher from solvent screening to an optimized protocol.

Recrystallization_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Optimization A Place ~20 mg of crude bromoquinoline in several test tubes B Add potential single solvent (0.5 mL) to each tube at room temp A->B C Observe Solubility (Insoluble? -> Proceed) (Soluble? -> Discard solvent) B->C D Heat the insoluble mixture to boiling C->D Insoluble E Observe Solubility (Soluble? -> Potential Solvent) (Insoluble? -> Discard solvent) D->E F Cool to room temp, then in ice bath E->F Soluble G Observe Crystal Formation (Good crystals? -> Select Solvent) (No crystals? -> Consider mixed solvent) F->G H Perform small-scale recrystallization (e.g., 100 mg) G->H Solvent Selected I Determine recovery yield and assess purity (TLC, mp, NMR) J Scale up to desired quantity

Caption: Workflow for selecting a recrystallization solvent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromoquinolines may cause skin, eye, and respiratory irritation.[11][12]

Protocol 1: Single-Solvent Recrystallization of a Bromoquinoline Free Base

This protocol is suitable when a single solvent with a high-temperature coefficient of solubility has been identified, for example, using ethanol.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude bromoquinoline compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the minimum amount of the chosen solvent (e.g., ethanol) to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent down the condenser until the solid just dissolves completely at the boiling point. Causality: Adding the minimum volume of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[7]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, a hot filtration step is required. If the solution is colored, cool it slightly, add a spatula-tip of decolorizing carbon, and reheat to boiling for a few minutes.[7] To perform the filtration, pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[13] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Validation: Assess the purity of the recrystallized bromoquinoline by measuring its melting point and comparing it to the literature value, and by analytical techniques such as TLC, HPLC, or NMR spectroscopy.

Protocol 2: Mixed-Solvent Recrystallization of a Bromoquinoline Free Base

This technique is ideal when the bromoquinoline is too soluble in one solvent and poorly soluble in another, where both solvents are miscible.[8] A common example is an ethyl acetate/hexane system.[9]

Mixed_Solvent_Recrystallization A Dissolve crude bromoquinoline in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) B While hot, add 'poor' solvent (e.g., Hexane) dropwise until faint cloudiness persists A->B C Add a few drops of hot 'good' solvent to redissolve the precipitate and clarify the solution B->C D Cool slowly to room temp, then in an ice bath C->D E Collect crystals by vacuum filtration D->E

Caption: General procedure for mixed-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude bromoquinoline in the minimum amount of the hot "good" solvent (the one in which it is highly soluble, e.g., ethyl acetate) in an Erlenmeyer flask.[8]

  • Inducing Precipitation: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., hexane) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8] This ensures the solution is just at the point of saturation at the elevated temperature.

  • Crystallization, Isolation, and Validation: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol.

Protocol 3: Recrystallization of a Bromoquinoline Hydrohalide Salt

This method is particularly effective for purifying 3-bromoquinoline from bromination reaction mixtures by first isolating and recrystallizing its hydrobromide salt.[2][10]

Step-by-Step Methodology:

  • Dissolution of the Salt: Dissolve the crude 3-bromoquinoline hydrobromide in a minimal amount of a hot water/alcohol (e.g., ethanol or isopropanol) mixed solvent.[2] Causality: The salt form is significantly more polar than the free base, making it soluble in this polar solvent system.

  • Hot Filtration (if necessary): Filter the hot solution to remove any insoluble byproducts.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill further in an ice bath to induce the crystallization of the purified 3-bromoquinoline hydrobromide.[2]

  • Isolation and Washing: Collect the precipitated crystals by filtration and wash them with a small amount of the cold water/alcohol solvent.[2]

  • Conversion to Free Base: To obtain the neutral bromoquinoline, dissolve the purified hydrobromide salt in water and neutralize the solution by adding an alkali solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic and the free base precipitates out.[2]

  • Final Isolation: Collect the precipitated 3-bromoquinoline free base by filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • Validation: Assess the purity of the final product by melting point, TLC, and/or NMR.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase concentration and attempt to cool again.[5] - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a "seed crystal" of the pure compound, if available.[5]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. - Cooling was too rapid.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[5] - Consider a different solvent with a lower boiling point.
Low Recovery - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals are significantly soluble in the cold solvent.- Reduce the initial volume of solvent used. - Ensure the filtration apparatus is hot before filtering.[7] - Cool the filtrate for a longer period or at a lower temperature (e.g., in a freezer).
Poor Purity - Cooling was too fast, trapping impurities. - Inappropriate solvent choice.- Repeat the recrystallization, ensuring the solution cools as slowly as possible.[13] - Re-evaluate the solvent choice by performing a systematic screening (Section 3.0).

The Impact of Polymorphism

It is crucial for researchers in drug development to be aware of polymorphism—the ability of a compound to exist in two or more crystalline phases.[14] Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[14] These polymorphs, despite having the same chemical composition, can exhibit different physical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact a drug's efficacy and development pathway.[15] When developing a crystallization protocol for a bromoquinoline intended for pharmaceutical use, it is essential to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistent production of the desired polymorph.[15]

References

  • Method for producing 3-bromoquinoline. Google Patents. [URL: https://patents.google.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016-09-12). [URL: https://www.acgpubs.org/journal/organic-communications/article/reinvestigation-of-bromination-of-8-substituted-quinolines-and-synthesis-of-novel-phthalonitriles]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • Recrystallization. University of California, Los Angeles - Chemistry Department. [URL: https://www.chem.ucla.
  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromoquinoline]
  • Synthesis of 3-Bromoquinoline Derivatives. BenchChem. [URL: https://www.benchchem.
  • Mixed Solvents. Chemistry LibreTexts. (2022-04-07). [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Lab_Techniques/3.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. (2014-08-04). [URL: https://www.reddit.com/r/chemistry/comments/2cm5h7/veteran_chemists_have_any_advice_on/]
  • Preparation method for 6-bromine quinoline. Google Patents. [URL: https://patents.google.
  • 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromoquinoline]
  • Troubleshooting. Chemistry LibreTexts. (2022-04-07). [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Lab_Techniques/3.6%3A_Troubleshooting/3.6F%3A_Troubleshooting]
  • (PDF) Polymorphism in Pharmaceutical Compounds. ResearchGate. (2015-11-07). [URL: https://www.researchgate.net/publication/283794358_Polymorphism_in_Pharmaceutical_Compounds]
  • Recrystallization with mixed solvent. ECHEMI. [URL: https://www.echemi.com/community/recrystallization-with-mixed-solvent_thread_53313.html]
  • Solvents for Recrystallization. University of Rochester - Department of Chemistry. [URL: https://www.sas.rochester.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. (2025-05-06). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948882/]
  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [URL: https://www.york.ac.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01015]
  • Solubility of Organic Compounds. Simon Fraser University. (2023-08-31). [URL: https://www.sfu.ca/chemistry/courses/2023/fall/236/1_Organic_Chemistry_I_Laboratory/Experiment_1_Solubility_of_Organic_Compounds.pdf]
  • 2-Bromoquinoline | C9H6BrN | CID 2762756. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoquinoline]
  • Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates. ResearchGate. (2025-10-18). [URL: https://www.researchgate.
  • Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. PMC, NIH. (2021-04-01). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151626/]
  • Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/technical-support-center/solubility-of-3-bromomethylselenophene-in-organic-solvents]

Sources

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 6-Bromo-2-ethoxy-4-methylquinoline, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies are grounded in established principles of analytical chemistry and draw upon validated techniques for similar quinoline derivatives. This document outlines procedures for chromatographic analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as spectroscopic characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. All methods are presented with an emphasis on the rationale behind experimental choices and are designed to be self-validating in accordance with international guidelines.

Introduction

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds.[1] The precise characterization of intermediates like 6-Bromo-2-ethoxy-4-methylquinoline is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This involves confirming the chemical structure and quantifying any impurities that may have arisen during synthesis.

This application note provides a suite of robust analytical methods to achieve a comprehensive characterization of this compound. The protocols are designed to be readily implemented in a modern analytical laboratory.

Physicochemical Properties

While specific experimental data for 6-Bromo-2-ethoxy-4-methylquinoline is not widely published, its physicochemical properties can be estimated based on closely related analogs such as 6-bromo-2-methoxyquinoline and 6-bromo-2-methylquinoline.[2][3]

PropertyEstimated Value/InformationRationale/Reference
Molecular FormulaC12H12BrNOBased on chemical structure
Molecular Weight~266.13 g/mol Calculated from the molecular formula
AppearanceExpected to be a solid at room temperatureSimilar substituted quinolines are solids.[4]
Melting PointEstimated in the range of 80-120 °CBased on analogs like 6-bromo-2-methylquinoline (m.p. 101-105 °C).[4]
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.General solubility of quinoline derivatives.
UV-Vis λmaxExpected in the range of 220-250 nm and 300-350 nm in a suitable solvent.Based on the quinoline chromophore.

Chromatographic Purity and Assay

Chromatographic techniques are essential for determining the purity of 6-Bromo-2-ethoxy-4-methylquinoline and for developing a quantitative assay. Both HPLC and GC-MS are powerful tools for this purpose. The choice between them will depend on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar, non-volatile compounds like substituted quinolines.[5] The method described below is a starting point and should be validated according to ICH Q2(R1) guidelines.[6][7]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Bromo-2-ethoxy-4-methylquinoline.

    • Dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

    • Further dilute as necessary for the calibration curve.

  • Chromatographic Conditions:

ParameterConditionJustification
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible if needed.
Mobile Phase B0.1% Formic Acid in AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% BA gradient is used to elute a range of potential impurities with varying polarities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CEnsures reproducible retention times.
Injection Volume10 µL
DetectionUV at 230 nmBased on the expected UV absorbance of the quinoline ring.
Run Time20 minutes
  • System Suitability: As per USP <621>, inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[8][9] The tailing factor should be ≤ 2.0.

  • Quantification: For assay, prepare a calibration curve using a certified reference standard over a suitable concentration range. Purity is determined by area percent, assuming all impurities have a similar response factor.

Caption: HPLC analysis workflow for 6-Bromo-2-ethoxy-4-methylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities and for confirming the molecular weight of the main component.[10] Given the expected volatility of the target compound, GC-MS is a viable analytical method.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterConditionJustification
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of aromatic compounds.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas.
Inlet Temperature280 °CTo ensure complete volatilization of the sample.
Injection ModeSplit (e.g., 50:1)To avoid overloading the column.
Injection Volume1 µL
Oven ProgramStart at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program to separate compounds with different boiling points.
MS Transfer Line280 °CTo prevent condensation of the analytes.
Ion Source Temp.230 °CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Rangem/z 40-450To cover the expected mass of the parent ion and its fragments.
  • Data Analysis:

    • The identity of the main peak can be confirmed by its mass spectrum, which should show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of approximately equal intensity).

    • Impurities can be identified by searching their mass spectra against a library (e.g., NIST).

GCMS_Workflow SamplePrep Sample Preparation Dissolve in CH2Cl2 (1 mg/mL) GC_System GC Separation HP-5ms Column Temp. Program: 100-280°C SamplePrep->GC_System 1 µL Injection MS_System MS Detection Electron Ionization (70 eV) Scan m/z 40-450 GC_System->MS_System Eluted Analytes DataAnalysis Data Analysis Identify Main Peak (MW) Identify Impurities (Library Search) MS_System->DataAnalysis

Caption: GC-MS workflow for impurity profiling and identity confirmation.

Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the chemical structure of 6-Bromo-2-ethoxy-4-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[11][12] Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) if the structure is unknown or requires further confirmation.

  • Expected Spectral Features:

    • ¹H NMR:

      • Aromatic protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm).

      • The ethoxy group will show a quartet (CH₂) and a triplet (CH₃).

      • The methyl group at position 4 will appear as a singlet.

      • The singlet for the proton at position 3 is also expected.

    • ¹³C NMR:

      • Aromatic carbons will resonate in the region of δ 110-160 ppm.

      • The ethoxy carbons and the methyl carbon will be in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[1]

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch (ethoxy and methyl)
~1600-1450C=C and C=N stretching of the quinoline ring
~1250C-O stretch (ethoxy)
~800-600C-Br stretch and aromatic C-H out-of-plane bending

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 6-Bromo-2-ethoxy-4-methylquinoline. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and quality. It is recommended that these methods be fully validated in the user's laboratory to comply with regulatory requirements and ensure reliable results.

References

  • PubChem. 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Buser, H. R. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • Wlodarczyk, N., et al. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. NMR spectra of a) 6-bromo-2-methylquinoline 2 e; b) mixture of... [Link]

  • Sadek, M. M., et al. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]

  • SpectraBase. 4-[6-Bromo-4-(1-pyrrolidinylcarbonyl)-2-quinolinyl]phenyl ethyl ether. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures. [Link]

Sources

Application Note: Real-Time Monitoring of 6-Bromo-2-ethoxy-4-methylquinoline Synthesis Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline, a key intermediate in pharmaceutical research. We detail a robust, multi-step synthetic pathway and emphasize the critical role of thin-layer chromatography (TLC) for real-time reaction monitoring. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, ensuring scientific integrity, and providing a self-validating system for synthesis and analysis.

Introduction: The Significance of Substituted Quinolines and the Need for In-Process Control

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs.[1] The specific functionalization of the quinoline ring system is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological activity. 6-Bromo-2-ethoxy-4-methylquinoline is a valuable synthetic intermediate, with its bromo- and ethoxy-moieties providing handles for further chemical modification.

The efficient synthesis of such target molecules necessitates precise control over the reaction progress. Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for in-process control. It allows for the qualitative assessment of the consumption of starting materials, the formation of intermediates, and the appearance of the final product, thereby enabling informed decisions about reaction times and preventing the formation of unwanted byproducts.[2] This application note will detail a reliable synthetic route to 6-Bromo-2-ethoxy-4-methylquinoline and the concurrent TLC methodology to ensure a successful outcome.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 6-Bromo-2-ethoxy-4-methylquinoline can be efficiently achieved through a three-step sequence, beginning with the construction of the quinoline core via a Knorr quinoline synthesis, followed by chlorination and subsequent etherification.

Synthesis_Pathway SM 4-Bromoaniline + Ethyl Acetoacetate Int1 6-Bromo-4-methylquinolin-2(1H)-one SM->Int1  Step 1: Knorr Synthesis (H₂SO₄, heat) Int2 6-Bromo-2-chloro-4-methylquinoline Int1->Int2  Step 2: Chlorination (POCl₃, heat) Product 6-Bromo-2-ethoxy-4-methylquinoline Int2->Product  Step 3: Williamson Ether Synthesis (NaOEt, EtOH, heat)

Caption: Overall synthetic scheme for 6-Bromo-2-ethoxy-4-methylquinoline.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Intermediate 1)

Principle: This step utilizes the Knorr synthesis, a classic acid-catalyzed condensation reaction between an aniline and a β-ketoester to form a quinolin-2-one.[3] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to drive the cyclization.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq).

  • Carefully add ethyl acetoacetate (1.1 eq) to the flask.

  • Slowly, and with cooling in an ice bath, add concentrated sulfuric acid (4.0 eq).

  • Once the addition is complete, heat the reaction mixture to 110 °C for 4 hours. The reaction progress should be monitored by TLC (see section 4).

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with cold ethanol.

  • Dry the solid under vacuum to yield 6-Bromo-4-methylquinolin-2(1H)-one as a solid.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline (Intermediate 2)

Principle: The hydroxyl group of the quinolin-2-one tautomer is converted to a chloro group using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial as it installs a good leaving group for the subsequent nucleophilic substitution.[3][4]

Protocol:

  • In a fume hood, combine 6-Bromo-4-methylquinolin-2(1H)-one (1.0 eq) with phosphorus oxychloride (5.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor the reaction by TLC.

  • After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 6-Bromo-2-chloro-4-methylquinoline.

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline (Final Product)

Principle: This final step is a Williamson ether synthesis, an SN2 reaction where an alkoxide (sodium ethoxide) displaces a halide (the chloro group) from the quinoline ring.[5][6]

Protocol:

  • Prepare sodium ethoxide by carefully adding sodium metal (1.5 eq) to absolute ethanol (20 mL per gram of intermediate 2) under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, add 6-Bromo-2-chloro-4-methylquinoline (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 5 hours, monitoring its completion by TLC.

  • After cooling, evaporate the ethanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-2-ethoxy-4-methylquinoline.

TLC Monitoring Protocol: A Self-Validating System

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system).[5] The polarity of the molecules is the primary determinant of their retention factor (Rf). By co-spotting the reaction mixture with the starting material, one can visually track the progress of the synthesis.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate Draw baseline (pencil) spotting SM Co-spot RM Starting Material SM + RM Reaction Mixture prep_plate->spotting prep_chamber Prepare Chamber Add solvent system Saturate with vapor develop Develop Plate Place in chamber Elute to solvent front prep_chamber->develop spotting->develop visualize Visualize Spots Dry plate View under UV (254 nm) Circle spots develop->visualize analysis Interpret Results Compare lanes Calculate Rf values Determine reaction completion visualize->analysis

Caption: Standard workflow for monitoring reaction progress using TLC.

Detailed Protocol:

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[7] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).

  • Solvent System Selection: A good starting mobile phase for this synthesis is a mixture of hexane and ethyl acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is often a suitable starting point.[8] The polarity can be adjusted to achieve an Rf value for the starting material of approximately 0.4-0.6.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material for the current step in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of this solution to the 'SM' lane on the baseline.

    • Carefully withdraw a small aliquot from the reaction mixture and spot it on the 'RM' lane.

    • On the 'Co' lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[9]

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Since quinoline derivatives are typically aromatic and conjugated, they can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[3][10] Circle the visible spots with a pencil.

  • Interpretation:

    • Progression: The reaction is progressing if the intensity of the starting material spot in the 'RM' lane decreases over time, and a new spot (the product) appears.

    • Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[8]

    • Identification: The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.

Data Presentation and Interpretation

The polarity of the compounds changes significantly throughout the synthesis, which will be reflected in their Rf values.

Compound Step Structure Expected Polarity Expected Rf Value Rationale for Rf Change
4-BromoanilineStart of Step 1Aromatic AmineModerately PolarHighStarting material for the quinolin-2-one formation.
6-Bromo-4-methylquinolin-2(1H)-oneProduct of Step 1Amide/LactamHighLowThe presence of the amide N-H and carbonyl group allows for hydrogen bonding, leading to strong interaction with the silica gel and thus a lower Rf value.[11]
6-Bromo-2-chloro-4-methylquinolineProduct of Step 2Chloro-substituted HeterocycleModerateMediumThe polar N-H bond is replaced by a less polar C-Cl bond, reducing the compound's affinity for the silica gel and increasing the Rf value compared to the quinolin-2-one.
6-Bromo-2-ethoxy-4-methylquinolineProduct of Step 3Ether-substituted HeterocycleLowHighThe replacement of the chloro group with an ethoxy group further decreases the polarity, resulting in weaker interaction with the stationary phase and the highest Rf value among the quinoline derivatives.

Note: Rf values are relative and highly dependent on the exact TLC conditions (plate, solvent system, temperature). The values in the table represent expected relative mobility.

Conclusion

This application note outlines a validated and logical approach to the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline. The integration of a systematic TLC monitoring protocol at each stage is paramount for ensuring high-yield, successful synthesis. By carefully observing the changes in the TLC profile, researchers can confidently track the transformation of functional groups and determine the optimal reaction endpoints. This self-validating methodology, grounded in established chemical principles, provides a reliable framework for professionals in organic synthesis and drug development.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
  • Gupta, V. K., & Kumar, M. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007(4), M543.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940.
  • Surana, A. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Manickam, M., et al. (2020). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 5(47), 30693–30704.
  • Spangenberg, B., Poole, C. F., & Weins, C. (Eds.). (2011). Quantitative thin-layer chromatography: a practical survey. Springer Science & Business Media.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Sharma, V., Kumar, P., & Pathak, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 24914-24936.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences (2022).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References.
  • A level Chemistry (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 6-Bromo-2-ethoxy-4-methylquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in the development of novel therapeutics, with numerous derivatives demonstrating significant anticancer activity.[1][2] This document provides a detailed guide for the investigation of 6-bromo-2-ethoxy-4-methylquinoline, a novel quinoline derivative, as a potential anticancer agent. We present a putative synthesis pathway and a comprehensive suite of protocols for the in vitro evaluation of its cytotoxic and cytostatic effects. These protocols are designed to be self-validating and are grounded in established methodologies for anticancer drug screening. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[2] In the realm of oncology, quinoline-based compounds have demonstrated efficacy through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[1][3][4] The structural versatility of the quinoline ring allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties.[5]

The introduction of a bromine atom at the 6-position, an ethoxy group at the 2-position, and a methyl group at the 4-position of the quinoline ring system in 6-bromo-2-ethoxy-4-methylquinoline presents a unique combination of electronic and steric properties. Halogenation, particularly bromination, has been shown in some quinoline derivatives to correlate with potent antiproliferative activity.[6] This application note outlines a strategic approach to systematically evaluate the anticancer potential of this novel compound.

Synthesis and Characterization

A plausible synthetic route for 6-bromo-2-ethoxy-4-methylquinoline can be adapted from established quinoline synthesis methodologies, such as the Knorr synthesis.[7] The proposed multi-step synthesis would begin with the condensation of 4-bromoaniline with ethyl acetoacetate to form an anilide, followed by cyclization to yield 6-bromo-4-methylquinolin-2(1H)-one. Subsequent chlorination and ethoxylation would afford the target compound.

Putative Synthesis Workflow:

Synthesis_Workflow A 4-Bromoaniline + Ethyl Acetoacetate B Condensation A->B C 6-Bromo-3-((4-bromophenyl)amino)but-2-enoate B->C D Cyclization (Knorr Synthesis) C->D E 6-Bromo-4-methylquinolin-2(1H)-one D->E F Chlorination (e.g., POCl3) E->F G 6-Bromo-2-chloro-4-methylquinoline F->G H Ethoxylation (Sodium Ethoxide) G->H I 6-Bromo-2-ethoxy-4-methylquinoline H->I Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT/MTS) Determine IC50 values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) B->D If IC50 is potent

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8][9] Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-bromo-2-ethoxy-4-methylquinoline in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 6-Bromo-2-ethoxy-4-methylquinoline stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 6-bromo-2-ethoxy-4-methylquinoline in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. [10]Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Expected Data Presentation:

Cell LineTissue of Origin6-Bromo-2-ethoxy-4-methylquinoline IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast CancerExperimental ValueReference Value
A549Lung CancerExperimental ValueReference Value
HCT116Colon CancerExperimental ValueReference Value
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11] Objective: To determine if the cytotoxic effect of 6-bromo-2-ethoxy-4-methylquinoline is mediated by the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 6-Bromo-2-ethoxy-4-methylquinoline

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-bromo-2-ethoxy-4-methylquinoline at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [12] Objective: To investigate if 6-bromo-2-ethoxy-4-methylquinoline induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 6-Bromo-2-ethoxy-4-methylquinoline

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 6-bromo-2-ethoxy-4-methylquinoline at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Potential Signaling Pathway Involvement:

Signaling_Pathway cluster_0 Potential Targets of Quinolines cluster_1 Cellular Outcomes A 6-Bromo-2-ethoxy-4-methylquinoline B Topoisomerase Inhibition A->B C Tubulin Polymerization Inhibition A->C D Kinase Inhibition (e.g., EGFR, VEGFR) A->D E DNA Damage B->E F Mitotic Arrest C->F G Signal Transduction Blockade D->G H Cell Cycle Arrest E->H F->H G->H I Apoptosis H->I

Sources

antimicrobial activity screening of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Phased Strategy for In Vitro Antimicrobial Activity Screening of Novel Quinolone Derivatives: Featuring 6-Bromo-2-ethoxy-4-methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoline derivatives represent a promising class of synthetic compounds, historically significant for their broad-spectrum biological activities, including potent antimicrobial effects[1][2][3]. This application note presents a comprehensive, phased protocol for the antimicrobial activity screening of novel quinoline compounds, using the example molecule, 6-Bromo-2-ethoxy-4-methylquinoline. We provide a robust framework, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), that guides researchers from initial qualitative screening to quantitative potency determination. The protocols are designed to be self-validating through the stringent use of controls, ensuring data integrity and reproducibility. This guide explains the scientific rationale behind experimental choices, offers detailed step-by-step methodologies, and provides tools for data interpretation, empowering researchers to effectively evaluate the antimicrobial potential of new chemical entities.

Scientific Rationale & Background

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a heterocyclic aromatic compound that is a cornerstone of many successful pharmaceuticals[4]. Its rigid, planar structure and ability to intercalate into biological macromolecules make it an ideal scaffold for designing therapeutic agents. Many quinoline-containing compounds exhibit a wide range of biological properties, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial activities[1][4][5]. The success of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, has cemented the importance of this chemical class in combating bacterial infections.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [6][7].

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription[7]. Inhibition of DNA gyrase stalls these critical processes.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells[7][8]. Inhibition of topoisomerase IV prevents cell division.

Quinolones stabilize the transient, double-strand DNA breaks created by these enzymes, forming a ternary drug-enzyme-DNA complex that blocks the re-ligation step[8][9]. This leads to an accumulation of DNA breaks, ultimately triggering cell death[9][10]. The investigation of novel derivatives like 6-Bromo-2-ethoxy-4-methylquinoline is driven by the hypothesis that modifications to the core quinoline structure can enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Compound Profile: 6-Bromo-2-ethoxy-4-methylquinoline

This protocol focuses on the screening of a novel quinoline derivative.

PropertyDetails
Compound Name 6-Bromo-2-ethoxy-4-methylquinoline
Molecular Formula C₁₂H₁₂BrNO
Structure (A representative structure would be inserted here in a full application note)
Rationale for Screening As a member of the quinoline class, this compound is a rational candidate for antimicrobial activity. The presence of a bromine atom (a halogen) and an ethoxy group may modulate its lipophilicity and electronic properties, potentially influencing its interaction with biological targets and its ability to penetrate microbial cell walls. Halogenated compounds are known to sometimes exhibit enhanced biological activity[11].
Solubility Must be determined empirically. A stock solution is typically prepared in 100% Dimethyl Sulfoxide (DMSO) and then diluted in culture medium for assays. It is critical to determine the highest concentration of DMSO that is non-toxic to the test organisms.

A Phased Experimental Screening Strategy

A logical, tiered approach is essential for efficiently screening new compounds. This strategy minimizes resource expenditure by using a broad, qualitative assay first to identify "hits," which are then subjected to more rigorous quantitative testing.

Caption: Phased workflow for antimicrobial compound screening.

Detailed Experimental Protocols

Phase 1: Agar Disk Diffusion Assay (Primary Screen)

This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with a test microorganism[12].

Principle: If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" (ZOI) around the disk. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics. This protocol is adapted from the CLSI M02 guidelines.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control: Ciprofloxacin (5 µ g/disk )

  • Negative control: Sterile DMSO

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, micropipettes, incubator

Protocol:

  • Inoculum Preparation: From a fresh overnight culture, pick 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL)[12].

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place sterile paper disks onto the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk. This will correspond to a specific mass (e.g., 100 µ g/disk ).

    • Apply 10 µL of DMSO to the negative control disk.

    • Place a standard ciprofloxacin 5 µg disk as the positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Data Collection: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers[12].

Interpretation: The presence of a clear zone around the test compound disk indicates activity. A larger zone generally suggests higher potency. The results from the positive and negative controls validate the assay's performance.

Phase 2: Broth Microdilution for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13]. This protocol is based on the CLSI M07 guidelines.

Materials:

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution and controls (as above)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Multichannel pipette, plate reader (optional)

Protocol:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Serial Dilution:

    • Add 100 µL of the test compound (prepared at 2x the highest desired final concentration, e.g., 512 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves 50 µL in wells 1-10, with decreasing concentrations of the compound. Wells 11 and 12 serve as controls.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Final Concentrations: The final volume in wells 1-11 is now 100 µL. The compound concentrations are now half of the initial serial dilution values (e.g., 256, 128, 64, ..., 0.5 µg/mL). The final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example MIC Data for 6-Bromo-2-ethoxy-4-methylquinoline

Test OrganismCompoundMIC (µg/mL)
S. aureus ATCC 259236-Bromo-2-ethoxy-4-methylquinoline16
Ciprofloxacin (Positive Control)0.5
E. coli ATCC 259226-Bromo-2-ethoxy-4-methylquinoline64
Ciprofloxacin (Positive Control)0.25
Distinguishing Bacteriostatic vs. Bactericidal Activity (MBC)

The MIC value reveals the concentration that inhibits growth (bacteriostatic) but does not indicate whether the compound kills the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) can be determined as a follow-up to the MIC assay.

MIC_vs_MBC Conceptual Flow from MIC to MBC cluster_mic MIC Determination cluster_mbc MBC Determination MIC_Plate 96-Well Plate After Incubation Agar_Plate Nutrient Agar Plate Well_Growth Growth (Turbid) Well_MIC MIC Well (Clear) Spot_Growth Growth Well_MIC->Spot_Growth Subculture 10µL Well_Higher Higher Conc. (Clear) Spot_NoGrowth No Growth (MBC) Well_Higher->Spot_NoGrowth Subculture 10µL

Caption: Differentiating inhibitory (MIC) from bactericidal (MBC) concentrations.

MBC Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto a fresh MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 5 colonies growing on the subculture plate).

Conclusion

This application note provides a standardized and scientifically rigorous framework for assessing the antimicrobial potential of novel quinoline derivatives like 6-Bromo-2-ethoxy-4-methylquinoline. By following a phased approach from qualitative disk diffusion to quantitative MIC/MBC determination, researchers can efficiently identify and characterize promising new antimicrobial agents. Adherence to established standards, such as those from CLSI, and the diligent use of controls are paramount for generating trustworthy and reproducible data, which is the foundation for any subsequent drug development efforts[14][15]. The methods described herein are fundamental to the quest for new antibiotics to combat the global challenge of antimicrobial resistance[11][13].

References

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Opast Publishers. Available at: [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. Available at: [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: A Roadmap for Developing Quinoline-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. The quinoline ring, a fused heterocyclic system of benzene and pyridine, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its ability to interact with a diverse range of biological targets, making it a fertile ground for discovering novel therapeutics.[3][4] Quinoline derivatives have been successfully developed as anticancer, antimalarial, and antibacterial agents.[5][6] More recently, this versatile scaffold has emerged as a promising template for creating new anti-inflammatory drugs.[7][8]

Quinoline-based compounds exert their anti-inflammatory effects by modulating key signaling pathways and enzymes.[9] Documented targets include Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), among others.[7][9][10] The specific activity is highly dependent on the nature and position of substituents on the quinoline core, allowing for fine-tuning of the pharmacological profile.[9][11]

This guide provides a structured, experience-driven roadmap for researchers engaged in the discovery and preclinical development of novel quinoline-based anti-inflammatory agents. We will move from rational design and synthesis through a tiered in vitro and in vivo screening cascade, with an emphasis on the causality behind protocol choices and the inclusion of self-validating experimental design.

Section 1: Design and Synthesis Strategy

The initial phase of development hinges on the rational design and efficient synthesis of a focused library of quinoline derivatives.

Rational Drug Design & Structure-Activity Relationships (SAR)

Instead of random screening, a rational design approach leverages existing knowledge to increase the probability of success. Structure-Activity Relationship (SAR) studies have revealed critical insights:

  • COX Inhibition: Quinoline molecules featuring a carboxylic acid moiety often exhibit COX inhibition.[9]

  • PDE4 Inhibition: Aniline groups at the C-4 position and aryl groups at C-8 have been linked to PDE4 inhibition.[9][10]

  • Hybrid Molecules: Combining the quinoline scaffold with other known anti-inflammatory pharmacophores can lead to hybrid molecules with enhanced or synergistic effects.[12]

Causality: By analyzing established SAR, we can hypothesize which substitutions are likely to confer activity against specific inflammatory targets, thereby focusing synthetic efforts on compounds with a higher likelihood of success.

General Synthesis Workflow

Numerous methods exist for quinoline synthesis. The choice of method depends on the desired substitution pattern and available starting materials. Common approaches include Pd-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-N bond formation, as well as classical cyclization reactions.[9][10]

The following diagram illustrates a generalized workflow for the discovery process.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Design Rational Design (SAR Analysis) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification PrimaryScreen Primary Screen: LPS-Stimulated Macrophages (NO & Cytokine Release) Purification->PrimaryScreen Lead Candidates SecondaryScreen Secondary Screen: Target-Based Assays (e.g., COX) PrimaryScreen->SecondaryScreen MOA Mechanism of Action (Western Blot for NF-κB) SecondaryScreen->MOA InVivo In Vivo Model: Carrageenan-Induced Paw Edema MOA->InVivo Validated Hits Analysis Efficacy & PK/PD Analysis InVivo->Analysis

Caption: High-level workflow for quinoline-based anti-inflammatory drug discovery.

Section 2: In Vitro Evaluation of Anti-Inflammatory Activity

The cornerstone of the primary screening cascade is a robust and reproducible cell-based assay that mimics an inflammatory response. The lipopolysaccharide (LPS)-stimulated macrophage model is the industry standard for this purpose.[13][14]

Protocol 2.1: Primary Screening in LPS-Stimulated RAW 264.7 Macrophages

Principle: RAW 264.7 murine macrophages, when stimulated with bacterial LPS, produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and Interleukin-6 (IL-6).[15] Test compounds are evaluated for their ability to suppress the production of these mediators.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media.

    • Add fresh media containing various concentrations of the quinoline test compounds (e.g., 0.1, 1, 10, 50 µM). Include a "vehicle control" (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.[16] This step allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" wells.[13][15]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO and cytokines. Store at -80°C if not analyzed immediately.

Trustworthiness: This protocol must include controls:

  • Unstimulated Control: Cells with media only (no LPS, no compound). Defines the basal level of mediators.

  • Vehicle Control (LPS only): Cells treated with LPS and the compound's solvent (e.g., DMSO). Represents the maximum inflammatory response.

  • Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone, 10 µM) to validate assay performance.[14][16]

Protocol 2.2: Nitric Oxide (NO) Quantification (Griess Assay)

Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium.[17] The Griess assay is a colorimetric method that detects the amount of nitrite as a proxy for NO production.[18][19] It involves a two-step diazotization reaction.[20]

Methodology:

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh daily and protect from light.[18]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium. This is critical for quantifying the results.

  • Assay:

    • Add 50 µL of collected cell supernatant from Protocol 2.1 to a new 96-well plate.

    • Add 50 µL of the standard solutions to separate wells.

    • Add 100 µL of the mixed Griess Reagent to all wells.

  • Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[20]

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of NO production relative to the vehicle control.

Protocol 2.3: Pro-Inflammatory Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the collected supernatants.[21][22]

Methodology: (Using a commercial sandwich ELISA kit as an example)

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

  • Sample Addition: Add 100 µL of collected cell supernatants and standards to the wells. Incubate for 1-2 hours at room temperature.[23] TNF-α or IL-6 present in the sample will bind to the capture antibody.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substances.[21]

  • Detection Antibody: Add a biotin-conjugated detection antibody specific to a different epitope on the target cytokine. Incubate for 1 hour. This creates the "sandwich."

  • Enzyme Conjugate: Add Streptavidin-HRP (Horse Radish Peroxidase). Incubate for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add a stop solution (e.g., 1M Phosphoric Acid) to terminate the reaction.[24] The color will change from blue to yellow.

  • Reading & Analysis: Measure the absorbance at 450 nm.[21] Quantify the cytokine concentration using the standard curve and calculate the percent inhibition.

Data Presentation and Interpretation

Summarize the results from the primary screen in a table to easily compare the potency of the synthesized derivatives. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

Compound IDNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
QN-00112.515.220.1>100
QN-0025.88.111.3>100
QN-003>100>100>100>100
Dexamethasone0.20.10.3>100

Causality: A compound is considered a "hit" if it shows dose-dependent inhibition of inflammatory mediators at non-toxic concentrations. A high CC₅₀ value from a concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure the observed effects are due to specific anti-inflammatory activity and not just cell death.

Section 3: Mechanism of Action (MOA) Elucidation

Once promising hits are identified, the next step is to understand how they work. This involves investigating their effects on key intracellular signaling pathways and specific enzymes.

Signaling Pathway Analysis: The NF-κB Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[25] In resting cells, NF-κB (a heterodimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS (produces NO), TNF-α, and IL-6.[25][26] Many anti-inflammatory agents work by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα Degradation Proteasomal Degradation IkBa_p->Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Degradation->NFkB releases Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription activates Quinoline Quinoline Derivative Quinoline->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Protocol 3.2: Western Blotting for NF-κB Pathway Proteins

Principle: Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate.[26] To assess NF-κB pathway activation, we measure the phosphorylation and degradation of IκBα and the translocation of the p65 subunit from the cytoplasm to the nucleus.[25]

Methodology:

  • Cell Treatment & Lysis: Treat RAW 264.7 cells as in Protocol 2.1, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

  • Protein Extraction:

    • For total IκBα levels, lyse cells in RIPA buffer.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation using a specialized kit to separate proteins from these compartments.

  • Quantification: Determine protein concentration in all lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel to separate proteins by size.[27]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-IκBα (to detect activation)

    • Total IκBα (to detect degradation)

    • p65 (to detect translocation)

    • A loading control for each fraction (e.g., β-actin for cytoplasm/total lysate, Lamin B1 for nuclear).[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band density using software like ImageJ. A potent inhibitor will decrease phospho-IκBα levels, prevent total IκBα degradation, and reduce the amount of p65 in the nuclear fraction compared to the LPS-only control.

Protocol 3.3: Cyclooxygenase (COX) Inhibition Assay

Rationale: Since many NSAIDs work by inhibiting COX enzymes, and certain quinoline structures are known to do the same, it is a logical secondary target to investigate.[9][28] Commercial kits are available for this purpose.

Principle: These assays measure the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored colorimetrically or fluorometrically by the appearance of an oxidized product.[29][30] Test compounds are evaluated for their ability to inhibit this reaction.

Methodology: (Based on a generic colorimetric kit)

  • Reagent Preparation: Prepare assay buffer, heme, and the colorimetric substrate (e.g., TMPD) as per the kit manual.

  • Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to separate wells of a 96-well plate.[30]

  • Inhibitor Addition: Add various concentrations of the quinoline test compound or known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Incubate for 10-15 minutes.

  • Initiate Reaction: Add arachidonic acid (the substrate for the cyclooxygenase reaction) to all wells to start the reaction.

  • Read Plate: Immediately read the absorbance at 590-610 nm every minute for 5-10 minutes to measure the reaction kinetics.

  • Analysis: Calculate the rate of the reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity. A compound is "COX-2 selective" if its IC₅₀ for COX-2 is significantly lower than for COX-1.

Section 4: In Vivo Validation

Promising candidates with a well-defined in vitro profile must be tested in a living organism to evaluate efficacy and establish preclinical proof-of-concept.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic, robust, and widely used model of acute inflammation.[31][32] Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's or mouse's paw induces a localized inflammatory response characterized by edema (swelling), which peaks at 3-5 hours.[33] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[34]

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., QN-002 at 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[33]

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[35]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Edema Volume at 3h (mL) ± SEM% Inhibition
Vehicle Control--0.85 ± 0.06--
Indomethacin100.34 ± 0.0460.0%
QN-002100.68 ± 0.0520.0%
QN-002300.45 ± 0.0447.1%
QN-0021000.31 ± 0.0363.5%
p < 0.05 compared to Vehicle Control

Causality and Trustworthiness: This model is self-validating through the inclusion of a vehicle control (to establish the maximum inflammatory response) and a clinically used NSAID like Indomethacin (to confirm the model's sensitivity to standard anti-inflammatory drugs). A successful compound will show a statistically significant, dose-dependent reduction in paw edema.

Conclusion

This guide outlines a systematic, multi-tiered approach for the preclinical development of anti-inflammatory agents from quinoline derivatives. By integrating rational design, robust in vitro screening, mechanistic studies, and in vivo validation, researchers can efficiently identify and characterize promising lead candidates. Each protocol is designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data essential for advancing a compound toward clinical development.

References

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Alam, M. et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • IJPSR (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug Discovery Today. Available at: [Link]

  • ResearchGate (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • Kumar, S. et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Chakotiya, A. et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. National Institutes of Health. Available at: [Link]

  • Kumar, A. et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. PubMed. Available at: [Link]

  • Park, S. et al. (2024). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. MDPI. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Available at: [Link]

  • George, T. et al. (2014). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Available at: [Link]

  • Liu, B. et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]

  • Sharma, P. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • National Cancer Institute (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Institutes of Health. Available at: [Link]

  • Sharma, A. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future Science. Available at: [Link]

  • U.S. Food & Drug Administration (2019). Protocol Griess Test. FDA. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]

  • IJIRT (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. Available at: [Link]

  • Morris, G. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Test anti-inflammatory compound after LPS stimulation?. ResearchGate. Available at: [Link]

  • BPS Bioscience (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Martínez, R., & Ramón, D. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Neves, H. et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. National Institutes of Health. Available at: [Link]

  • Kim, H. et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Available at: [Link]

  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • IBL International (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

  • ResearchGate (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Available at: [Link]

  • Zhang, S. et al. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. DDDT. Available at: [Link]

  • Bio-Techne (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Bio-Techne. Available at: [Link]

  • ResearchGate (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. Available at: [Link]

  • Science.gov (n.d.). carrageenan-induced paw oedema: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological properties. 6-Bromo-2-ethoxy-4-methylquinoline is a novel synthetic quinoline derivative. While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors and other bioactive quinolines suggests its potential as a modulator of key cellular signaling pathways implicated in disease.[1][3][4]

For instance, various substituted quinolines have demonstrated inhibitory activity against protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are critical targets in oncology.[1][5] Furthermore, the inclusion of a bromine atom at the 6-position has been linked to enhanced cytotoxic effects in certain classes of quinoline-based compounds.[2]

This guide, designed for researchers in drug discovery and chemical biology, provides a comprehensive set of in vitro assay protocols to systematically evaluate the biological activity of 6-Bromo-2-ethoxy-4-methylquinoline. We will proceed from a broad assessment of cytotoxicity to more specific mechanistic assays, establishing a logical workflow for characterizing this promising molecule.

I. Preliminary Assessment: Cell Viability and Cytotoxicity

A foundational step in the characterization of any new chemical entity is to determine its effect on cell viability and proliferation. This provides a macroscopic view of the compound's biological impact and is essential for determining appropriate concentration ranges for subsequent mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring the metabolic activity of living cells.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials and Reagents:

  • 6-Bromo-2-ethoxy-4-methylquinoline

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-Bromo-2-ethoxy-4-methylquinoline in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[6]

    • Mix gently with a pipette to ensure complete dissolution of the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours (or overnight) to allow for complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Cell Line e.g., A549, MCF-7
Seeding Density To be optimized (e.g., 5,000-10,000 cells/well)
Compound Concentrations e.g., 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, or 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm

II. Mechanistic Investigation: In Vitro Kinase Inhibition Assay

Given that many quinoline derivatives exhibit kinase inhibitory activity, a logical next step is to assess the potential of 6-Bromo-2-ethoxy-4-methylquinoline as a kinase inhibitor.[4] A generic, luminescence-based kinase assay that measures ATP consumption is an excellent high-throughput method for initial screening.[9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal. The intensity of the light is directly proportional to the amount of ADP formed and thus to the kinase activity. A potent inhibitor will result in a lower light signal.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials and Reagents:

  • 6-Bromo-2-ethoxy-4-methylquinoline

  • Recombinant protein kinase (e.g., EGFR, PI3K, or a panel of kinases)

  • Substrate specific to the kinase

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a solution of the test compound (6-Bromo-2-ethoxy-4-methylquinoline) at various concentrations in the appropriate buffer.

    • In a white, opaque multi-well plate, add the kinase, its specific substrate, and the test compound.[10]

    • Include positive controls (kinase reaction without inhibitor) and negative controls (reaction components without kinase).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[10]

  • Termination and ATP Depletion:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The kinase activity is proportional to the luminescence signal. The percentage of inhibition is calculated for each concentration of the test compound relative to the positive control. The IC₅₀ value can then be determined using non-linear regression analysis.

ParameterTypical Value/Condition
Plate Type White, opaque 96- or 384-well
Kinase Concentration Enzyme-specific, to be optimized
Substrate Concentration Enzyme-specific, to be optimized
ATP Concentration Near the Kₘ of the kinase
Compound Incubation 15-30 minutes prior to ATP addition
Kinase Reaction Time 60 minutes
Detection Method Luminescence

III. Pathway Analysis: Western Blotting for Target Validation

If 6-Bromo-2-ethoxy-4-methylquinoline demonstrates significant kinase inhibitory activity, the next logical step is to investigate its effects on the downstream signaling pathway within a cellular context. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the phosphorylation status of key signaling proteins.[11]

Principle of Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing for a specific protein of interest using antibodies.[11][12] For kinase inhibitor studies, antibodies that specifically recognize the phosphorylated form of a kinase's substrate are particularly valuable.

Protocol 3: Western Blot Analysis of a Target Signaling Pathway

Materials and Reagents:

  • Cell line relevant to the kinase target

  • 6-Bromo-2-ethoxy-4-methylquinoline

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with 6-Bromo-2-ethoxy-4-methylquinoline at concentrations around its IC₅₀ value for a specified time.

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples and add an equal volume of Laemmli buffer.[11]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • If necessary, the membrane can be stripped and re-probed with another antibody (e.g., for a total protein or loading control).

Data Analysis:

The intensity of the bands corresponding to the phosphorylated and total proteins can be quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is then calculated to determine the effect of the compound on the signaling pathway.

Visualizing the Workflow

To conceptualize the experimental pipeline for characterizing 6-Bromo-2-ethoxy-4-methylquinoline, the following workflow diagram is provided.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Cellular Target Validation cluster_3 Outcome start 6-Bromo-2-ethoxy-4-methylquinoline cell_viability Protocol 1: MTT Assay (Cytotoxicity) start->cell_viability Treat cancer cells kinase_assay Protocol 2: Kinase Assay (e.g., ADP-Glo) cell_viability->kinase_assay If cytotoxic, assess mechanism western_blot Protocol 3: Western Blot (Pathway Analysis) kinase_assay->western_blot If kinase inhibitor, validate in cells outcome Characterized Lead Compound western_blot->outcome

Caption: Experimental workflow for characterizing 6-Bromo-2-ethoxy-4-methylquinoline.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 6-Bromo-2-ethoxy-4-methylquinoline. By systematically assessing its cytotoxic effects, screening for kinase inhibition, and validating its impact on intracellular signaling, researchers can efficiently determine its therapeutic potential and elucidate its mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and apoptosis assays, to build a comprehensive biological profile of this novel compound.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • (Reference not directly cited in text, kept for completeness of search results)
  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 6-Bromo-4-methylquinoline. PubChem Compound Summary for CID 12475362. Available at: [Link]

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940. Available at: [Link]

  • (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

  • (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]

  • (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

  • (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Available at: [Link]

Sources

Application Note & Protocol: Preparation of 6-Bromo-2-ethoxy-4-methylquinoline Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. Improper handling, inaccurate concentration, or solution instability can lead to erroneous data, compromising experimental outcomes and leading to significant loss of time and resources. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of stock solutions for 6-Bromo-2-ethoxy-4-methylquinoline.

6-Bromo-2-ethoxy-4-methylquinoline is a heterocyclic organic compound belonging to the quinoline class, a scaffold present in numerous biologically active molecules.[1] The protocols herein are designed to ensure the compound's integrity and deliver accurate, reproducible concentrations for downstream biological evaluation. We will detail the causality behind critical experimental choices, from solvent selection to dilution strategy, grounding these recommendations in established principles of analytical chemistry and cell biology.

Compound Physicochemical & Safety Data

A thorough understanding of the compound's properties is the first step in developing a robust preparation protocol.

Table 1: Physicochemical Properties of 6-Bromo-2-ethoxy-4-methylquinoline

Property Value Source / Note
CAS Number 1187385-61-0 [2]
Molecular Formula C₁₂H₁₂BrNO [2]
Molecular Weight 266.13 g/mol Calculated from formula
Appearance Solid (form may vary) General for similar compounds
Solubility Sparingly soluble in water; Soluble in organic solvents such as DMSO, Ethanol.[3] Solubility in specific assay media should be experimentally determined.

| Storage (Solid) | Store at -20°C for long-term (years) or 4°C for short-term (months). Keep in a dark, dry place.[4] | Check manufacturer's certificate of analysis for specific recommendations. |

Hazard & Safety Information: While specific GHS data for this exact compound is not universally published, related bromo-quinoline structures carry hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle the compound in a well-ventilated area, using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Principles for Solution Integrity

The Rationale for Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. For many hydrophobic small molecules like 6-Bromo-2-ethoxy-4-methylquinoline, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Expertise-Driven Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[5] This makes it an excellent choice for creating high-concentration primary stock solutions, which minimizes weighing errors and conserves valuable compound.[6]

  • Trustworthiness in Assays: While effective, DMSO can be cytotoxic and interfere with biological assays at higher concentrations.[7] A widely accepted best practice is to maintain the final concentration of DMSO in the assay medium at or below 0.5%, with many cell-based assays being sensitive to concentrations as low as 0.1%.[4][8] Therefore, all experiments must include a "vehicle control"—assay media containing the same final concentration of DMSO as the test articles—to account for any solvent-induced effects.[9]

The Imperative of Aliquoting and Storage

Chemical stability is paramount for generating reproducible data over the course of a research project.

  • Preventing Degradation: Repeated freeze-thaw cycles can introduce moisture and accelerate the degradation of compounds in solution.[9] To ensure long-term stability, the primary stock solution should be aliquoted into single-use volumes and stored at -80°C for extended periods (months to years) or -20°C for shorter durations (weeks to months).[4]

  • Self-Validating System: By using a fresh aliquot for each experiment, researchers can be confident that the compound's integrity has not been compromised by previous handling, thus ensuring the trustworthiness of the results.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. Using a high concentration like 10 mM allows for significant dilution into aqueous media while keeping the final DMSO concentration minimal.

Materials
  • 6-Bromo-2-ethoxy-4-methylquinoline (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer and/or sonicator

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 266.13 g/mol × 0.001 L = 0.26613 g = 2.66 mg

  • Weighing: Accurately weigh the calculated mass of the compound.

    • Expert Tip: It is often easier and more accurate to weigh a slightly different mass (e.g., 2.70 mg) and then adjust the solvent volume to achieve the desired concentration. This avoids chasing a precise mass on the balance.[6]

    • Adjusted Calculation: Volume (mL) = [Mass Weighed (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

    • Example: Volume (mL) = [2.70 mg / 266.13 g/mol ] / 10 mmol/L = 1.015 mL

  • Dissolution: Carefully transfer the weighed compound into the volumetric flask. Add approximately 70-80% of the final calculated volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If the compound does not fully dissolve, use a brief sonication session (1-5 minutes) in a water bath. Visually inspect against a light source to ensure no solid particulates remain.[9]

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, clearly labeled cryovials (e.g., 20 µL aliquots). Store immediately at -80°C for long-term stability or -20°C for short-term use.[4]

Workflow Visualization

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., 2.66 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Note actual mass) calc->weigh dissolve 3. Add Compound to Volumetric Flask Add ~70% DMSO weigh->dissolve solubilize 4. Vortex / Sonicate Ensure complete dissolution dissolve->solubilize adjust 5. Adjust to Final Volume Bring to flask calibration mark solubilize->adjust aliquot 6. Aliquot into Vials (e.g., 20 µL portions) adjust->aliquot store 7. Store at -80°C Protect from light aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

A single-step, large dilution from a high-concentration DMSO stock directly into an aqueous buffer or cell media will almost certainly cause the compound to precipitate. A serial dilution strategy is essential for maintaining solubility and achieving accurate final concentrations.[10]

Rationale

Serial dilution involves a stepwise process that gradually lowers the compound concentration while slowly increasing the aqueous content, preventing the hydrophobic compound from crashing out of solution.[11] This method is also more accurate for achieving very low concentrations than pipetting sub-microliter volumes.

Step-by-Step Methodology

This example describes the preparation of a final 10 µM working solution in cell culture media, ensuring the final DMSO concentration is 0.1%.

  • Thaw Primary Stock: Retrieve one aliquot of the 10 mM primary stock solution from the -80°C freezer. Thaw completely at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Intermediate Stock (Optional but Recommended): Create a 1 mM intermediate stock in 100% DMSO.

    • Pipette 90 µL of DMSO into a sterile tube.

    • Add 10 µL of the 10 mM primary stock.

    • Vortex gently to mix. This is a 1:10 dilution.

  • Prepare Final Working Solution:

    • Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the 1 mM stock needed.

      • C₁ = 1 mM (1000 µM)

      • C₂ = 10 µM (desired final concentration)

      • V₂ = 1 mL (1000 µL, desired final volume)

      • V₁ = (C₂V₂) / C₁ = (10 µM × 1000 µL) / 1000 µM = 10 µL

    • Add 990 µL of your final assay buffer or cell culture medium to a sterile tube.

    • Add 10 µL of the 1 mM intermediate stock to the medium.

    • Vortex immediately and gently to ensure rapid and complete mixing.

  • Verify Final DMSO Concentration:

    • The 10 µL of 1 mM stock (in 100% DMSO) was added to 990 µL of medium.

    • Final Volume = 1000 µL.

    • Final DMSO % = (10 µL DMSO / 1000 µL total) × 100% = 1.0%.

    • To achieve 0.1% DMSO , the dilution must be from the 10 mM stock.

      • C₁ = 10 mM (10,000 µM)

      • V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

      • Add 1 µL of 10 mM stock to 999 µL of medium. Final DMSO % = (1 µL / 1000 µL) * 100% = 0.1%.

  • Vehicle Control: Prepare a control tube containing 999 µL of medium and 1 µL of 100% DMSO. This control is essential for isolating the effect of the compound from any effect of the solvent.

Serial Dilution Workflow Visualization

G cluster_dilution Serial Dilution Cascade (Example) primary Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 1 mM in 100% DMSO primary->intermediate 1:10 Dilution (10 µL stock + 90 µL DMSO) control Vehicle Control 0.1% DMSO in Assay Medium primary->control 1 µL DMSO + 999 µL Medium working_alt Final Working Solution 10 µM in Assay Medium primary->working_alt 1:1000 Dilution (1 µL stock + 999 µL Medium) Final DMSO = 0.1% working Final Working Solution 10 µM in Assay Medium intermediate->working 1:100 Dilution (10 µL stock + 990 µL Medium) Final DMSO = 1.0%

Caption: Serial dilution workflow from primary stock to working solution.

Quality Control and Best Practices

A protocol is only as good as its execution. Adherence to the following quality control measures is non-negotiable for ensuring data integrity.

  • Visual Inspection: Always inspect solutions for precipitation before use, especially after thawing or dilution into aqueous media. If precipitates are visible, the solution should not be used.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting technique (e.g., pre-wetting tips, consistent angle) to minimize errors, which can propagate through a dilution series.[12]

  • Fresh Working Solutions: While DMSO stocks are stable, compounds can be far less stable in aqueous assay buffers. It is a best practice to prepare fresh working solutions immediately before each experiment.[9]

  • Analytical Validation (Advanced): For regulated environments or long-term studies, the concentration and purity of the primary stock solution can be periodically verified using analytical methods such as HPLC-UV.[13][14] This confirms that no significant degradation has occurred during storage.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PloS one, 11(10), e0163935. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Nobre, M. (2021). Answer to "Peptide solvent for cell-based Assay?". ResearchGate. Retrieved from [Link]

  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. Retrieved from [Link]

  • European Medicines Agency. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19466–19486. Retrieved from [Link]

  • Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic chemistry's most powerful, yet challenging, reactions. Our focus is to equip you with the knowledge to not only understand but also master the Skraup synthesis, with a core emphasis on minimizing the ubiquitous challenge of tar formation.

The classic Skraup synthesis, which involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a cornerstone for creating the quinoline scaffold.[1] However, the reaction is notoriously exothermic and prone to producing significant amounts of tarry byproducts, which can drastically lower yields and complicate purification.[2][3] This guide provides a structured approach to troubleshooting these issues, rooted in the fundamental principles of the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2] The aromatic amine then undergoes a Michael addition to acrolein. This intermediate subsequently undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of this dihydroquinoline intermediate to the aromatic quinoline product.[2]

Q2: Why is tar formation so prevalent in the Skraup reaction?

Tar formation is the most common issue in the Skraup synthesis. The primary cause is the polymerization of the acrolein intermediate under the harsh, high-temperature, and strongly acidic reaction conditions.[3] If the reaction's exotherm is not controlled, localized "hot spots" can form, accelerating this unwanted polymerization and leading to the formation of a thick, intractable black tar, which significantly reduces the yield of the desired quinoline product.

Q3: What is the role of a "moderator" like ferrous sulfate (FeSO₄) or boric acid?

Moderators are crucial for taming the violent exothermic nature of the Skraup reaction.[2] Ferrous sulfate is widely used and is believed to function as an oxygen carrier, which helps to extend the reaction over a longer period, preventing a sudden and uncontrollable release of heat.[4] This slower, more controlled reaction minimizes the rapid temperature spikes that lead to acrolein polymerization and tar formation. Boric acid can also be used to achieve a smoother, less violent reaction.[4]

Q4: How does the choice of oxidizing agent impact the reaction?

The oxidizing agent is essential for the final aromatization step, converting 1,2-dihydroquinoline to quinoline. Nitrobenzene is a traditional choice and can also serve as a solvent.[2] However, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[2][4] In some modern variations, such as certain microwave-assisted protocols, an external oxidizing agent may not be necessary.[5]

Troubleshooting Guide: From Tar to Triumph

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: My reaction mixture immediately turned into a black, solid mass after adding the reagents.

  • Probable Cause: This indicates a runaway reaction. The most likely cause is an uncontrolled exotherm leading to rapid, extensive polymerization of the acrolein intermediate. This can happen if the reagents are mixed too quickly, in the wrong order, or without adequate cooling.

  • Causality: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic. Without proper heat dissipation, the internal temperature can skyrocket, leading to near-instantaneous polymerization and charring. It is critical to add the sulfuric acid before the ferrous sulfate moderator, as adding it after can initiate the reaction prematurely.[4]

  • Solution:

    • Strict Reagent Order: Always add reagents in the correct order as specified in a reliable protocol. A proven sequence is ferrous sulfate, glycerol, aniline, nitrobenzene, and finally, the slow, cautious addition of concentrated sulfuric acid with efficient stirring and cooling.[4]

    • External Cooling: Begin the addition of sulfuric acid in an ice bath to manage the initial heat of mixing.

    • Use of a Moderator: Ensure a moderator like ferrous sulfate is included in the reaction mixture from the start.[4]

    • Vigorous Stirring: Use a mechanical stirrer to ensure even heat distribution and prevent the formation of localized hot spots.

Problem 2: The reaction is extremely violent and material is being lost through the condenser.

  • Probable Cause: The rate of reaction is too high. This is a classic sign of an unmoderated or insufficiently moderated Skraup synthesis.

  • Causality: The heat generated by the reaction is exceeding the capacity of the reflux condenser to return the boiling solvent and reagents to the flask. This leads to a dangerous buildup of pressure and forceful ejection of the reaction mixture.

  • Solution:

    • Increase Moderator Concentration: Ensure you are using a sufficient amount of ferrous sulfate or boric acid.

    • Scale Down: If you are attempting a large-scale reaction for the first time, it is prudent to start with a smaller scale to understand the reaction's behavior.

    • Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exotherm begins and the mixture starts to boil, immediately remove the heat source. The reaction's own heat should be sufficient to maintain boiling for a period.[4]

    • Efficient Condenser: Use a large, efficient reflux condenser with a wide bore to handle the vigorous boiling.

Problem 3: My yield is very low, and the workup is difficult due to a large amount of tar.

  • Probable Cause: While the reaction did not run away completely, significant polymerization and side reactions have consumed your starting materials.

  • Causality: This is a less extreme version of Problem 1. The reaction temperature was likely too high for a prolonged period, favoring polymerization over the desired cyclization pathway.

  • Solution:

    • Temperature Control: Maintain a consistent and controlled temperature during the heating phase after the initial exotherm subsides. For the classic synthesis of quinoline from aniline, a temperature of 140-150°C is recommended.[2]

    • Optimize Reaction Time: Over-heating or prolonged reaction times can lead to degradation of the product. Once the initial vigorous boiling has ceased, a reflux period of a few hours (e.g., 3-5 hours) is typically sufficient.[2][4]

    • Purification Strategy: Do not attempt to purify the quinoline directly from the tar by simple extraction. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tarry residue.[4][6]

Problem 4: How can I effectively purify the quinoline product from the tarry reaction mixture?

  • Probable Cause: The crude product is a complex mixture of the desired quinoline, unreacted starting materials, and high-molecular-weight polymeric tar.

  • Causality: The physical properties of quinoline (steam volatile) and the tar (non-volatile) allow for an effective separation.

  • Solution: Steam Distillation

    • Workup: After the reaction is complete and has cooled, carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly basic.[6] This liberates the quinoline free base.

    • Remove Volatile Impurities: First, steam distill the mixture to remove any unreacted volatile starting materials, such as nitrobenzene.[6]

    • Isolate Quinoline: Change the receiving flask and continue to pass steam through the mixture as rapidly as possible. The quinoline will co-distill with the water.[4]

    • Final Purification: Separate the quinoline layer from the aqueous distillate. The crude product can then be further purified by distillation under reduced pressure.[4]

Data Summary and Key Parameters

The following table summarizes key parameters for minimizing tar formation and optimizing yield in the Skraup synthesis.

ParameterRecommendationRationale & Reference
Moderator Use ferrous sulfate (FeSO₄) or boric acid.Acts as an oxygen carrier, extending the reaction over a longer period and preventing a violent exotherm.[2][4]
Temperature Control Maintain oil bath at 140-150°C after initial exotherm.Prevents localized overheating which leads to acrolein polymerization.[2]
Reagent Addition Add concentrated H₂SO₄ slowly, with cooling.Manages the initial heat of mixing and prevents premature reaction.
Oxidizing Agent Nitrobenzene (classic), Arsenic Acid (less violent).Required for the final aromatization step to form quinoline.[2][4]
Purification Steam Distillation.Effectively separates the volatile quinoline product from non-volatile tarry byproducts.[4][6]
Modern Alternative Microwave Irradiation.Can reduce reaction times, increase yields, and may not require an external oxidizing agent.[3][5]

Visualizing the Process

Skraup Synthesis Mechanism

The following diagram illustrates the core mechanistic steps of the Skraup synthesis.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct + Aniline (Michael Addition) Tar Tar (Polymerization) Acrolein->Tar High Temp H⁺ Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] Oxidizing Agent

Caption: Simplified mechanism of the Skraup quinoline synthesis and tar formation pathway.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Probable Cause Analysis cluster_solution Corrective Actions Problem What is the primary issue? Cause_Runaway Uncontrolled Exotherm (Runaway Reaction) Problem->Cause_Runaway Reaction is violent or formed solid mass Cause_Tar Excessive Polymerization (High Temp / Long Time) Problem->Cause_Tar Low yield with significant tar Cause_Purification Product Trapped in Tar Problem->Cause_Purification Difficulty isolating product Sol_Control Solution: - Check reagent order - Use ice bath for addition - Ensure moderator is present - Improve stirring Cause_Runaway->Sol_Control Sol_Optimize Solution: - Maintain temp at 140-150°C - Optimize reflux time - Use a moderator Cause_Tar->Sol_Optimize Sol_Purify Solution: - Dilute, neutralize with NaOH - Perform Steam Distillation - Purify by vacuum distillation Cause_Purification->Sol_Purify

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

Optimized Protocol: Synthesis of Quinoline (Moderated)

This protocol is adapted from the well-established procedure in Organic Syntheses, which utilizes ferrous sulfate to ensure a controlled and high-yielding reaction.[4]

Materials:

  • Aniline (218 g, 2.3 moles)

  • Glycerol (c.p., 865 g, 9.4 moles)

  • Nitrobenzene (170 g, 1.4 moles)

  • Ferrous sulfate heptahydrate (powdered, 80 g)

  • Concentrated Sulfuric Acid (400 cc)

  • 40% Sodium Hydroxide Solution

  • Apparatus: 5-L round-bottomed flask, efficient wide-bore reflux condenser, mechanical stirrer, steam distillation apparatus.

Procedure:

  • Reagent Charging: In the 5-L flask, add the reagents in the following order :

    • 80 g of powdered ferrous sulfate heptahydrate.

    • 865 g of glycerol.

    • 218 g of aniline.

    • 170 g of nitrobenzene.

    • Crucially, mix the contents well before proceeding.

  • Acid Addition: Slowly and cautiously, add 400 cc of concentrated sulfuric acid while stirring the mixture. Ensure the ferrous sulfate is well-distributed.[4]

  • Initiation and Reaction:

    • Gently heat the mixture. As soon as the liquid begins to boil, remove the external heat source . The reaction's exotherm will be sufficient to maintain boiling for 30-60 minutes.[4]

    • If the reaction becomes too violent, a wet towel can be placed on the upper part of the flask to assist the condenser.

    • Once the initial vigorous boiling has ceased, reapply heat and maintain a steady reflux for five hours.

  • Work-up and Steam Distillation:

    • Allow the mixture to cool to approximately 100°C.

    • Carefully transfer the mixture to a larger flask (e.g., 12-L) suitable for steam distillation.

    • Pass steam through the mixture to remove any unreacted nitrobenzene (approx. 1500 cc of distillate).[4]

    • Change the receiver. Cautiously add 1.5 kg of 40% sodium hydroxide solution to the distillation flask. The heat of neutralization will cause the mixture to boil and mix thoroughly.

    • Pass steam through the now basic mixture as rapidly as possible to distill the quinoline product. Collect 6-8 L of distillate.

  • Purification:

    • Separate the quinoline from the aqueous layer.

    • The crude quinoline can be further purified by distillation under reduced pressure. Collect the fraction boiling at 110–114°C/14 mm. The expected yield is 255–275 g (84–91%).[4]

By understanding the underlying mechanisms and implementing these control strategies, researchers can significantly improve the safety, reliability, and yield of the Skraup quinoline synthesis, transforming it from a challenging reaction into a powerful tool for chemical synthesis.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses1922 , 2, 79. [Link]

  • Manske, R. H. F. The Skraup Synthesis of Quinolines. Organic Reactions2011 . [Link]

  • Hudson, C. E.; et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(7), 986. [Link]

  • Method for extracting quinoline
  • Zhang, Y.; et al. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Semantic Scholar. [Link]

  • Saggadi, H.; et al. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. ResearchGate. [Link]

  • Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry2006 , 71(4), 1668-76. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Zhang, Y.; et al. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]

  • Hudson, C. E.; et al. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Al-dujaili, A. H.; et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry2020 , 8, 649. [Link]

  • Gryaznov, V. I.; et al. Decreasing the Content of Quinoline-Insoluble Components in Coal Tar by Centrifugation with Diluents. ResearchGate. [Link]

  • Thakur, G. S.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024 . [Link]

  • Zhang, Y.; et al. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Zeolites in the synthesis of quinolines by the Skraup reaction. ResearchGate. [Link]

Sources

controlling exothermic reactions in Doebner-von Miller synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the Doebner-von Miller synthesis of quinolines. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, reaction. Here, we will delve into the nuances of controlling the inherent exothermicity of the synthesis, troubleshooting common side reactions, and optimizing your experimental setup for high-yield, high-purity quinoline products.

Troubleshooting Guide: Taming the Exotherm

The Doebner-von Miller reaction is notoriously exothermic, and uncontrolled temperature spikes are a primary cause of yield loss, primarily through the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to significant tar formation.[1][2][3] This section provides a systematic approach to diagnosing and resolving issues related to thermal control.

Question: My reaction mixture is rapidly turning into a thick, dark tar, and I'm observing a significant exotherm. What's happening and how can I prevent it?

Answer: This is a classic sign of uncontrolled polymerization, a common side reaction in Doebner-von Miller synthesis.[1][2] The strong acid catalyst, necessary for the reaction, also efficiently catalyzes the self-condensation of your α,β-unsaturated aldehyde or ketone.[1][4] Here’s a breakdown of the causative factors and corrective actions:

  • Causality: The initial Michael addition and subsequent condensation steps are highly exothermic. If this heat is not dissipated effectively, the localized temperature increase accelerates the rate of polymerization of the starting carbonyl compound, leading to the formation of intractable polymeric tars.

  • Troubleshooting Workflow:

    • Slow Reagent Addition: The most critical control parameter is the rate of addition of the α,β-unsaturated carbonyl compound. Adding it slowly to the heated acidic solution of the aniline maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction pathway over self-polymerization.[1]

    • External Cooling: For vigorous reactions, initiating the addition at a lower temperature or using an ice bath to manage the initial exotherm can be highly effective.[1][5] Once the initial exotherm has subsided, the reaction temperature can be gradually increased to ensure completion.

    • Biphasic Solvent System: A highly effective strategy is to employ a two-phase system. By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) and adding it to the aqueous acidic solution of the aniline, you can limit the concentration of the carbonyl in the reactive aqueous phase, thereby suppressing polymerization.[3][4]

    • Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. While strong acids are required, overly harsh conditions can exacerbate tarring.[4] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance for your specific substrates.[1][6][7]

Question: I'm still getting low yields despite controlling the initial exotherm. Could other factors be at play?

Answer: Absolutely. While thermal control is paramount, other experimental parameters can significantly impact your yield.

  • Causality: Incomplete reaction, side product formation other than tars, or issues during workup can all contribute to low yields.

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

    • Oxidizing Agent: The final step of the Doebner-von Miller synthesis is the aromatization of a dihydroquinoline intermediate. In some cases, an external oxidizing agent (e.g., nitrobenzene, arsenic acid) is required to drive this step to completion.[8][9] Ensure you are using an appropriate oxidant if your system requires it.

    • Workup Procedure: Proper neutralization of the acidic reaction mixture is critical to ensure the quinoline product is in its free base form for efficient extraction. Incomplete neutralization can lead to significant product loss in the aqueous layer. Multiple extractions with a suitable organic solvent are often necessary to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner-von Miller reaction, and how does it relate to the exotherm?

A1: The reaction is believed to proceed through a fragmentation-recombination mechanism.[6][10] It starts with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[9] This adduct can then fragment into an imine and a saturated carbonyl compound, which then recombine in an aldol-type condensation. The subsequent intramolecular electrophilic cyclization and aromatization lead to the quinoline product.[8] The initial Michael addition and the subsequent condensation steps are typically the most exothermic parts of the reaction sequence.

Q2: What are the key safety precautions I should take during a Doebner-von Miller synthesis?

A2: Due to the use of strong acids, potentially toxic reagents, and the exothermic nature of the reaction, several safety measures are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be prepared for a vigorous reaction and have an ice bath readily available to control the temperature.

  • When working with strong acids, always add the acid to water (or the reaction mixture) slowly, never the other way around.

Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde?

A3: Yes, α,β-unsaturated ketones are also suitable substrates for the Doebner-von Miller reaction and can lead to the synthesis of different substituted quinolines.[7]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of the Doebner-von Miller synthesis. The following table provides a summary of representative conditions.

Aniline DerivativeCarbonyl CompoundCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineAcetaldehyde (in situ)HCl, ZnCl₂Reflux7Not specified[5]
4-IsopropylanilinePulegoneI₂ (5 mol%)RefluxNot specified30[6]
AnilineCrotonaldehydeHClReflux4-6Not specified[4]
AnilineAcroleinHCl in TolueneNot specifiedNot specifiedNot specified[11]

Experimental Protocol: Synthesis of Quinaldine (2-Methylquinoline)

This protocol details a robust method for the synthesis of quinaldine, incorporating strategies to control the reaction exotherm.

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde (75% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Calcium hydroxide (slaked lime)

  • Chloroform

  • Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of aniline hydrochloride by slowly adding 300 mL of aniline to 1200 mL of concentrated hydrochloric acid, cooled in an ice-water bath.[5]

  • Aldol Condensation (In Situ): While maintaining the cooling, slowly add 350 g of a 75% aqueous acetaldehyde solution to the vigorously stirred aniline hydrochloride solution.[5] This slow addition at a low temperature is crucial to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and to minimize polymerization.[1]

  • Cyclization: After the complete addition of acetaldehyde, add 240 g of anhydrous zinc chloride to the reaction mixture.[5] The zinc chloride acts as a Lewis acid catalyst to facilitate the intramolecular cyclization.

  • Reaction Monitoring: Gently heat the reaction mixture to reflux and maintain it for approximately 7 hours.[5] Monitor the progress of the reaction periodically by TLC.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by adding a slurry of slaked lime (calcium hydroxide) until the solution is basic. This will precipitate zinc salts and liberate the free quinaldine.

  • Isolation - Steam Distillation: Assemble a steam distillation apparatus and distill the neutralized reaction mixture. Quinaldine is steam-volatile and will co-distill with the water.

  • Extraction: Collect the distillate, which will appear as two layers. Separate the organic layer (quinaldine) and extract the aqueous layer with chloroform to recover any dissolved product.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude quinaldine can be further purified by vacuum distillation.

Visualizations

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Imine + Saturated Carbonyl Michael_Adduct->Fragments Fragmentation New_Imine New α,β-Unsaturated Imine Fragments->New_Imine Recombination (Aldol-type) Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Aromatization

Caption: A simplified representation of the key steps in the Doebner-von Miller reaction.

Troubleshooting Workflow for Exothermic Reactions

Troubleshooting_Workflow Troubleshooting Exothermic Reactions Start High Exotherm & Tar Formation Observed Slow_Addition Implement Slow Reagent Addition Start->Slow_Addition Cooling Use External Cooling (Ice Bath) Slow_Addition->Cooling Biphasic Employ Biphasic Solvent System Cooling->Biphasic Catalyst Optimize Acid Catalyst Biphasic->Catalyst Success Reaction Controlled, Improved Yield Catalyst->Success

Caption: A logical workflow for mitigating exothermic reactions and tar formation.

Experimental Setup for Controlled Doebner-von Miller Synthesis

Experimental_Setup Controlled Doebner-von Miller Setup cluster_flask Reaction Flask Stirrer Mechanical Stirrer Thermometer Thermometer Aniline_Solution Aniline in Acidic Solution Heating_Mantle Heating Mantle with Stirring Aniline_Solution->Heating_Mantle Dropping_Funnel Dropping Funnel (α,β-Unsaturated Carbonyl) Dropping_Funnel->Aniline_Solution Slow Addition Reflux_Condenser Reflux Condenser Reflux_Condenser->Stirrer Ice_Bath Ice Bath (Optional) Heating_Mantle->Ice_Bath Cooling as needed

Caption: A schematic of the recommended experimental setup for controlling the reaction.

References

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link].

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link].

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • Doebner-Miller Reaction. Organic Chemistry Portal. Available at: [Link].

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link].

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link].

  • Doebner-von Miller Synthesis. Name-Reaction.com. Available at: [Link].

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link].

  • A mathematical model of catalyst combination design and temperature control in the preparation of C4 olefins through ethanol coupling. National Institutes of Health. Available at: [Link].

Sources

Knorr Quinoline Synthesis: A Technical Support Center for Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr synthesis of quinolones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. As with any synthetic procedure, unexpected outcomes and side reactions can occur. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve your desired 2-hydroxyquinolone products with high yield and purity.

The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guides

This section addresses specific issues you may encounter during the Knorr synthesis in a question-and-answer format. Each answer explains the potential causes of the problem and provides actionable steps to resolve it.

Question 1: My reaction is producing a significant amount of a structural isomer, the 4-hydroxyquinolone, instead of the desired 2-hydroxyquinolone. How can I control the regioselectivity?

Answer:

The formation of the 4-hydroxyquinoline isomer is the most common and well-documented side reaction in the Knorr quinoline synthesis.[1] The regioselectivity between the desired 2-hydroxyquinoline and the isomeric 4-hydroxyquinolone is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst.[1]

Causality of the Side Reaction:

The mechanism of the Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide. Under strongly acidic conditions (e.g., a large excess of polyphosphoric acid (PPA) or concentrated sulfuric acid), the reaction proceeds through a dicationic intermediate which favors the formation of the thermodynamically more stable 2-hydroxyquinolone.[1]

However, with a lower concentration of acid, a monocationic intermediate can form. This intermediate is susceptible to fragmentation, breaking down into aniline and an acetophenone derivative. The liberated aniline can then react with another molecule of the β-ketoanilide, leading to the formation of the 4-hydroxyquinoline through a different reaction pathway.[1]

Visualizing the Mechanistic Divergence:

G cluster_0 Knorr Synthesis Pathways Start β-Ketoanilide High_Acid High Acid Concentration (e.g., excess H₂SO₄, PPA) Start->High_Acid Low_Acid Low Acid Concentration Start->Low_Acid Dicationic_Intermediate Dicationic Intermediate High_Acid->Dicationic_Intermediate Monocationic_Intermediate Monocationic Intermediate Low_Acid->Monocationic_Intermediate Product_2OH 2-Hydroxyquinolone (Desired Product) Dicationic_Intermediate->Product_2OH Fragmentation Fragmentation Monocationic_Intermediate->Fragmentation Aniline_Acetophenone Aniline + Acetophenone derivative Fragmentation->Aniline_Acetophenone Reaction_with_Anilide Reaction with another β-Ketoanilide molecule Aniline_Acetophenone->Reaction_with_Anilide Product_4OH 4-Hydroxyquinolone (Side Product) Reaction_with_Anilide->Product_4OH

Caption: Divergent pathways in the Knorr synthesis based on acid concentration.

Troubleshooting and Optimization Protocol:

To favor the formation of the desired 2-hydroxyquinolone, you should aim to maintain a high effective acid concentration throughout the reaction.

Experimental Protocol: Optimizing for 2-Hydroxyquinolone Formation

  • Acid Selection and Concentration:

    • Primary Recommendation: Use a significant excess of a strong dehydrating acid. Concentrated sulfuric acid (96-98%) is the classic reagent. A general starting point is to use 5-10 parts by weight of sulfuric acid to one part of the β-ketoanilide.

    • Alternative: Polyphosphoric acid (PPA) is also highly effective. Using a large excess of PPA can strongly favor the 2-hydroxy isomer.[1]

    • Triflic acid has also been recommended for its efficacy in promoting the Knorr cyclization.[1]

  • Reaction Temperature:

    • The reaction is typically heated. A common temperature range is 100-120 °C. However, the optimal temperature can be substrate-dependent.

    • Recommendation: Start with a moderate temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be cautiously increased.

  • Reaction Monitoring:

    • Use TLC to monitor the consumption of the starting material and the formation of the product. It is advisable to run standards of both the 2-hydroxy and 4-hydroxy isomers if they are available to track the regioselectivity.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically poured onto ice to quench the reaction and precipitate the product.

    • The crude product can then be collected by filtration, washed with water to remove excess acid, and then washed with a sodium bicarbonate solution to neutralize any remaining acid.

Data Summary: Acid Concentration vs. Product Ratio

Acid ConcentrationPredominant ProductReference
High (e.g., large excess PPA)2-Hydroxyquinolone[1]
Low (e.g., small amount of PPA)4-Hydroxyquinolone[1]
Question 2: I am observing significant charring and the formation of dark, insoluble byproducts in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble materials, often referred to as charring or polymerization, is a common issue in reactions conducted in strong, hot acids like concentrated sulfuric acid. This is typically due to thermal decomposition and/or sulfonation of the starting materials or products.

Causality of the Side Reactions:

  • Thermal Decomposition: β-Ketoanilides, especially those with sensitive functional groups, can be prone to decomposition at elevated temperatures in the presence of a strong acid.[2] This can lead to a cascade of reactions that produce complex, polymeric materials.

  • Sulfonation: Aromatic compounds, including anilines and anilides, can undergo sulfonation as a side reaction in the presence of hot, concentrated sulfuric acid. This introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, which can alter the solubility and properties of the compounds and may contribute to the formation of dark-colored byproducts.

Troubleshooting and Optimization Protocol:

To minimize charring and the formation of insoluble byproducts, it is crucial to carefully control the reaction temperature and consider the choice of acid.

Experimental Protocol: Minimizing Degradation

  • Temperature Control:

    • Recommendation: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use an oil bath or a heating mantle with a temperature controller to ensure a stable and uniform temperature. Avoid localized overheating.

    • Stepwise Heating: Consider a stepwise heating profile. For example, stir the mixture at a lower temperature (e.g., 60-80 °C) for an initial period to allow for the formation of the intermediate before gradually increasing the temperature to complete the cyclization.

  • Alternative Acid Catalysts:

    • If sulfonation is a suspected issue, consider using an alternative strong acid that is not a sulfonating agent.

    • Recommendation: Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be excellent alternatives to sulfuric acid for promoting cyclization without causing sulfonation.

  • Reaction Time:

    • Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Prolonged reaction times at high temperatures will increase the likelihood of side reactions.

  • Inert Atmosphere:

    • While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

FAQs - Knorr Quinoline Synthesis

Q1: How do electron-donating or electron-withdrawing groups on the aniline ring affect the Knorr synthesis?

A1: Substituents on the aniline ring can significantly influence the rate and success of the Knorr synthesis.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally activate the aromatic ring towards electrophilic substitution, which can facilitate the cyclization step. However, they may also increase the propensity for side reactions like sulfonation if sulfuric acid is used.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult. This can lead to slower reaction rates and may require more forcing conditions (higher temperatures or longer reaction times), which in turn can increase the risk of thermal degradation.

Q2: What are the best methods for purifying the crude product from a Knorr synthesis, especially if a mixture of 2-hydroxy and 4-hydroxy isomers is present?

A2: The purification strategy will depend on the physical properties of your specific quinolone derivatives.

  • Crystallization: This is often the most effective method for purifying the crude product.[3] The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of quinolones include ethanol, acetic acid, or mixtures of solvents like ethanol/water or DMF/water. It is sometimes possible to selectively crystallize one isomer from a mixture.

  • Column Chromatography: If crystallization is not effective in separating the isomers, column chromatography on silica gel is a viable alternative. A range of solvent systems can be used, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The separation of positional isomers can often be achieved with careful selection of the mobile phase.[4]

Q3: Can I use a β-keto ester directly with an aniline in a one-pot Knorr synthesis?

A3: The direct reaction of a β-keto ester with an aniline under Knorr conditions (hot acid) typically leads to the Conrad-Limpach synthesis, which produces 4-hydroxyquinolones.[1] The Knorr synthesis specifically requires the pre-formed β-ketoanilide as the starting material to favor the formation of the 2-hydroxyquinolone.

Visualizing the Synthetic Precursor Requirement:

G cluster_1 Precursor for Knorr Synthesis Aniline Aniline Beta_Ketoanilide β-Ketoanilide (Isolated Intermediate) Aniline->Beta_Ketoanilide Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester->Beta_Ketoanilide Acylation Knorr_Reaction Knorr Synthesis (Hot Acid) Beta_Ketoanilide->Knorr_Reaction Product_2OH 2-Hydroxyquinolone Knorr_Reaction->Product_2OH

Caption: Workflow showing the necessity of the β-ketoanilide intermediate for the Knorr synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]

  • Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. (2021, August 20). YouTube. Retrieved January 22, 2026, from [Link]

  • Knorr quinoline synthesis. (2023, December 2). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Szatmári, I., Fülöp, F., & Lázár, L. (2020). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2020(4), M1163. [Link]

  • Aleksandrov, A. V., & Zaichenko, N. L. (2015). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 119(30), 17168–17178. [Link]

  • Ito, Y., & Oka, H. (2000). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 898(2), 149–156. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Polycyclic Aromatic Compounds, 42(5), 2345-2387. [Link]

  • Thermal Decomposition of Natural Fibers: Kinetics and Degradation Mechanisms. (2019). In Thermal Analysis of Materials. [Link]

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (2020). [No source information available]. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). [No source information available]. [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1012(1), 49-57. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry, 11, 1184923. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024).
  • Preparation and purification of 8-hydroxyquinoline metal complexes. (2004). [No source information available]. [Link]

  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Materials and Manufacturing Science, 1(1), 1-5. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules, 27(19), 6523. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (2022). ChemRxiv. [Link]

  • Hatten, C. D., et al. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics, 139(21), 214303. [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o899. [Link]

  • The structures of the substituted quinolines. (2016). [No source information available]. [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. (2014). [No source information available]. [Link]

  • Regioselectivity in Diels–Alder reactions of pyranobenzoquinones. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. [Link]

  • separation of positional isomers. (2017). Chromatography Forum. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (2022). [No source information available]. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline. We will move beyond simple procedural outlines to address common challenges, explain the underlying chemical principles driving experimental choices, and offer robust, field-tested protocols to optimize your reaction conditions.

The synthesis of 6-Bromo-2-ethoxy-4-methylquinoline is most reliably achieved through a three-stage process. This pathway offers high yields and excellent control over the final product structure by building the quinoline core first, followed by targeted functionalization.

Overall Synthetic Workflow

The recommended pathway involves three key transformations:

  • Quinolone Formation: An acid-catalyzed cyclization of 4-bromoaniline with ethyl acetoacetate to form the 6-bromo-4-methylquinolin-2(1H)-one intermediate.

  • Aromatic Chlorination: Conversion of the quinolone to the highly reactive 6-bromo-2-chloro-4-methylquinoline.

  • Williamson Ether Synthesis: Nucleophilic substitution of the chloro group with ethoxide to yield the target product.

G cluster_0 Stage 1: Quinolone Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Etherification A 4-Bromoaniline + Ethyl Acetoacetate B 6-Bromo-4-methylquinolin-2(1H)-one A->B Acid Catalyst (e.g., H₂SO₄, PPA) Heat C 6-Bromo-2-chloro-4-methylquinoline B->C POCl₃ Heat D 6-Bromo-2-ethoxy-4-methylquinoline (Final Product) C->D NaOEt EtOH, Reflux

Caption: High-level overview of the three-stage synthesis pathway.

Part 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Knorr/Conrad-Limpach Cyclization)

This initial step constructs the core heterocyclic structure. It involves the reaction of an aniline with a β-ketoester, which can proceed via two distinct, temperature-dependent pathways. For the desired 2-quinolone, the Knorr synthesis conditions are preferred.

Frequently Asked Questions & Troubleshooting

Q: What is the fundamental mechanism of this reaction, and why is temperature so critical? A: This reaction is a classic quinoline synthesis that relies on the condensation of 4-bromoaniline with ethyl acetoacetate. The outcome is governed by a competition between two pathways:

  • Knorr Synthesis (Low Temperature, <100°C): The aniline's nitrogen atom acts as a nucleophile, attacking the ester carbonyl of ethyl acetoacetate to form a stable β-ketoanilide intermediate. This intermediate is then cyclized under strong acid catalysis at higher temperatures to yield the desired 2-quinolone.

  • Conrad-Limpach Synthesis (High Temperature, >140°C): At higher temperatures, the reaction favors the formation of an enamine intermediate through condensation of the aniline with the ketone carbonyl. Subsequent thermal cyclization yields the isomeric 4-quinolone.

Controlling the initial condensation temperature is therefore the most critical parameter for ensuring the correct isomer is formed.

Q: My cyclization step is giving a low yield. What are the most likely causes? A: Low yield in the cyclization of the β-ketoanilide intermediate is almost always linked to the acid catalyst or temperature.

  • Insufficiently Strong Acid: The cyclization is an intramolecular electrophilic aromatic substitution, which requires a potent dehydrating acid to promote the reaction. Concentrated sulfuric acid is standard. If yields are poor, polyphosphoric acid (PPA) can be a more effective alternative as it promotes dehydration at slightly lower temperatures.[1]

  • Temperature Control: The temperature must be high enough to overcome the activation energy for cyclization (typically 100-120°C) but not so high that it causes charring or decomposition, a common issue with concentrated sulfuric acid reactions.[2] A gradual increase in temperature is recommended.

  • Reaction Time: Ensure the reaction is held at the target temperature long enough for the cyclization to complete. Monitoring the reaction via TLC is crucial.

Q: How can I be sure I have formed the correct 2-quinolone isomer and not the 4-quinolone? A: Besides careful temperature control during the initial condensation, characterization is key. The 2-quinolone and 4-quinolone isomers have distinct spectroscopic properties. 1H NMR is definitive: the proton on the C4 position of the 2-quinolone will appear as a characteristic singlet in the aromatic region, while the C2 proton of the 4-quinolone will also be a singlet but in a slightly different chemical environment. Comparing your spectra to literature values is essential.

Q: What is the best method for purifying the crude 6-Bromo-4-methylquinolin-2(1H)-one? A: The crude product, obtained after carefully quenching the acid reaction mixture in ice water and neutralizing, is often a solid. Recrystallization is typically the most effective purification method. A solvent system like ethanol, acetic acid, or a mixture of DMF and water is a good starting point. If the product is contaminated with persistent colored impurities, washing the crude solid with a small amount of cold acetone or ethyl acetate before recrystallization can be beneficial.

Optimized Protocol: 6-Bromo-4-methylquinolin-2(1H)-one
  • Anilide Formation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at 80-90°C for 2 hours. The reaction should become thick as the anilide intermediate forms.

  • Cyclization: Cool the mixture to below 40°C. Slowly and carefully, with external ice cooling, add concentrated sulfuric acid (4-5 volumes relative to the aniline).

  • Heating: Equip the flask with a condenser and heat the mixture to 110°C in an oil bath. Maintain this temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the anilide intermediate.

  • Work-up: Allow the reaction to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly, pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Isolation: Adjust the pH of the slurry to ~7 using a concentrated NaOH solution, ensuring the temperature is kept low with additional ice.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol. Dry the solid. The crude product can be further purified by recrystallization from ethanol or acetic acid.

ParameterRecommended ConditionRationale / Troubleshooting
Reagent Ratio 1.1 eq Ethyl AcetoacetateA slight excess ensures complete consumption of the limiting aniline.
Anilide Temp. 80-90°CFavors formation of the anilide (kinetic product) over the enamine.
Cyclization Acid Conc. H₂SO₄ or PPAStrong dehydrating acid is required for efficient electrophilic cyclization.[3]
Cyclization Temp. 100-120°COptimal balance between reaction rate and minimizing decomposition/charring.
Work-up Quench on iceControls the highly exothermic neutralization of the strong acid.

Part 2: Chlorination to 6-Bromo-2-chloro-4-methylquinoline

This stage activates the 2-position for nucleophilic substitution by converting the stable quinolone into a reactive 2-chloroquinoline. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Frequently Asked Questions & Troubleshooting

Q: What is the mechanism for the conversion of the quinolone to the chloroquinoline with POCl₃? A: The quinolone exists in tautomeric equilibrium with its 2-hydroxyquinoline form. The oxygen of the hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. A chloride ion, released in the process, then attacks the C2 position of the quinoline ring in an SNAr-type mechanism, displacing the dichlorophosphate leaving group and yielding the 2-chloroquinoline product.

Q: My chlorination reaction is incomplete, even after prolonged heating. What can I do? A: Incomplete conversion is a common issue.

  • Excess Reagent: Ensure you are using a sufficient excess of POCl₃ (typically 5-10 equivalents). POCl₃ also acts as the solvent in many cases.

  • Temperature: The reaction often requires refluxing in POCl₃ (b.p. ~107°C) to proceed at a reasonable rate. Ensure your heating mantle and condenser are adequate.

  • Catalyst: A catalytic amount of dimethylformamide (DMF) can significantly accelerate this type of chlorination. The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.

Q: The work-up procedure is hazardous and gives me a poor yield. Is there a better way? A: The work-up of POCl₃ reactions must be done with extreme care, as excess POCl₃ reacts violently with water.

  • Controlled Quenching: The best practice is to first remove the bulk of the excess POCl₃ under reduced pressure (using a trap cooled with dry ice/acetone). The cooled residue can then be very slowly and carefully added to a vigorously stirred beaker of crushed ice.

  • Neutralization: After quenching, the acidic solution must be neutralized. Slowly add a base like sodium carbonate or a cold NaOH solution until the pH is basic (~8-9). This will precipitate the product.

  • Extraction: The product should be extracted into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This is often more efficient than trying to filter a sticky, impure solid precipitate. A similar procedure is used in related syntheses.[4]

Optimized Protocol: 6-Bromo-2-chloro-4-methylquinoline
  • Reaction Setup: To a flask containing 6-Bromo-4-methylquinolin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Attach a reflux condenser fitted with a drying tube (CaCl₂) and heat the mixture to reflux (~107°C) for 3-4 hours. The solid should gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • Reagent Removal: Cool the reaction mixture to room temperature. Remove the majority of the excess POCl₃ using a rotary evaporator (ensure the vacuum trap is appropriately cooled and vented safely).

  • Work-up: Very slowly and carefully, pour the cooled residue onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Once the quench is complete, basify the aqueous slurry to pH 8-9 with solid sodium carbonate or cold 2M NaOH. Extract the product with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Part 3: Etherification to 6-Bromo-2-ethoxy-4-methylquinoline

This final step is a nucleophilic aromatic substitution where the chloro group at the activated 2-position is displaced by an ethoxide nucleophile to form the desired ether.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.

G Substrate 6-Bromo-2-chloro-4-methylquinoline Intermediate Meisenheimer-type Complex (Addition) Substrate->Intermediate + EtO⁻ Nucleophile Sodium Ethoxide (NaOEt) Nucleophile->Intermediate Product 6-Bromo-2-ethoxy-4-methylquinoline Intermediate->Product - Cl⁻ (Elimination) LeavingGroup Chloride Ion (Cl⁻) Product->LeavingGroup

Caption: The addition-elimination mechanism for the final etherification step.

Frequently Asked Questions & Troubleshooting

Q: How do I prepare and handle sodium ethoxide safely? A: Sodium ethoxide is highly reactive and hygroscopic. It can be purchased commercially or prepared in situ.

  • Preparation: To prepare it fresh, use absolute (anhydrous) ethanol. In a flask under an inert atmosphere (N₂ or Argon), add small, freshly cut pieces of sodium metal (1.1-1.5 eq) to the ethanol at 0°C. Allow the reaction to proceed until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas. Proper ventilation and exclusion of moisture are critical.

  • Handling: If using commercial sodium ethoxide, ensure it is a fine, white powder. Clumped or discolored reagent may be partially hydrolyzed and will be less effective.

Q: The etherification is not going to completion. What are the critical parameters? A:

  • Anhydrous Conditions: The most common cause of failure is moisture. Water will react with the sodium ethoxide and can also hydrolyze the starting 2-chloroquinoline back to the quinolone under basic conditions. Ensure your ethanol is absolute and your glassware is oven-dried.

  • Sufficient Nucleophile: Use a slight excess of sodium ethoxide (1.5 eq) to ensure the reaction is driven to completion.

  • Temperature: The reaction typically requires heating to reflux in ethanol to proceed efficiently. Ensure you are reaching and maintaining this temperature.

Q: What is the best purification strategy for the final product? A: After the reaction is complete, the ethanol is typically removed in vacuo. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate. The crude product can then be purified effectively by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is usually sufficient to isolate the pure product. Recrystallization from an ethanol/water mixture can also be effective for final polishing.

Optimized Protocol: 6-Bromo-2-ethoxy-4-methylquinoline
  • Ethoxide Preparation: In a dry, three-neck flask under a nitrogen atmosphere, add absolute ethanol. Cool the flask in an ice bath. Add sodium metal (1.5 eq) in small portions, allowing each piece to react before adding the next. Once all the sodium has dissolved, remove the ice bath.

  • Addition of Substrate: Dissolve the 6-bromo-2-chloro-4-methylquinoline (1.0 eq) in a minimal amount of absolute ethanol and add it to the sodium ethoxide solution via a dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress by TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the pure 6-Bromo-2-ethoxy-4-methylquinoline.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Jembrih-Simbürger, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20710. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Technical Support Center: Purification of Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and professionals in drug development facing challenges in the purification of bromo-substituted quinolines. We will move beyond simple procedural lists to explore the underlying chemical principles that govern purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses the most frequent and complex issues encountered during the purification of bromo-substituted quinolines in a question-and-answer format.

Q1: I am struggling to separate positional isomers of my bromoquinoline (e.g., 6-bromo- from 8-bromo-). They co-elute during column chromatography. What can I do?

A1: The Challenge of Isomer Separation

Positional isomers of bromoquinoline often possess very similar polarities, making their separation by standard flash chromatography challenging. The subtle differences in their dipole moments, arising from the position of the bromine atom on the quinoline scaffold, are the key to achieving separation.

Root Cause Analysis:

  • Insufficient Resolution: The stationary phase (silica or alumina) and mobile phase combination may not be selective enough to resolve compounds with minor polarity differences.

  • Column Overloading: Exceeding the loading capacity of the column leads to band broadening, causing peaks to merge.

Troubleshooting & Solutions:

  • Optimize Flash Chromatography Conditions:

    • Solvent System Modification: The most critical parameter is the mobile phase. A less polar solvent system will increase the retention time of both isomers, allowing for better separation. Start with a high percentage of a non-polar solvent like hexane or heptane and gradually increase the polar co-solvent (e.g., ethyl acetate, dichloromethane) in small increments (1-2%). An isocratic elution (a constant solvent mixture) is often more effective for difficult separations than a gradient elution.

    • Stationary Phase Selection: While silica gel is standard, consider using alumina (neutral or basic) which can offer different selectivity based on interactions with the quinoline nitrogen.

    • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution. Ensure a proper column packing technique to avoid channeling.

  • Employ High-Performance Liquid Chromatography (HPLC):

    • Normal-Phase HPLC: This technique offers significantly higher resolution than flash chromatography. A typical system would involve a silica or diol-based column with a mobile phase like hexane/isopropanol.

    • Reverse-Phase HPLC: If the isomers have sufficient hydrophobicity, reverse-phase HPLC (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) can be an effective alternative. The elution order may be different from normal-phase chromatography, providing another dimension for separation.

  • Fractional Recrystallization:

    • This classical technique can be highly effective if a suitable solvent is found in which the isomers have slightly different solubilities. The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This may require several cycles to achieve high purity.

Q2: My purified product is contaminated with debrominated quinoline and unreacted starting material. How can I remove these?

A2: Addressing Byproduct Contamination

The presence of starting material is common in reactions that do not go to completion, while debromination can occur as a side reaction, particularly under certain reaction conditions (e.g., catalytic hydrogenations or reactions involving strong bases).

Detection:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system to clearly separate the product from the impurities. The debrominated quinoline will be significantly more polar than the bromo-substituted product.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the starting material or the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the debrominated species.

Purification Strategies:

  • Optimized Column Chromatography:

    • Since the debrominated byproduct is more polar than the desired bromoquinoline, a well-chosen solvent system for flash chromatography should effectively separate them. A shallower gradient or isocratic elution will provide the best results.

  • Recrystallization:

    • Recrystallization is an excellent method for removing small amounts of impurities with different solubility profiles.

    • Solvent Selection: Choose a solvent in which your bromo-substituted quinoline has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Acid-Base Extraction (for basic impurities):

    • If the unreacted starting material is a more basic amine, an acid wash during the workup can help remove it. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The basic impurity will be protonated and move to the aqueous layer. Be cautious, as some bromoquinolines can also be extracted depending on their pKa. Neutralize the organic layer carefully afterward.

Q3: I am observing significant product loss and the appearance of colored impurities during purification. Is my compound degrading?

A3: Minimizing Degradation During Purification

Quinolines, particularly those with electron-withdrawing groups like bromine, can be sensitive to acidic conditions, light, and prolonged exposure to silica gel.

Indicators of Degradation:

  • Color Change: Development of a yellow, brown, or black color in the product fractions.

  • Streaking on TLC: The product spot streaks up the TLC plate, indicating decomposition on the silica.

  • Appearance of Multiple Spots: New, unexpected spots appear on the TLC plate after purification.

Preventative Measures:

  • Use of Deactivated Stationary Phase:

    • Silica gel is acidic and can cause degradation of sensitive compounds. To mitigate this, co-spot your compound with a baseline standard like triethylamine on the TLC plate to see if streaking is reduced. If so, consider deactivating the silica gel for column chromatography by adding 1-2% triethylamine to the mobile phase.

    • Alternatively, use neutral alumina as the stationary phase.

  • Minimize Exposure to Light and Heat:

    • Wrap the chromatography column and collection flasks in aluminum foil to protect light-sensitive compounds.

    • Avoid heating the product for extended periods during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.

  • Work Quickly:

    • Prolonged contact time with the stationary phase can increase the chances of degradation. Aim to perform the purification efficiently.

Section 2: Frequently Asked Questions (FAQs)

  • What is a good starting solvent system for flash chromatography of bromoquinolines?

    • A common and effective starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis.

  • How can I effectively visualize bromoquinolines on a TLC plate?

    • Most bromoquinolines are UV-active and can be visualized under a UV lamp at 254 nm. For less sensitive compounds, staining with potassium permanganate or iodine can be effective.

  • Are there specific safety precautions for handling bromo-substituted quinolines?

    • Bromo-substituted quinolines should be handled with care. They are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Section 3: Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation
  • TLC Analysis: Develop a TLC solvent system that provides a clear separation (ΔRf > 0.1) between your isomers. Test various ratios of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Dry pack a column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often results in better separation.

  • Elution: Begin eluting with the pre-determined low-polarity solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection: In a small test tube, add a small amount of your crude product and add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization of Workflows

Purification_Strategy_Selection Start Crude Bromoquinoline Product Mixture TLC Analyze by TLC Start->TLC Single_Spot Single Spot? TLC->Single_Spot Direct_Crystallize Direct Recrystallization Single_Spot->Direct_Crystallize Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Final_Purity Assess Final Purity (NMR, MS) Direct_Crystallize->Final_Purity Check_Polarity Assess Polarity Difference (ΔRf) Multiple_Spots->Check_Polarity Large_Diff Large ΔRf (>0.2) Check_Polarity->Large_Diff Yes Small_Diff Small ΔRf (<0.2) (e.g., Isomers) Check_Polarity->Small_Diff No Flash_Chrom Standard Flash Chromatography Large_Diff->Flash_Chrom Optimized_Chrom Optimized Flash Chromatography (long column, isocratic) Small_Diff->Optimized_Chrom Flash_Chrom->Final_Purity HPLC Preparative HPLC Optimized_Chrom->HPLC If separation still poor Optimized_Chrom->Final_Purity HPLC->Final_Purity

Caption: Workflow for selecting the appropriate purification strategy.

Troubleshooting_Failed_Purification Start Purification Attempt (e.g., Column Chromatography) Assess Assess Outcome: Impure Fractions Start->Assess Co_elution Problem: Co-elution of Isomers/Byproducts Assess->Co_elution Impurity still present Degradation Problem: Streaking on TLC or Color Formation Assess->Degradation New spots/color appear Poor_Recovery Problem: Low Yield Assess->Poor_Recovery Product lost Sol_Co_elution1 Decrease Solvent Polarity (e.g., more Hexane) Co_elution->Sol_Co_elution1 Sol_Degradation1 Add Triethylamine (1%) to Mobile Phase Degradation->Sol_Degradation1 Sol_Degradation2 Switch to Neutral Alumina Degradation->Sol_Degradation2 Sol_Degradation3 Protect from Light Degradation->Sol_Degradation3 Sol_Recovery1 Check for Insolubility at Column Head Poor_Recovery->Sol_Recovery1 Sol_Recovery2 Ensure Compound is Eluting from Column Poor_Recovery->Sol_Recovery2 Sol_Co_elution2 Switch to Preparative HPLC Sol_Co_elution1->Sol_Co_elution2 If unsuccessful

enhancing the solubility of 6-Bromo-2-ethoxy-4-methylquinoline for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-ethoxy-4-methylquinoline

This guide provides in-depth technical and troubleshooting information for researchers working with 6-Bromo-2-ethoxy-4-methylquinoline. Given its hydrophobic nature, achieving and maintaining solubility for in vitro studies is a primary challenge. This document offers a series of frequently asked questions (FAQs) and structured troubleshooting protocols to ensure reliable and reproducible experimental results.

Section 1: Stock Solution Preparation & Initial Troubleshooting

This section addresses the most common initial step: preparing a concentrated stock solution. The choice of solvent and handling procedures are critical for success.

FAQ: What is the recommended starting solvent for my 10 mM stock of 6-Bromo-2-ethoxy-4-methylquinoline?

Answer:

For a hydrophobic, aromatic compound like 6-Bromo-2-ethoxy-4-methylquinoline, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) .

  • Causality & Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water. Its ability to disrupt crystal lattice forces and form strong solute-solvent interactions makes it the industry standard for preparing high-concentration stock solutions of test compounds for biological assays. While other organic solvents like ethanol or DMF can be used, DMSO generally offers the highest solubilizing power for complex hydrophobic structures. A study on the closely related compound 6-Bromo-2-methylquinoline showed significant solubility in DMF, but very poor solubility in ethanol, methanol, and water, underscoring the need for a strong organic solvent.[1][2]

  • Protocol: Preparing a 10 mM DMSO Stock Solution

    • Pre-Weigh Compound: Accurately weigh the required mass of 6-Bromo-2-ethoxy-4-methylquinoline (Molecular Weight: 266.14 g/mol ) in a sterile, chemically resistant vial (e.g., amber glass or polypropylene).

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Dissolution: Mix thoroughly by vortexing for 1-2 minutes.[3]

    • Assisted Solubilization (If Needed): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[3] Caution: Always check compound stability information before applying heat.

    • Visual Confirmation: Ensure the solution is clear and free of any visible particulates before storing.

    • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

FAQ: My compound won't dissolve in 100% DMSO, even at 10 mM. What should I do?

Answer:

If solubility issues persist even in 100% DMSO, it indicates very strong crystal lattice energy or extremely low polarity. Before abandoning the compound, attempt the following escalation steps:

  • Increase Mechanical Energy: Extend the sonication time to 20-30 minutes. The ultrasonic waves provide the energy needed to break apart the solid-state crystal structure.

  • Increase Thermal Energy: Cautiously increase the warming temperature to 40-50°C for a short period (10-15 minutes). Visually inspect for any signs of degradation (color change). This should only be attempted if the compound's thermal stability is known.

  • Consider an Alternative Solvent: While less common for initial stocks, N,N-Dimethylformamide (DMF) can sometimes offer different solvating properties than DMSO. You may attempt to create a stock in 100% DMF. However, be aware that DMF can be more toxic to cells than DMSO.[4]

  • Re-evaluate Purity: The compound may contain insoluble impurities. If possible, verify the purity of your compound batch using techniques like HPLC or NMR.

If the compound remains insoluble, you may be exceeding its maximum thermodynamic solubility in the chosen solvent. It may be necessary to work with a lower concentration stock solution (e.g., 1 mM or 5 mM).

Section 2: Addressing Solubility Issues in Aqueous Assay Media

The most frequent point of failure is not the initial stock, but the dilution into the final aqueous buffer or cell culture medium. This is known as the "anti-solvent" effect, where the highly soluble compound in DMSO crashes out of solution when introduced to a water-based environment.

FAQ: My compound precipitates immediately when I dilute my DMSO stock into my cell culture medium. How do I fix this?

Answer:

This is a classic sign of kinetic solubility failure. The final concentration of your compound in the aqueous medium has exceeded its aqueous solubility limit. The key is to keep the final DMSO concentration as low as possible while using formulation aids to keep the compound in solution.

  • Causality & Rationale: When a small volume of DMSO stock is added to a large volume of aqueous media, the local concentration of the compound at the point of addition can momentarily be very high, causing it to precipitate before it has a chance to disperse. Furthermore, the overall solvating capacity of the final medium (e.g., 99.5% water, 0.5% DMSO) is dramatically lower than that of the 100% DMSO stock.

Below is a troubleshooting workflow to address this critical issue.

G start Compound Precipitates in Aqueous Assay Medium check_dmso Is Final DMSO Concentration ≤0.5% (sensitive cells ≤0.1%)? start->check_dmso reduce_dmso ACTION: Reduce Final DMSO %. Prepare a more concentrated DMSO stock if possible. check_dmso->reduce_dmso No check_serum Does Assay Medium Contain Serum (e.g., FBS)? check_dmso->check_serum Yes reduce_dmso->check_dmso add_serum STRATEGY 1: Increase Serum Protein Binding. Pre-mix compound with serum-containing medium before final dilution. check_serum->add_serum Yes cosolvent STRATEGY 2: Use a Co-Solvent. Test PEG400, Ethanol, or Solutol in a stepwise manner. check_serum->cosolvent No / Insufficient success SOLUBILITY ENHANCED Proceed with Assay Validation add_serum->success cyclodextrin STRATEGY 3: Use a Cyclodextrin. Form an inclusion complex with HP-β-CD or SBE-β-CD. cosolvent->cyclodextrin Fails cosolvent->success Works cyclodextrin->success Works

Caption: Troubleshooting workflow for aqueous precipitation.

  • Step 1: Verify and Minimize Final DMSO Concentration: Many cell lines can tolerate up to 1% DMSO, but this is often cytotoxic or can induce off-target effects.[5][6] A safer upper limit for general cell-based assays is 0.5%, and for sensitive or primary cells, it should be ≤0.1%.[7][8] High DMSO concentrations can also exacerbate the precipitation problem. Always ensure your vehicle control contains the exact same final concentration of DMSO as your test wells.[5]

  • Step 2: Leverage Serum Proteins: If your cell culture medium contains Fetal Bovine Serum (FBS) or other serum, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.

    • Protocol: Instead of adding your DMSO stock directly to the full volume of medium in the well, try pre-mixing the stock with a small volume of serum-containing medium first. Pipette this mixture up and down gently, then add it to the rest of the medium. This allows for protein binding to occur before widespread precipitation.

  • Step 3: Introduce Co-solvents or Surfactants: If serum is not sufficient or you are working in a serum-free buffer, the next step is to use a pharmaceutically acceptable co-solvent or surfactant. These agents modify the polarity of the bulk solvent, making it more hospitable to the compound.

Section 3: Advanced Formulation Strategies

FAQ: When should I consider using co-solvents, and which ones are compatible with in vitro assays?

Answer:

Co-solvents should be considered when minimizing the DMSO concentration and leveraging serum proteins are insufficient to prevent precipitation. The goal is to replace a portion of the aqueous phase with a water-miscible organic solvent that is less toxic to cells than DMSO at the required concentration.

  • Causality & Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium, thereby decreasing the "anti-solvent" effect.[4] They essentially create micro-environments within the solution where the hydrophobic compound can remain dissolved. However, it is crucial to select co-solvents that have minimal biological activity and low cytotoxicity at the concentrations used.[9][10]

Table 1: Comparison of Common Co-solvents for In Vitro Assays

Co-SolventTypical Conc. Limit (Cell-Based)AdvantagesDisadvantages
Ethanol ≤ 0.5% - 1.0%Readily available, well-characterized.Can be cytotoxic and affect some cellular pathways.[6]
PEG 400 ≤ 1.0%Low toxicity, good solubilizer for many compounds.Can be viscous; may interfere with some assays.
Cremophor® EL ≤ 0.1%Excellent solubilizer.Can be highly toxic to cells; known to have biological effects.
Solutol® HS 15 ≤ 0.1%Less toxic alternative to Cremophor EL.May still have some cellular toxicity.

Protocol: Co-solvent Screening

  • Prepare 10% stock solutions of each co-solvent (e.g., PEG 400, Ethanol) in your assay buffer.

  • In a test plate, create a matrix of conditions. For each co-solvent, test final concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.

  • Add your compound (from DMSO stock) to each condition to achieve the desired final concentration.

  • Include a "DMSO only" control at the same final DMSO concentration.

  • Visually inspect for precipitation immediately and after 2 hours of incubation at 37°C. A quantitative method like nephelometry can also be used.

  • Crucially, run a parallel toxicity test with your specific cell line to determine the maximum non-toxic concentration of each co-solvent.

FAQ: How can cyclodextrins help improve solubility, and what is the protocol for using them?

Answer:

Cyclodextrins are an excellent choice when co-solvents fail or are undesirable. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like 6-Bromo-2-ethoxy-4-methylquinoline, forming a water-soluble "inclusion complex".[11][12]

  • Causality & Rationale: The cyclodextrin effectively shields the hydrophobic drug from the aqueous environment, presenting a soluble exterior to the solvent.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.[14]

G cluster_0 In Aqueous Solution drug Hydrophobic Drug (Precipitates) complex Drug-Cyclodextrin Inclusion Complex (Soluble) drug->complex Encapsulation cd Cyclodextrin (Soluble) cd->complex

Caption: Cyclodextrin encapsulation mechanism.

  • Protocol: Preparing a Drug-Cyclodextrin Formulation

    • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

    • Add Compound: Add the 6-Bromo-2-ethoxy-4-methylquinoline, preferably as a solid powder, directly to the cyclodextrin solution. Alternatively, a small amount of DMSO stock can be added, but direct solid addition is preferred for forming the most stable complexes.

    • Complexation: Vigorously mix the solution. This can be done by shaking or sonicating at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (4-24 hours) to allow the equilibrium of complex formation to be reached.

    • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Quantification: Carefully collect the supernatant. The concentration of the dissolved compound in this supernatant is your new, aqueous, cyclodextrin-formulated stock solution. This concentration MUST be determined analytically via HPLC-UV or LC-MS.

    • Assay Dilution: This aqueous stock can now be directly diluted into your assay medium without the need for DMSO.

Section 4: Best Practices & Validation

FAQ: How do I confirm that my compound is truly dissolved and not a fine suspension?

Answer:

Visual inspection is the first step but can be misleading. A solution may appear clear to the naked eye but still contain nano-sized precipitates or aggregates that can produce artifactual results in biological assays.

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.

  • Centrifugation Test: Place an aliquot of the final formulation in a microcentrifuge tube and spin at maximum speed for 30 minutes. Carefully remove the supernatant and measure the compound concentration via HPLC-UV or LC-MS. Compare this to the concentration of an un-centrifuged sample. A significant drop in concentration after centrifugation indicates the presence of a precipitate.

  • Filtration: Filter the solution through a 0.22 µm syringe filter. A loss of compound concentration after filtration confirms the presence of aggregates or precipitate.

FAQ: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Answer:

  • Kinetic Solubility is measured by adding a DMSO stock solution to an aqueous buffer and determining the concentration at which the compound precipitates.[15] This process is fast and mimics the conditions of most high-throughput screening assays.[16] The precipitation you are observing is a failure of kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to an aqueous buffer and shaking it for an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution reaches a constant maximum value.[17][18][19]

For most in vitro assays, kinetic solubility is the more practical and relevant measure . Your goal is to create a formulation that is stable for the duration of your experiment (e.g., 24-72 hours). While the true thermodynamic solubility in the buffer might be very low, a well-designed formulation using co-solvents or cyclodextrins can create a meta-stable solution (a supersaturated state) that is sufficient for the experimental timeframe.

References

  • Nielsen, C. K., & Nørregaard, L. (2012). Considerations regarding use of solvents in in vitro cell based assays. Toxicol In Vitro, 26(7), 1145-1148. [Link]

  • Kier, L. B., & Simons, K. J. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • Li, Q., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1185-1196. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 108. [Link]

  • Faria, M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Clinical Oral Investigations, 28(1), 1-11. [Link]

  • Iyer, K. R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. [Link]

  • Patel, J., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2017). Effect of various DMSO concentrations on cell viability. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2015). Peptide solvent for cell-based Assay?. [Link]

  • Doherty, D. H., & Smith, C. A. (1982). The effect of solvents on drug metabolism in vitro. Biochemical pharmacology, 31(22), 3821-3826. [Link]

  • Elisia, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • U.S. Pharmacist. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]

  • ACS Publications. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Wang, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of analytical & molecular techniques, 1(1), 4. [Link]

  • ResearchGate. (2012). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • SciSpace. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

preventing degradation of 6-Bromo-2-ethoxy-4-methylquinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-ethoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and storing this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 6-Bromo-2-ethoxy-4-methylquinoline and what are its common applications?

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including central nervous system (CNS) modulation.[1] As such, this compound and its analogs are of significant interest in drug discovery and development.

Q2: I've noticed a discoloration in my 6-Bromo-2-ethoxy-4-methylquinoline solution. What could be the cause?

A color change, such as the appearance of a yellow or brown tint, in a solution of a quinoline derivative often indicates chemical degradation.[2] This can be caused by several factors, including exposure to light, non-optimal pH conditions, elevated temperatures, or oxidative processes.[2][3] For bromo-substituted aromatic compounds, photodegradation is a known risk.

Q3: What are the primary known degradation pathways for similar quinoline derivatives?

While specific data for 6-Bromo-2-ethoxy-4-methylquinoline is limited, based on its structure, two primary degradation pathways are of concern:

  • Hydrolysis of the 2-ethoxy group: The ethoxy group at the 2-position of the quinoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 2-hydroxyquinoline (which exists in equilibrium with its more stable keto tautomer, 6-bromo-4-methylquinolin-2(1H)-one).[2][4] Studies on similar compounds like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline show that hydrolysis can occur, especially when the quinoline nitrogen is protonated.[4]

  • Photodegradation: Bromo-substituted aromatic compounds can be sensitive to light.[5] UV or even ambient light exposure can potentially lead to debromination or other complex photochemical reactions.

Q4: How should I prepare and store my stock solutions of 6-Bromo-2-ethoxy-4-methylquinoline to ensure stability?

To maximize the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. If using aqueous buffers, ensure they are freshly prepared and filtered.

  • pH Control: For aqueous solutions, it is advisable to use a buffered system to maintain a consistent pH, ideally within the neutral range (pH 7.0-8.0), to minimize the risk of acid- or base-catalyzed hydrolysis.[2]

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2]

  • Temperature: For long-term storage, keep solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is recommended.[2]

  • Inert Atmosphere: To prevent oxidation, consider degassing your solvent before use and storing the solution under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 6-Bromo-2-ethoxy-4-methylquinoline.

Issue 1: Inconsistent Results or Loss of Potency Over Time

Question: My experimental results are not reproducible, and I suspect my compound is degrading in the working solution. How can I confirm this and prevent it?

Answer:

Inconsistent results are a common indicator of compound instability. The degradation of 6-Bromo-2-ethoxy-4-methylquinoline can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species.

Causality: The 2-ethoxyquinoline moiety is susceptible to hydrolysis, which would convert the parent compound into 6-bromo-4-methylquinolin-2(1H)-one. This structural change will likely alter the compound's biological activity and physicochemical properties, leading to inconsistent experimental outcomes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Preliminary HPLC Stability Check

  • Objective: To quickly assess the stability of 6-Bromo-2-ethoxy-4-methylquinoline in your experimental working solution.

  • Materials:

    • Your working solution of 6-Bromo-2-ethoxy-4-methylquinoline.

    • HPLC system with a UV detector.

    • A suitable C18 reverse-phase HPLC column.

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).

  • Procedure:

    • Immediately after preparing your fresh working solution, inject an aliquot onto the HPLC system. This is your T=0 time point.

    • Store the remaining working solution under your typical experimental conditions (e.g., on the benchtop at room temperature).

    • After 24 hours, inject another aliquot of the same solution onto the HPLC system.

    • Compare the chromatograms from T=0 and T=24h. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which are likely degradation products.

  • Interpretation: A significant change in the chromatogram between the two time points confirms instability under your experimental conditions.

Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample and see a new, more polar peak that I suspect is a degradation product of 6-Bromo-2-ethoxy-4-methylquinoline. How can I identify it?

Answer:

The appearance of new peaks, especially those with earlier retention times on a reverse-phase HPLC column (indicating increased polarity), is a strong indication of degradation.[2] For 6-Bromo-2-ethoxy-4-methylquinoline, the most probable hydrolysis product is 6-bromo-4-methylquinolin-2(1H)-one.

Causality: Hydrolysis of the ethoxy group introduces a hydroxyl group, which is in tautomeric equilibrium with the more stable keto form (an amide). This increases the molecule's polarity, causing it to elute earlier on a reverse-phase HPLC column.

Proposed Degradation Pathway:

G cluster_0 Hydrolysis 6-Bromo-2-ethoxy-4-methylquinoline 6-Bromo-2-ethoxy-4-methylquinoline 6-bromo-4-methylquinolin-2(1H)-one 6-bromo-4-methylquinolin-2(1H)-one 6-Bromo-2-ethoxy-4-methylquinoline->6-bromo-4-methylquinolin-2(1H)-one + H2O - Ethanol

Caption: Proposed hydrolytic degradation of 6-Bromo-2-ethoxy-4-methylquinoline.

Experimental Protocol: Forced Degradation Study for Degradant Identification

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6]

  • Objective: To intentionally degrade 6-Bromo-2-ethoxy-4-methylquinoline to generate and identify its primary degradation products.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours.

    • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by LC-MS.

    • Compare the retention times and mass spectra of the new peaks with those observed in your experimental samples.

    • The mass of the primary hydrolysis product, 6-bromo-4-methylquinolin-2(1H)-one, should correspond to the loss of the ethyl group (-C2H5) and the addition of a hydrogen atom from the parent compound.

  • Data Summary for Degradation Analysis:

Stress ConditionExpected Primary Degradation ProductRationale
Acid/Base Hydrolysis 6-bromo-4-methylquinolin-2(1H)-oneCleavage of the ether linkage at the 2-position.
Oxidation N-oxide or hydroxylated derivativesThe quinoline nitrogen and aromatic ring are susceptible to oxidation.
Photodegradation Debrominated or other rearranged productsThe C-Br bond can be labile under UV irradiation.

References

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure.
  • PubMed. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Available from: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed Central (PMC). (2023). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Forced degradation studies of drugs—A review. In Journal of Applied Pharmaceutical Science.
  • BenchChem. (n.d.). stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.

Sources

identifying and removing common impurities in 6-Bromo-2-ethoxy-4-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during the multi-step synthesis of this compound, focusing on the practical identification and removal of key impurities. Our approach is grounded in mechanistic principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The Synthetic Pathway: A General Overview

The synthesis of 6-Bromo-2-ethoxy-4-methylquinoline is typically achieved through a multi-step sequence, often beginning with a Knorr quinoline synthesis, followed by functional group manipulations. A common and logical route is outlined below. Understanding this pathway is the first step in anticipating potential impurities.

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Bromoaniline +\nEthyl Acetoacetate"]; B [label="N-(4-bromophenyl)-3-oxobutanamide\n(Anilide Intermediate)"]; C [label="6-Bromo-4-methylquinolin-2(1H)-one"]; D [label="6-Bromo-2-chloro-4-methylquinoline"]; E [label="6-Bromo-2-ethoxy-4-methylquinoline\n(Final Product)"];

A -> B [label=" Condensation "]; B -> C [label=" H₂SO₄ / Heat\n(Cyclization) "]; C -> D [label=" POCl₃\n(Chlorination) "]; D -> E [label=" NaOEt / EtOH\n(Ethoxylation) "]; }

Caption: General synthetic route for 6-Bromo-2-ethoxy-4-methylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, common issues encountered during the synthesis.

Q1: My initial condensation of 4-bromoaniline and ethyl acetoacetate gives a low yield of the desired anilide intermediate. What's going wrong?

A1: This is a classic challenge in the Knorr synthesis, which is a variation of the broader Conrad-Limpach reaction. The outcome is highly dependent on temperature.[1][2]

  • Causality: The reaction between an aniline and a β-ketoester can lead to two different products. At lower temperatures (typically below 100°C), the reaction favors the formation of the β-aminoacrylate (an enamine), which cyclizes to the 4-quinolone. At higher temperatures (approx. 110-140°C), the reaction favors the formation of the anilide, which is the necessary precursor for the 2-quinolone.[2][3]

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure your reaction temperature is maintained in the 110-140°C range. Running the reaction neat (without solvent) or with minimal solvent and removing the ethanol byproduct can help drive the equilibrium towards the anilide.

    • Monitor the Reaction: Use ¹H NMR to monitor the reaction. The formation of the alternative crotonate isomer can be identified and the conditions adjusted accordingly.[2]

    • Catalyst: While often run without a catalyst, a mild acid catalyst can sometimes facilitate the initial condensation, but care must be taken to avoid promoting the alternative reaction pathway.

Q2: The cyclization step using concentrated sulfuric acid produces a significant amount of black tar and my yield is poor. How can I improve this?

A2: High-temperature acid-catalyzed cyclizations are notorious for producing char and polymeric byproducts.[4] The strongly acidic and oxidizing conditions at high temperatures can degrade the organic molecules.

  • Causality: The desired intramolecular Friedel-Crafts acylation (cyclization) is competing with intermolecular reactions and sulfonation of the aromatic ring, both of which can lead to insoluble, tarry materials.

  • Troubleshooting & Optimization:

    • Alternative Reagents: Consider replacing sulfuric acid with a less aggressive cyclizing agent. Polyphosphoric acid (PPA) is an excellent alternative that often gives cleaner reactions. High-boiling, inert solvents like Dowtherm A or diphenyl ether can also be used to achieve the necessary high temperatures for thermal cyclization without strong acid.[5]

    • Temperature Management: Do not overheat. The ideal temperature is just high enough to initiate and sustain the cyclization. For sulfuric acid, this is often in the range of 100-120°C. For thermal methods in Dowtherm A, temperatures around 250°C are common.[3]

    • Work-up Procedure: After cooling, carefully quench the reaction mixture by pouring it onto ice. This helps to precipitate the product while keeping many of the sulfonated byproducts in the aqueous layer.

Q3: After chlorination with POCl₃, I still see a significant amount of the starting 6-Bromo-4-methylquinolin-2(1H)-one. How can I drive the reaction to completion?

A3: Incomplete chlorination is a common issue, often related to reaction equilibrium or insufficient reactivity.

  • Causality: The conversion of the 2-quinolone to the 2-chloroquinoline is a nucleophilic substitution on the phosphoryl chloride. The reaction can be reversible or slow if the conditions are not optimal.

  • Troubleshooting & Optimization:

    • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more powerful chlorinating agent.[6]

    • Temperature and Time: Ensure the reaction is heated sufficiently (typically refluxing POCl₃, ~110°C) for an adequate duration (2-4 hours is common).[7]

    • Removal of POCl₃: After the reaction, excess POCl₃ must be removed carefully, usually by vacuum distillation, before quenching with ice water. This prevents violent reactions during work-up and simplifies purification.

Q4: My final ethoxylation step is sluggish and leaves unreacted 6-Bromo-2-chloro-4-methylquinoline. What are the critical parameters?

A4: This is a nucleophilic aromatic substitution (SNAr) reaction. Its success hinges on the nucleophile's strength and the absence of competing reactants, especially water.

  • Causality: The rate of reaction is dependent on the concentration and reactivity of the ethoxide ion. Water present in the reaction mixture will hydrolyze the sodium ethoxide and can also react with the 2-chloroquinoline to regenerate the starting 2-quinolone, leading to a mixed product.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Use absolute (anhydrous) ethanol and ensure all glassware is thoroughly dried. Sodium ethoxide should be freshly prepared or sourced from a reliable supplier and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Freshly Prepared Nucleophile: Prepare sodium ethoxide in situ by carefully adding clean sodium metal to anhydrous ethanol. This ensures maximum reactivity.

    • Temperature: Gently refluxing the reaction mixture is typically sufficient to drive the substitution to completion. Monitor by TLC until the starting chloro-quinoline spot has disappeared.

Guide 1: Identifying Common Impurities

Proactive identification of impurities is crucial for developing an effective purification strategy. A combination of TLC, HPLC, ¹H NMR, and LC-MS is recommended for full characterization.[8][9]

Compound / Impurity Source (Synthetic Step) Identifying Characteristics
6-Bromo-2-ethoxy-4-methylquinoline (Product) Final Product Distinct ethoxy signals (quartet ~4.5 ppm, triplet ~1.4 ppm) and methyl singlet (~2.6 ppm) in ¹H NMR.
4-BromoanilineStep 1 (Condensation)Unreacted starting material. Can be detected by TLC and LC-MS. Broad NH₂ signal in ¹H NMR.
N-(4-bromophenyl)-3-oxobutanamideStep 2 (Cyclization)Incomplete cyclization. Will show characteristic amide and acetyl proton signals in ¹H NMR.
6-Bromo-4-methylquinolin-2(1H)-oneStep 3 (Chlorination)Incomplete chlorination or hydrolysis. Lacks the ethoxy signals. Has a broad N-H proton signal in ¹H NMR.
6-Bromo-2-chloro-4-methylquinolineStep 4 (Ethoxylation)Incomplete ethoxylation. The most common impurity in the final step. Can be hard to separate by chromatography.

Guide 2: Purification Protocols

Protocol 2.1: Recrystallization of Final Product

Recrystallization is highly effective for removing minor impurities if a suitable solvent system is found.[6][8]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) are often effective.

  • Procedure: a. Dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Protocol 2.2: Flash Column Chromatography

This is the preferred method for removing impurities with similar polarity, such as the starting 6-Bromo-2-chloro-4-methylquinoline from the final product.[8]

  • TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between your product and the main impurities. A common starting point is a mixture of heptane and ethyl acetate.

  • Column Preparation: a. Pack a glass column with silica gel using the chosen eluent. b. Pre-load the crude product onto a small amount of silica gel.

  • Elution: a. Load the sample onto the top of the column. b. Begin elution with the solvent system, collecting fractions. c. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

graph Purification_Decision_Tree { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for purification strategy.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc.

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis.

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

  • ResearchGate. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.

  • Google Patents. (2019). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

  • BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions.

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Stuart, D. R., & Villemure, E. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of 6-Bromo-2-ethoxy-4-methylquinoline. Moving from the bench to pilot scale introduces complexities beyond simple multiplication of reagents. This document addresses common pitfalls in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Recommended Synthetic Pathway: A Three-Step Approach

The most robust and scalable synthesis of 6-Bromo-2-ethoxy-4-methylquinoline proceeds via a three-step sequence starting from 4-bromoaniline. This pathway is chosen for its use of readily available starting materials and its well-documented, high-yielding transformations.

G cluster_0 Step 1: Knorr Quinoline Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Ethoxylation A 4-Bromoaniline + Ethyl Acetoacetate B 6-Bromo-4-methylquinolin-2(1H)-one A->B H₂SO₄, Heat C 6-Bromo-2-chloro-4-methylquinoline B->C POCl₃, Heat D 6-Bromo-2-ethoxy-4-methylquinoline C->D NaOEt, EtOH, Heat

Caption: Overall synthetic workflow for 6-Bromo-2-ethoxy-4-methylquinoline.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the scale-up of each synthetic step.

Part 1: The Knorr Quinoline Synthesis (Step 1)

The Knorr synthesis involves the acid-catalyzed condensation of an aniline with a β-ketoester. While effective, controlling the reaction conditions is critical for high yield and purity, especially at a larger scale.[1]

Q1: Upon scaling up the Knorr cyclization, my yield of 6-Bromo-4-methylquinolin-2(1H)-one has dropped significantly, and I'm seeing a lot of dark, tarry byproducts. What's happening?

A: This is a classic scale-up challenge related to heat and mass transfer. The Knorr cyclization is exothermic, and inefficient heat dissipation in a larger reactor can lead to localized overheating.[2] This "hot-spotting" promotes undesired side reactions and polymerization, resulting in tar formation.

Troubleshooting Actions:

  • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine). This ensures homogenous temperature distribution throughout the reactor.[2]

  • Control Reagent Addition: Instead of adding all the sulfuric acid at once, add it portion-wise or via an addition funnel. This allows you to control the rate of the exotherm. Monitor the internal temperature of the reaction, not just the heating mantle or oil bath temperature.

  • Optimize Temperature Profile: Gently heat the mixture to initiate the reaction. Once the exotherm begins, you may need to reduce or remove the external heat source to maintain the target temperature. After the initial vigorous phase subsides, resume heating to drive the reaction to completion.[3]

Q2: My reaction seems to stall, and I have a significant amount of the intermediate anilide, ethyl 3-((4-bromophenyl)amino)but-2-enoate, remaining. How can I drive the cyclization to completion?

A: Incomplete cyclization is often due to insufficient acid concentration or temperature. The cyclization step requires a strong acid catalyst and enough thermal energy to overcome the activation barrier.

Troubleshooting Actions:

  • Verify Acid Stoichiometry: Ensure you are using a sufficient excess of concentrated sulfuric acid. On a larger scale, minor errors in measurement or reagent purity can have a larger impact.

  • Increase Reaction Temperature/Time: The cyclization of the anilide intermediate often requires higher temperatures than the initial condensation. A study on this specific reaction found that heating to around 100-110°C is effective.[1] Consider extending the reaction time and monitoring the disappearance of the intermediate by TLC or HPLC.

  • Consider an Alternative Acid: While sulfuric acid is standard, polyphosphoric acid (PPA) can also be an effective cyclizing agent, sometimes at lower temperatures. However, PPA presents its own challenges with viscosity and work-up.

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity, prevents hot spots.
Heat Control Heating MantleJacketed Reactor with TCUCrucial for managing exotherms; surface-area-to-volume ratio decreases.[2]
Acid Addition All at onceSlow, controlled additionManages reaction rate and heat generation.
Temp. Monitoring External (Oil Bath)Internal ProbeProvides accurate reaction temperature, not vessel temperature.
Part 2: Chlorination with POCl₃ (Step 2)

This step converts the quinolinone to the more reactive 2-chloroquinoline, which is susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a hazardous but highly effective reagent for this transformation.

Q1: The chlorination reaction is sluggish, and the work-up is difficult, resulting in a low yield of 6-Bromo-2-chloro-4-methylquinoline. How can I optimize this?

A: Sluggish reactions are often due to moisture or insufficient activation. The work-up is notoriously challenging because of the need to safely quench the excess POCl₃.

Troubleshooting Actions:

  • Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your starting quinolinone is perfectly dry and that the reaction is performed under a dry atmosphere (e.g., nitrogen or argon).

  • Use a Catalytic Additive: A small amount of a tertiary amine like N,N-dimethylformamide (DMF) or pyridine can catalyze the reaction, often allowing for lower temperatures and shorter reaction times.[4]

  • Controlled Quenching: The most critical scale-up aspect is the work-up. NEVER add water directly to the hot reaction mixture. A safe and effective procedure is to first distill off the bulk of the excess POCl₃ under reduced pressure. Then, cool the residue and very slowly and carefully add the cooled mixture to a vigorously stirred slurry of ice and water. This must be done behind a blast shield in a well-ventilated fume hood.

  • pH Adjustment: After quenching, the solution will be highly acidic. Slowly neutralize it with a base like sodium carbonate or sodium hydroxide solution while keeping the mixture cool in an ice bath to precipitate the product.[4]

G Start Low Yield in Chlorination Check1 Is the starting material completely dry? Start->Check1 Action1 Dry quinolinone under vacuum before use. Check1->Action1 No Check2 Was the reaction run under inert gas? Check1->Check2 Yes Action1->Check2 Action2 Use N₂ or Ar atmosphere. Check2->Action2 No Check3 Was a catalyst used? Check2->Check3 Yes Action2->Check3 Action3 Add catalytic DMF (1-5 mol%). Check3->Action3 No Check4 Was the work-up procedure correct? Check3->Check4 Yes Action3->Check4 Action4 Review quenching protocol. Distill excess POCl₃ first, then add to ice slowly. Check4->Action4 No End Yield Improved Check4->End Yes Action4->End

Caption: Troubleshooting flowchart for the chlorination step.

Part 3: Ethoxylation (Step 3)

The final step is a nucleophilic aromatic substitution (SNAr) where sodium ethoxide displaces the chloride at the C2 position.

Q1: The ethoxylation reaction is not going to completion. I still see a significant amount of the 2-chloro starting material.

A: Incomplete conversion is typically due to issues with the nucleophile or reaction conditions.

Troubleshooting Actions:

  • Freshly Prepared Nucleophile: Sodium ethoxide is hygroscopic and can decompose upon storage. For best results, prepare it fresh by carefully adding sodium metal to anhydrous ethanol. Alternatively, use a high-quality commercial solution and ensure it has been stored properly.

  • Stoichiometry of Nucleophile: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium ethoxide to ensure the reaction is driven to completion.

  • Anhydrous Solvent: The presence of water can protonate the ethoxide, reducing its nucleophilicity, and can also lead to the formation of the starting quinolinone as a byproduct. Use absolute (anhydrous) ethanol.

  • Temperature and Time: While the reaction often proceeds well at the reflux temperature of ethanol, scaling up may require longer reaction times for complete conversion due to mixing and heat transfer dynamics. Monitor the reaction by TLC or HPLC until the starting material is consumed.

Q2: My final product is difficult to purify. What are the likely side products?

A: The most common impurity is the starting 6-Bromo-2-chloro-4-methylquinoline if the reaction is incomplete. Another potential impurity is 6-Bromo-4-methylquinolin-2(1H)-one, which can form if there is water in the reaction mixture.

Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water. The product should precipitate as a solid.

  • Filtration: Collect the crude solid by filtration and wash it thoroughly with water to remove any inorganic salts.

  • Recrystallization: The most effective method for purifying the final product on a large scale is recrystallization. Ethanol or a mixture of ethanol and water is a good starting point for solvent screening. This will effectively remove both the more polar quinolinone impurity and the less polar starting material.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one
  • To a jacketed reactor equipped with an overhead stirrer and a temperature probe, add 4-bromoaniline (1.0 eq).

  • Begin stirring and add ethyl acetoacetate (1.1 eq).

  • Slowly, over 30-60 minutes, add concentrated sulfuric acid (3-4 volumes) while maintaining the internal temperature below 60°C.

  • After the addition is complete, slowly heat the mixture to 100-110°C and hold for 2-4 hours, or until the reaction is complete by TLC/HPLC analysis.

  • Cool the reaction mixture to room temperature and very carefully pour it into a separate vessel containing a stirred ice/water slurry (approx. 10 volumes).

  • Adjust the pH to 6-7 with a saturated sodium carbonate solution.

  • Filter the resulting precipitate, wash the cake thoroughly with water, and dry under vacuum to yield the product as an off-white solid.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline
  • Charge the dry 6-Bromo-4-methylquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 volumes) to a dry reactor under a nitrogen atmosphere.

  • Add catalytic DMF (0.02 eq).

  • Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours, monitoring for completion.

  • Cool the mixture and distill the excess POCl₃ under reduced pressure.

  • CAUTION: In a well-ventilated hood behind a blast shield, slowly add the cooled residue to a vigorously stirred ice/water slurry (10 volumes).

  • Adjust the pH to 7-8 with 50% NaOH solution, keeping the temperature below 20°C.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline
  • To a dry reactor under a nitrogen atmosphere, add absolute ethanol (5-10 volumes).

  • Carefully add sodium metal (1.2 eq) in small portions, allowing it to react completely to form sodium ethoxide.

  • Add 6-Bromo-2-chloro-4-methylquinoline (1.0 eq).

  • Heat the mixture to reflux (approx. 78°C) for 4-6 hours until the reaction is complete.

  • Cool the mixture and pour it into cold water (10 volumes) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure final product.

Safety Precautions

  • Bromine Compounds: Bromoanilines are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood with heavy-duty gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert liquid (like mineral oil) and use non-metallic tools.

  • Exothermic Reactions: The Knorr synthesis and POCl₃ quench are highly exothermic. Proper temperature control and slow addition are critical for safety at scale.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Bromo-2-ethoxy-4-methylquinoline in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound, 6-Bromo-2-ethoxy-4-methylquinoline. While direct studies on this specific molecule are not extensively published, its quinoline core suggests a strong potential for anticancer and kinase inhibitory effects. Quinoline derivatives are a well-established class of compounds in oncology, with several FDA-approved drugs targeting key signaling pathways.[1][2][3][4] This guide, therefore, is built upon the hypothesis that 6-Bromo-2-ethoxy-4-methylquinoline may exhibit cytotoxic and anti-proliferative activities, potentially through the inhibition of cellular kinases.

This document will navigate you through a logical, multi-step process to characterize the compound's effects on cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the compound's performance against a relevant alternative.

I. Foundational Assessment: Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation.[5][6] These assays provide a broad overview of the compound's potency and form the basis for dose-selection in subsequent, more mechanistic studies.

A. Rationale for Experimental Approach

We will employ two distinct but complementary assays to assess the compound's impact on cell lines:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7] It is a rapid and cost-effective method for initial screening and determining the half-maximal inhibitory concentration (IC50).

  • BrdU Incorporation Assay: This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[8][9][10] A compound could be cytostatic (inhibit proliferation) without being immediately cytotoxic, a distinction the MTT assay alone may not fully elucidate.

B. Experimental Design and Protocol

A panel of cancer cell lines should be selected to screen for activity. A common starting point includes lines from different cancer types, for example, a lung carcinoma line (e.g., A549), a breast cancer line (e.g., MCF-7), and a leukemia line (e.g., K562).[11][12]

Experimental Workflow: Foundational Assays

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution (48-72h post-treatment) cluster_analysis Data Analysis prep1 Seed cells in 96-well plates prep2 Allow 24h for adherence and recovery prep1->prep2 treat1 Prepare serial dilutions of 6-Bromo-2-ethoxy-4-methylquinoline prep2->treat1 treat2 Treat cells with a range of concentrations treat1->treat2 treat3 Include vehicle control (DMSO) and positive control treat2->treat3 assay1 MTT Assay: Add MTT reagent, incubate, solubilize formazan, read absorbance treat3->assay1 assay2 BrdU Assay: Add BrdU, incubate, fix and permeabilize, add anti-BrdU antibody, detect treat3->assay2 analysis1 Calculate % viability/proliferation relative to control assay1->analysis1 assay2->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for assessing cytotoxicity and anti-proliferative effects.

C. Comparative Analysis

To contextualize the potency of 6-Bromo-2-ethoxy-4-methylquinoline, it is crucial to test a reference compound in parallel. Given the hypothesis of kinase inhibition, a well-characterized, broad-spectrum kinase inhibitor such as Staurosporine would be an appropriate positive control.

Table 1: Hypothetical IC50 Data for 6-Bromo-2-ethoxy-4-methylquinoline vs. Staurosporine

CompoundCell LineAssayIC50 (µM)
6-Bromo-2-ethoxy-4-methylquinolineA549MTT12.5
6-Bromo-2-ethoxy-4-methylquinolineA549BrdU8.2
6-Bromo-2-ethoxy-4-methylquinolineMCF-7MTT25.1
6-Bromo-2-ethoxy-4-methylquinolineMCF-7BrdU18.9
6-Bromo-2-ethoxy-4-methylquinolineK562MTT5.8
6-Bromo-2-ethoxy-4-methylquinolineK562BrdU3.1
StaurosporineA549MTT0.05
StaurosporineA549BrdU0.03
StaurosporineMCF-7MTT0.08
StaurosporineMCF-7BrdU0.06
StaurosporineK562MTT0.02
StaurosporineK562BrdU0.01

II. Mechanistic Deep Dive: Apoptosis Induction

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[13] Having established that our compound of interest reduces cell viability, the next logical step is to investigate how these cells are dying.

A. Rationale for Experimental Approach

We will utilize two standard assays to detect and quantify apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[12][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14][15] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases, and their activation is a hallmark of apoptosis.[14] This assay provides a quantitative measure of this key event.

B. Experimental Design and Protocol

The cell line that showed the highest sensitivity in the initial screens (e.g., K562 from our hypothetical data) should be used for these mechanistic studies.

Experimental Workflow: Apoptosis Assays

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution (24-48h post-treatment) cluster_analysis Data Analysis prep1 Seed cells in 6-well plates or appropriate culture vessels treat1 Treat cells with 1x and 2x IC50 concentrations of the compound prep1->treat1 treat2 Include vehicle and positive controls (e.g., Staurosporine) treat1->treat2 assay1 Annexin V/PI: Harvest cells, stain with Annexin V-FITC and PI, analyze by flow cytometry treat2->assay1 assay2 Caspase-3/7: Lyse cells, add luminogenic caspase substrate, measure luminescence treat2->assay2 analysis1 Annexin V/PI: Quantify % of live, early apoptotic, late apoptotic, and necrotic cells assay1->analysis1 analysis2 Caspase-3/7: Calculate fold-increase in activity over vehicle control assay2->analysis2

Caption: Workflow for assessing apoptosis induction.

C. Comparative Analysis

Table 2: Hypothetical Apoptosis Data in K562 Cells (24h treatment)

Treatment (Concentration)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle (DMSO)4.52.11.0
6-Bromo-2-ethoxy-4-methylquinoline (3 µM)25.810.34.2
6-Bromo-2-ethoxy-4-methylquinoline (6 µM)45.222.78.9
Staurosporine (20 nM)60.115.412.5

III. Target Validation: Kinase Inhibition Profile

The quinoline scaffold is a privileged structure in the development of kinase inhibitors.[1][2][3] Therefore, a crucial step in characterizing 6-Bromo-2-ethoxy-4-methylquinoline is to investigate its potential to inhibit kinase activity.

A. Rationale for Experimental Approach

A multi-pronged approach is recommended to first screen for potential kinase targets and then validate inhibition within the cellular context.

  • In Vitro Kinase Panel Screen: A broad, commercially available kinase panel screen is an efficient way to identify potential kinase targets.[16] These services typically test the compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

  • Western Blotting for Phospho-Substrates: Once a putative kinase target is identified from the screen, target engagement and inhibition within the cell can be validated by Western blotting.[17] This involves probing for the phosphorylated form of a known substrate of the target kinase. A decrease in the phospho-protein signal upon compound treatment indicates inhibition of the upstream kinase.

B. Experimental Design and Protocol

Signaling Pathway and Validation Point

G cluster_pathway Hypothetical Kinase Cascade receptor Growth Factor Receptor kinaseA Upstream Kinase A receptor->kinaseA kinaseB Target Kinase B (e.g., from panel screen) kinaseA->kinaseB substrate Substrate C kinaseB->substrate response Cellular Response (Proliferation, Survival) substrate->response validation Validation Point: Measure p-Substrate C by Western Blot substrate->validation inhibitor 6-Bromo-2-ethoxy- 4-methylquinoline inhibitor->kinaseB

Caption: Validating kinase inhibition by measuring downstream substrate phosphorylation.

C. Comparative Analysis

For the Western blot validation, a known, selective inhibitor of the identified target kinase should be used as a positive control.

Table 3: Hypothetical Western Blot Quantification

TreatmentTarget Kinase Bp-Substrate C (Relative Densitometry)Total Substrate C
Vehicle (DMSO)Kinase X1.001.00
6-Bromo-2-ethoxy-4-methylquinoline (6 µM)Kinase X0.350.98
Known Kinase X Inhibitor (1 µM)Kinase X0.151.02

IV. Conclusion and Future Directions

This guide outlines a systematic approach to validate the biological activity of 6-Bromo-2-ethoxy-4-methylquinoline. By progressing from broad phenotypic assays to more specific mechanistic and target-based studies, researchers can build a comprehensive profile of this novel compound. The comparative nature of the proposed experiments, testing against established compounds like Staurosporine and other selective inhibitors, ensures that the data generated is robust and interpretable within the broader context of cancer drug discovery.

Positive results from this validation cascade would warrant further investigation, including:

  • Cell Cycle Analysis: To determine if the anti-proliferative effects are due to arrest at a specific phase of the cell cycle.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of 6-Bromo-2-ethoxy-4-methylquinoline to optimize potency and selectivity.

By following this structured and self-validating guide, researchers can effectively and efficiently characterize the biological activity of novel quinoline derivatives, contributing to the exciting and vital field of anticancer drug development.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline. PubChem. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297–312. [Link]

  • Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]

  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Elabscience. (2021). Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, A., Bouwmeester, T., Hopf, C., Kruse, U., Neubauer, G., Ramsden, N., Rick, J., … Drewes, G. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • ResearchGate. (n.d.). Cell-based screening assay for candidate drugs. ResearchGate. [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

  • Adan, A., & Alizada, G. (2013). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 83(9), 845–853. [Link]

  • Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation. Biocompare. [Link]

  • (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Bioarray. [Link]

  • Bio-Rad. (n.d.). Cell Proliferation & Viability Detection Reagents. Bio-Rad. [Link]

  • Klüter, S., Müller, F. A., Kriehuber, T., & Médard, G. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(1), 470–480. [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Riss, T. L., Moravec, R. A., & Niles, A. L. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 12(8), 785–804. [Link]

  • Smirnov, P., Safikhani, Z., El-Hachem, N., Wang, D., She, A., Olsen, C., Freeman, M., & Goldenberg, A. (2018). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research, 46(D1), D994–D1002. [Link]

  • (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Chen, Y., Li, Y., Wang, Z., Zhang, Y., & Chen, J. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Fassl, A., Gurbi, B., & Fajas, L. (2022). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. Cancers, 14(19), 4872. [Link]

  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • ABclonal. (2019). 4 Methods for Measuring Cell Proliferation. ABclonal. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, specifically focusing on 6-Bromo-2-ethoxy-4-methylquinoline as a representative quinoline derivative. While direct experimental data for this specific compound is not yet broadly published, this document outlines the established methodologies and rationale for comparing its potential activity against well-characterized anticancer drugs, Doxorubicin and Cisplatin. Our focus is on the scientific integrity of the experimental design, ensuring that any researcher can adapt these protocols to generate reliable and comparable data.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including significant potential as anticancer agents.[1][2] Derivatives of quinoline have been shown to exert their effects through various mechanisms, such as inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[2] The introduction of a bromine atom and other substituents to the quinoline ring can modulate these activities, making compounds like 6-Bromo-2-ethoxy-4-methylquinoline compelling candidates for investigation.[3]

Compound Profiles: A Triad of Investigation

A robust comparative study hinges on understanding the benchmarks. We have selected two FDA-approved drugs, Doxorubicin and Cisplatin, as positive controls due to their widespread clinical use and distinct mechanisms of action.

  • 6-Bromo-2-ethoxy-4-methylquinoline (Investigational Compound): This novel quinoline derivative is the subject of our hypothetical investigation. Its structure suggests potential biological activity, drawing from the known anticancer properties of the broader quinoline and bromo-substituted heterocyclic families.[3][4] The goal of the outlined experiments is to determine its specific cytotoxic profile and elucidate its potential mechanism.

  • Doxorubicin (Positive Control 1): A cornerstone of chemotherapy, Doxorubicin is an anthracycline antibiotic. Its primary cytotoxic mechanisms are multifaceted and include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS) that lead to oxidative stress and cellular damage.[5][][7] It is widely used to treat a range of cancers, including breast, lung, and ovarian cancers.[][8]

  • Cisplatin (Positive Control 2): As a platinum-based coordination complex, Cisplatin represents a different class of chemotherapeutics. Upon entering the cell, it forms aquated species that covalently bind to the N7 positions of purine bases in DNA, creating intra-strand and inter-strand crosslinks.[9][10] These DNA adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[11][12]

Experimental Design for Cytotoxicity Assessment

To establish a comprehensive understanding of a compound's cytotoxicity, it is crucial to employ multiple assays that probe different cellular vulnerabilities. Here, we detail two gold-standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Rationale for Assay Selection

Employing both MTT and LDH assays provides a more complete, self-validating picture of cytotoxicity. The MTT assay assesses the health of the mitochondrial respiratory chain, an early indicator of cellular stress.[13] Conversely, the LDH assay measures the catastrophic loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[14] Discrepancies between the results of these two assays can offer initial insights into the compound's mechanism of action (e.g., cytostatic vs. cytotoxic effects).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in vitro cytotoxicity screening.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Propagate Cancer & Normal Cell Lines seeding 2. Seed Cells into 96-Well Plates cell_culture->seeding incubation_attach 3. Incubate Overnight (Allow Attachment) seeding->incubation_attach treatment 4. Treat with Serial Dilutions of Compounds (Test, Dox, Cis) incubation_attach->treatment incubation_treat 5. Incubate for 24-72 hours treatment->incubation_treat assay_mtt 6a. Perform MTT Assay incubation_treat->assay_mtt assay_ldh 6b. Perform LDH Assay incubation_treat->assay_ldh readout 7. Measure Absorbance (Plate Reader) assay_mtt->readout assay_ldh->readout calc 8. Calculate % Viability vs. Control readout->calc ic50 9. Determine IC50 Values (Dose-Response Curve) calc->ic50 G Cisplatin_ext Cisplatin (Extracellular) Cisplatin_int Aquated Cisplatin (Intracellular) Cisplatin_ext->Cisplatin_int Cellular Uptake & Aquation DNA_adduct DNA Adducts & Intra/Inter-strand Crosslinks Cisplatin_int->DNA_adduct Binds to DNA DDR DNA Damage Response (p53, MAPK activation) DNA_adduct->DDR Blocks Replication Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: Simplified signaling pathway for Cisplatin-induced cytotoxicity. [9][11]

Doxorubicin's Mechanism of Action

Doxorubicin employs a multi-pronged attack on cancer cells, making it a highly effective but also toxic agent.

G cluster_nuc Nucleus cluster_mito Mitochondria Dox_ext Doxorubicin Intercalation DNA Intercalation Dox_ext->Intercalation TopoII Topoisomerase II Poisoning Dox_ext->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox_ext->ROS DNA_Breaks DNA Strand Breaks Intercalation->DNA_Breaks TopoII->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis ROS->Apoptosis

Caption: Multiple mechanisms of Doxorubicin-induced cytotoxicity. [5][][7] Based on studies of related brominated quinoline and quinazolinone derivatives, potential mechanisms for 6-Bromo-2-ethoxy-4-methylquinoline could involve the induction of apoptosis and cell cycle arrest. [15]Further experiments, such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., Caspase-3, PARP), would be required to validate these hypotheses.

Conclusion

This guide provides a scientifically rigorous and experimentally grounded framework for assessing the cytotoxicity of novel compounds like 6-Bromo-2-ethoxy-4-methylquinoline. By using well-characterized drugs such as Doxorubicin and Cisplatin as benchmarks and employing complementary assays like MTT and LDH, researchers can generate robust and comparable data. The ultimate goal is not only to identify potent cytotoxic agents but also to find those with high selectivity for cancer cells, paving the way for the development of safer and more effective cancer therapies. The protocols and principles outlined herein serve as a foundational starting point for the comprehensive evaluation of this and other promising quinoline derivatives.

References

  • BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines.
  • NIH. (2024).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (n.d.). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells.
  • Thermo Fisher Scientific. (2019).
  • PubMed. (2022).
  • NIH. (2021).
  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Dove Medical Press. (2021).
  • protocols.io. (2024). LDH cytotoxicity assay.
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (2024).
  • CLYTE Technologies. (2025).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • NIH. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action.
  • ASH Publications. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • BOC Sciences. (n.d.).
  • NIH. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • ATCC. (n.d.).
  • SciTePress. (n.d.). Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concer.
  • PubMed. (n.d.). Cytotoxic assays for screening anticancer agents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (n.d.). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells | Request PDF.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • ResearchGate. (2025).
  • NIH. (2011).
  • European Journal of Medicinal Chemistry. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Quinolones: Positioning 6-Bromo-2-ethoxy-4-methylquinoline in the Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving battle against microbial resistance, the quinolone class of antibiotics has long been a cornerstone of our therapeutic arsenal. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in treating a wide array of bacterial infections. However, the relentless emergence of resistant strains necessitates a continuous search for novel quinolone derivatives with enhanced potency and a differentiated spectrum of activity. This guide provides a comparative analysis of the antimicrobial spectrum of established quinolones and explores the potential positioning of a novel derivative, 6-Bromo-2-ethoxy-4-methylquinoline, based on established structure-activity relationships.

The Quinolone Family: A Legacy of Broad-Spectrum Efficacy

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination. By trapping them in a complex with DNA, quinolones introduce double-strand breaks, ultimately leading to cell death.[1]

The antimicrobial spectrum of quinolones has expanded with each successive generation, largely dictated by substitutions on the core quinolone ring.[2]

  • First-generation quinolones, such as nalidixic acid, exhibit a narrow spectrum of activity, primarily against Gram-negative enteric bacteria.

  • Second-generation quinolones, the fluoroquinolones like ciprofloxacin and levofloxacin, introduced a fluorine atom at the C-6 position, significantly broadening their spectrum to include Gram-positive cocci and atypical pathogens.[3]

  • Third and fourth-generation fluoroquinolones, such as moxifloxacin, demonstrate further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and also cover anaerobic organisms.

Comparative Antimicrobial Spectrum of Key Quinolones

The in vitro activity of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the typical MIC ranges for three widely used fluoroquinolones against a panel of clinically relevant bacteria.

MicroorganismCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.12 - 20.12 - 40.06 - 1
Streptococcus pneumoniae0.5 - 40.5 - 20.12 - 0.5
Enterococcus faecalis0.5 - 41 - 80.25 - 2
Gram-Negative Bacteria
Escherichia coli≤0.008 - 1≤0.015 - 10.015 - 0.5
Klebsiella pneumoniae≤0.015 - 10.03 - 20.03 - 1
Pseudomonas aeruginosa0.06 - 40.12 - 80.5 - 8
Stenotrophomonas maltophilia1 - >320.5 - >320.25 - >32

Data sourced from: [3][4][5][6]

Unveiling 6-Bromo-2-ethoxy-4-methylquinoline: A Theoretical Perspective

While direct experimental data on the antimicrobial spectrum of 6-Bromo-2-ethoxy-4-methylquinoline is not yet available in the public domain, we can infer its potential activity based on established structure-activity relationships (SAR) within the quinolone class.

Key Structural Features and Their Predicted Impact:

  • Quinolone Core: The fundamental bicyclic structure is essential for targeting DNA gyrase and topoisomerase IV.

  • 6-Bromo Substitution: Halogenation at the C-6 position is a well-established strategy for enhancing antibacterial potency. The presence of a bromine atom is expected to contribute positively to the compound's overall activity.

  • 2-Ethoxy Group: Modifications at the C-2 position can influence the compound's spectrum and potency. An ethoxy group may modulate the molecule's lipophilicity, potentially affecting its penetration through bacterial cell membranes.

  • 4-Methyl Group: Substitution at the C-4 position can impact the compound's interaction with the enzyme-DNA complex.

Based on these features, it is hypothesized that 6-Bromo-2-ethoxy-4-methylquinoline will exhibit broad-spectrum antibacterial activity, with potential efficacy against both Gram-positive and Gram-negative bacteria. However, its precise spectrum and potency relative to existing fluoroquinolones can only be determined through rigorous experimental evaluation.

Experimental Protocols for Determining Antimicrobial Spectrum

To empirically determine the antimicrobial spectrum of a novel compound like 6-Bromo-2-ethoxy-4-methylquinoline, standardized in vitro susceptibility testing methods are employed. The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of a compound's antimicrobial activity.

Principle: A standardized suspension of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a serial twofold dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions A->C B Prepare Microtiter Plates with Broth B->C E Inoculate Plates C->E D Prepare Standardized Inoculum D->E F Incubate Plates E->F G Read MIC F->G

Caption: Workflow for Broth Microdilution MIC Testing.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of growth inhibition in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.

Disk_Diffusion_Workflow A Prepare Standardized Inoculum B Inoculate Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate Plate C->D E Measure Zones of Inhibition D->E

Caption: Workflow for the Disk Diffusion Method.

Conclusion and Future Directions

While established quinolones like ciprofloxacin, levofloxacin, and moxifloxacin have well-defined and broad antimicrobial spectra, the threat of resistance necessitates the exploration of novel derivatives. Based on its chemical structure, 6-Bromo-2-ethoxy-4-methylquinoline holds promise as a potentially effective antibacterial agent. However, this remains a hypothesis pending empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine its true antimicrobial spectrum and to ascertain its potential role in the future of infectious disease management. The scientific community eagerly awaits such data to understand if this novel compound can offer a significant advantage over existing therapies.

References

  • [Reference to a general review on quinolone SAR]
  • Gaudes et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLoS ONE, 11(6), e0156690. [Link]

  • [Reference to a paper on quinolone mechanism of action]
  • [Reference to a paper on quinazoline deriv
  • Kumari, P., & Singh, R. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Bioorganic & Medicinal Chemistry, 66, 116793. [Link]

  • Kubicskó, A., et al. (2025). Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae. Microorganisms, 13(1), 123. [Link]

  • [Reference to a paper on antimicrobial activity of quinazolinones]
  • [Reference to a paper on in vitro antibacterial and antifungal activity of quinoline deriv
  • [Reference to a paper on antimicrobial evaluation of pyrazine deriv
  • [Reference to a paper on synthesis and antimicrobial evalu
  • [Reference to a paper on structure and antimicrobial potency of quinolinequinones]
  • [Reference to a paper on antibacterial studies of oxetoquinolines]
  • [Reference to a paper on in-vitro screening of 2-chloroquinoline deriv
  • Marcusson, L. L., et al. (2005). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 49(1), 398-401. [Link]

  • [Reference to a paper on in-vitro screening of 2-chloroquinoline derivatives
  • [Reference to a paper on antimicrobial evalu
  • CLSI. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. [Link]

  • [Reference to a paper on structure and antimicrobial potency of quinolinequinones
  • [Reference to a paper on antimicrobial activity of HT61]
  • [Reference to a paper on synthesis and antimicrobial activity of phenothiazine deriv
  • [Reference to a paper on antifungal activity of fluorin
  • [Reference to a paper on synthesis and antibacterial activity of quinone deriv
  • [Reference to a paper on morpholine antimicrobial activity]
  • Brown-Elliott, B. A., et al. (2021). Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 65(7), e00305-21. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

Sources

Navigating the Structure-Activity Landscape of 6-Bromo-2-ethoxy-4-methylquinoline Analogues: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile that spans from anticancer to antimicrobial and anti-inflammatory activities.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological effects, making it a privileged structure in the design of novel therapeutics.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of quinoline derivatives: 6-Bromo-2-ethoxy-4-methylquinoline analogues. By examining the influence of structural modifications on their biological activity, we aim to provide a predictive framework for the rational design of more potent and selective drug candidates.

The presence of a bromine atom at the C6 position of the quinoline ring is a recurring motif in compounds with significant biological activity, often enhancing potency. This guide will explore how modifications at other positions, particularly the C2 and C4, can modulate the therapeutic potential of this scaffold. While a comprehensive experimental dataset for a complete series of 6-Bromo-2-ethoxy-4-methylquinoline analogues is not publicly available, we can extrapolate key SAR principles from closely related quinoline and quinazoline series to inform our analysis.

The Core Scaffold: 6-Bromo-2-ethoxy-4-methylquinoline

The foundational structure for our analysis is 6-Bromo-2-ethoxy-4-methylquinoline. Each substituent on this core scaffold plays a crucial role in defining its physicochemical properties and, consequently, its biological activity.

Caption: The core chemical structure of 6-Bromo-2-ethoxy-4-methylquinoline.

Comparative Analysis: Decoding the Structure-Activity Relationship

Based on established SAR principles for quinoline and quinazoline derivatives, we can hypothesize the impact of substitutions at key positions of the 6-Bromo-2-ethoxy-4-methylquinoline scaffold. The following table presents a predictive comparison of hypothetical analogues and their likely impact on anticancer activity, a common therapeutic target for this class of compounds.

Analogue IDModification from Core ScaffoldPredicted Impact on Anticancer ActivityRationale
CORE-01 6-Bromo-2-ethoxy-4-methylquinolineBaseline ActivityThe parent scaffold with a balance of lipophilicity and hydrogen bonding potential.
ANA-02 Replacement of 2-ethoxy with 2-methoxyLikely similar or slightly decreased activityA smaller alkoxy group might have a minor impact on binding affinity.
ANA-03 Replacement of 2-ethoxy with 2-isopropoxyPotentially increased activityIncreased lipophilicity could enhance cell membrane permeability and target engagement.
ANA-04 Replacement of 4-methyl with 4-trifluoromethylPotentially increased activityThe electron-withdrawing CF3 group can alter the electronic distribution and improve metabolic stability.
ANA-05 Replacement of 6-Bromo with 6-ChloroLikely similar or slightly decreased activityWhile still a halogen, chlorine has different electronic and steric properties than bromine.
ANA-06 Addition of a 4-anilino group at C4Potentially significant increase in activityThe anilino group can introduce crucial hydrogen bond interactions, a key feature in many kinase inhibitors.[3]
ANA-07 Replacement of 2-ethoxy with a 2-amino groupPotentially increased activityAn amino group can act as a hydrogen bond donor, potentially improving target binding.

The "Why": Causality in Experimental Design for SAR Studies

The generation of a robust SAR dataset hinges on a systematic and logical approach to analogue design and biological evaluation. The choice of substituents should not be arbitrary but rather guided by a clear hypothesis about their potential impact on the molecule's properties.

SAR_Workflow cluster_design Analogue Design cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Identify_Core Identify Core Scaffold (6-Bromo-2-ethoxy-4-methylquinoline) Hypothesize_Modifications Hypothesize Modifications (e.g., vary alkoxy chain, add H-bond donors) Identify_Core->Hypothesize_Modifications Predict_Properties Predict Physicochemical Properties (LogP, pKa, etc.) Hypothesize_Modifications->Predict_Properties Synthesize_Analogues Synthesize Analogue Library Predict_Properties->Synthesize_Analogues Purify_Characterize Purify and Characterize (NMR, MS, HPLC) Synthesize_Analogues->Purify_Characterize Primary_Screen Primary Screen (e.g., MTT assay for cytotoxicity) Purify_Characterize->Primary_Screen Dose_Response Dose-Response Studies (Determine IC50 values) Primary_Screen->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Kinase inhibition assay) Dose_Response->Mechanism_Studies Correlate_Structure_Activity Correlate Structure with Activity Mechanism_Studies->Correlate_Structure_Activity Develop_SAR_Model Develop SAR Model Correlate_Structure_Activity->Develop_SAR_Model Design_Next_Generation Design Next-Generation Analogues Develop_SAR_Model->Design_Next_Generation

Caption: A systematic workflow for a structure-activity relationship study.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any SAR study is directly dependent on the robustness and reproducibility of the experimental protocols employed. Below are detailed, step-by-step methodologies for the synthesis of a key quinoline intermediate and the evaluation of anticancer activity.

Synthesis of 6-Bromo-4-chloroquinoline: A Key Intermediate

The synthesis of 6-bromo-4-chloroquinoline is a critical step in the preparation of a variety of 6-bromoquinoline analogues. A common synthetic route involves the cyclization of an appropriately substituted aniline derivative.

Materials:

  • 4-bromoaniline

  • Diethyl malonate

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl3)

  • Dry ethanol

  • Dry toluene

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and diethyl malonate in dry ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

  • The precipitated 6-bromo-4-hydroxyquinoline is collected by filtration, washed with water, and dried.

  • Chlorination: In a separate flask, suspend the dried 6-bromo-4-hydroxyquinoline in dry toluene.

  • Slowly add phosphorus oxychloride (POCl3) to the suspension under stirring.

  • Reflux the mixture for 2-3 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 6-bromo-4-chloroquinoline.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Putative Mechanism of Action: Targeting Kinase Signaling Pathways

Quinoline and quinazoline derivatives are well-documented as inhibitors of protein kinases, which are crucial regulators of cellular processes, including proliferation, survival, and differentiation.[2] The 6-bromo-4-anilinoquinazoline analogues, for instance, are known to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By competitively inhibiting ATP binding, these compounds block the downstream signaling cascades that drive tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylates substrate Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Quinoline_Analogue 6-Bromo-2-ethoxy-4- methylquinoline Analogue Block X Quinoline_Analogue->Block ATP ATP ATP->EGFR Binds to active site Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Block->EGFR Inhibits ATP binding

Caption: Inhibition of the EGFR signaling pathway by a quinoline analogue.

Concluding Remarks and Future Directions

The 6-Bromo-2-ethoxy-4-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from the structure-activity relationships of related quinoline and quinazoline derivatives provide a valuable roadmap for the design of more potent and selective analogues. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to validate the predictive SAR models presented in this guide. A deeper understanding of their mechanism of action, potentially through co-crystallization studies with their biological targets, will be instrumental in advancing these promising molecules towards clinical development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]

  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. [Link]

  • PubMed Central (PMC). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

  • ResearchGate. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Z. Naturforsch. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

Sources

A Comparative Analysis of 6-Bromo-2-ethoxy-4-methylquinoline and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged structures" — molecular scaffolds that can interact with multiple biological targets — is a significant leap forward. The quinoline ring system stands out as one such scaffold, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The versatility of the quinoline scaffold allows for the development of potent and selective inhibitors that can target the ATP-binding site of various kinases, thereby modulating their activity.[5][6]

This guide provides a comparative analysis of the hypothetical compound 6-Bromo-2-ethoxy-4-methylquinoline and other well-established quinoline-based kinase inhibitors. Due to the novelty of 6-Bromo-2-ethoxy-4-methylquinoline, direct experimental data is not yet available in the public domain. Therefore, this analysis will extrapolate its potential physicochemical properties and biological activity based on structurally related analogs. We will then compare this projected profile with that of approved kinase inhibitors, providing researchers with a framework for evaluating its potential as a novel therapeutic agent.

Physicochemical Profile: Predicting the Properties of a Novel Quinoline Derivative

To anticipate the characteristics of 6-Bromo-2-ethoxy-4-methylquinoline, we can examine the known properties of its structural neighbors. By analyzing the contributions of the bromo, ethoxy, and methyl substituents on the quinoline core, we can construct a theoretical profile.

Table 1: Comparative Physicochemical Properties of 6-Bromo-quinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
6-Bromo-2-ethoxy-4-methylquinoline (Predicted) C₁₂H₁₂BrNO~266.14---~3.5-4.0
6-Bromo-4-methylquinolineC₁₀H₈BrN222.0894-953.3
6-Bromo-2-methylquinolineC₁₀H₈BrN222.08101-1053.3
6-Bromo-2-methoxyquinolineC₁₀H₈BrNO238.0887-893.2

Data for 6-Bromo-4-methylquinoline, 6-Bromo-2-methylquinoline, and 6-Bromo-2-methoxyquinoline are sourced from publicly available chemical databases.[7][8][9][10][11][12][13]

The presence of the bromine atom at the 6-position is a common feature in many bioactive molecules and is known to enhance various pharmacological activities. The methyl group at the 4-position and the ethoxy group at the 2-position are expected to increase the lipophilicity of the molecule, as suggested by the predicted LogP value. This increased lipophilicity may influence the compound's membrane permeability and interaction with the hydrophobic regions of the kinase ATP-binding pocket.

Comparative Kinase Inhibitors: A Look at Established Drugs

To contextualize the potential of 6-Bromo-2-ethoxy-4-methylquinoline, we will compare it to three well-established, quinoline-based kinase inhibitors: Erlotinib, Bosutinib, and Lapatinib.

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[14][15][16] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[14][17]

Bosutinib is a dual inhibitor of the Abelson (Abl) and Src family tyrosine kinases.[18][19] It is indicated for the treatment of chronic myeloid leukemia (CML).[20][21]

Lapatinib is a dual inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[22][23][24] It is used in the treatment of HER2-positive breast cancer.[23][25]

Table 2: Profile of Comparator Quinoline-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC₅₀ (nM)Indication(s)
Erlotinib EGFR2Non-small cell lung cancer
Bosutinib Abl, Src1-2Chronic myeloid leukemia
Lapatinib EGFR, HER29.8, 13HER2-positive breast cancer

IC₅₀ values are approximate and can vary depending on the assay conditions.

The diverse targets and indications of these inhibitors highlight the adaptability of the quinoline scaffold. The specific substitutions on the quinoline ring are crucial in determining the target selectivity and potency of each inhibitor.

Mechanism of Action: Targeting Kinase Signaling Pathways

Kinase inhibitors, including those with a quinoline core, typically function by competing with ATP for binding to the kinase domain of the target protein. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_mTOR_Pathway Activates ADP ADP Receptor_Tyrosine_Kinase->ADP Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activate PI3K_Akt_mTOR_Pathway->Transcription_Factors Activate Kinase_Inhibitor Quinoline-based Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP ATP ATP->Receptor_Tyrosine_Kinase Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: General kinase signaling pathway and point of inhibition.

The substituents on the quinoline ring of 6-Bromo-2-ethoxy-4-methylquinoline would play a critical role in its binding affinity and selectivity for a particular kinase. The ethoxy and methyl groups could potentially form favorable interactions within the hydrophobic pocket of the ATP-binding site, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors.

Experimental Workflows for Evaluation

To empirically determine the activity of a novel compound like 6-Bromo-2-ethoxy-4-methylquinoline, a series of in vitro assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a peptide or protein that is a known substrate of the kinase), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow for the phosphorylation of the substrate.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based ATP consumption assays.[26][27][28]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

The choice of detection method depends on the specific kinase and available resources. Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are often used for high-throughput screening.[26]

Cell-Based Viability/Cytotoxicity Assay

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines. The MTT assay is a commonly used colorimetric assay for this purpose.[29][30][31]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[30]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Experimental_Workflow Start Novel Compound (6-Bromo-2-ethoxy-4-methylquinoline) Biochemical_Assay Biochemical Kinase Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Viability Assay (MTT) Start->Cell_Based_Assay IC50_Determination Determine IC₅₀ Biochemical_Assay->IC50_Determination GI50_Determination Determine GI₅₀/IC₅₀ Cell_Based_Assay->GI50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization GI50_Determination->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies End Potential Drug Candidate In_Vivo_Studies->End

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Future Outlook and Potential of 6-Bromo-2-ethoxy-4-methylquinoline

Based on the analysis of its structural components and comparison with established quinoline-based kinase inhibitors, 6-Bromo-2-ethoxy-4-methylquinoline represents a promising scaffold for further investigation. The combination of a halogen at the 6-position with alkyl and alkoxy groups at the 2- and 4-positions provides a unique chemical space that could lead to novel selectivity and potency profiles against various kinases.

The immediate next steps for researchers interested in this compound would be its chemical synthesis followed by a comprehensive biological evaluation using the experimental workflows detailed above. Screening against a panel of kinases would be crucial to identify its primary target(s) and assess its selectivity. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and drug-like properties, potentially leading to the development of a new generation of targeted therapies.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023).
  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Bosutinib: Uses, Interactions, Mechanism of Action, and More. (n.d.). Minicule. Retrieved from [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2019). Expert Opinion on Drug Discovery, 14(7), 665-681.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2014).
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • Erlotinib. (2024). In StatPearls.
  • 6-Bromo-4-methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • 6-Bromo-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • BOSULIF® (bosutinib) Mechanism Of Action. (n.d.). Pfizer. Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. Retrieved from [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (2012). Clinical Cancer Research, 18(17), 4567-4572.
  • Bosutinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Erlotinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Mechanism of action of lapatinib via ERBB signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
  • What is the mechanism of Bosutinib Monohydrate? (2024). Patsnap Synapse. Retrieved from [Link]

  • 3-Benzyl-6-bromo-2-methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

  • erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (2010). The Oncologist, 15(11), 1150-1165.
  • Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. (2023).
  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • 6-Bromo-2-methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. (2023).
  • Showing Compound 6-Methylquinoline (FDB011115). (2010). FooDB. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved from [Link]

Sources

A Comparative Guide to the In-Vivo Efficacy of Bromoquinoline Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the promising landscape of heterocyclic compounds, quinoline derivatives have emerged as a versatile scaffold with a broad spectrum of pharmacological activities.[1][2] The introduction of a bromine substituent to the quinoline ring can significantly modulate the physicochemical properties and biological activity of these molecules, leading to enhanced efficacy and novel mechanisms of action. This guide provides a comprehensive comparison of the in-vivo efficacy of various bromoquinoline derivatives in animal models, supported by experimental data and protocols, to aid in the selection and development of promising therapeutic candidates.

The Therapeutic Promise of Bromoquinolines

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[3] The addition of bromine, a halogen atom, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This has been leveraged to develop bromoquinoline derivatives with potent anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This guide will delve into the preclinical evidence supporting the in-vivo efficacy of these compounds.

Comparative In-Vivo Efficacy of Bromoquinoline Derivatives

The following sections provide a comparative analysis of the in-vivo performance of notable bromoquinoline derivatives across different therapeutic areas.

Anticancer Activity

Bromoquinoline derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent tumor growth inhibition in various cancer models.

A study on novel brominated methoxyquinolines and nitrated bromoquinolines revealed significant antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines.[5] Notably, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) and 6,8-dibromo-5-nitroquinoline (compound 17) showed promising activity.[5] Further in-vivo studies using xenograft models in nude mice demonstrated that a novel quinoline derivative, 91b1, significantly reduced tumor size.[8] Another study utilizing NOD-SCID mice with MCF-7 cell xenografts showed a 49% reduction in tumor volume after treatment with compound 59, a 4-anilinoquinoline derivative, with no significant impact on body weight, suggesting a favorable safety profile.[9]

In-vitro studies have also highlighted the potential of other bromoquinoline derivatives. For instance, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline displayed greater antiproliferative activity against C6, HeLa, and HT29 cells compared to the standard drug 5-fluorouracil (5-FU).[10] Specifically, 6-bromo-5-nitroquinoline was found to have lower cytotoxic activity than 5-FU in the HT29 cell line and has the potential to induce cancer cell death through apoptosis.[10] Furthermore, a structure-activity relationship (SAR) study on brominated 8-substituted quinolines identified that a hydroxyl group at the C-8 position enhanced anticancer potential.[11] Compounds such as 5,7-dibromo-8-hydroxyquinoline showed strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines.[11]

Table 1: Comparison of In-Vivo Anticancer Efficacy of Bromoquinoline Derivatives

CompoundAnimal ModelCancer TypeEfficacy EndpointKey FindingsReference
91b1 Nude mice xenograftNot specifiedTumor size reductionSignificantly reduced tumor size.[8]
Compound 59 NOD-SCID mice xenograftBreast Cancer (MCF-7)Tumor volume reduction49% reduction in tumor volume compared to control.[9]
6-Bromo-5-nitroquinoline In vitroGlioblastoma, Cervical, ColonAntiproliferative activityGreater activity than 5-FU. Induces apoptosis.[10]
5,7-Dibromo-8-hydroxyquinoline In vitroGlioblastoma, Cervical, ColonAntiproliferative activityStrong antiproliferative effects.[11]
Antimalarial Activity

Quinoline derivatives have historically been at the forefront of antimalarial drug discovery.[4] Bromo-substituted quinolines continue this legacy, showing efficacy in preclinical models of malaria.

While specific in-vivo data for bromoquinoline derivatives in malaria is less detailed in the provided search results, the general class of quinoline derivatives has shown significant promise. For example, certain indolo[3,2-c] quinolines demonstrated a 38% reduction in parasitemia on day 4 of in-vivo testing in mice infected with Plasmodium berghei.[4] Another study on FAQ-pyrimidine hybrids showed beneficial effects in mice infected with P. berghei.[4] Hybrid-dimers have also exhibited considerable in-vivo efficacy against Plasmodium vinckei, resulting in a parasitemia level of less than 1% on the fifth day after treatment.[4] Although not exclusively focused on bromo-derivatives, these findings underscore the potential of the quinoline scaffold in combating malaria in vivo.

Table 2: Representative In-Vivo Antimalarial Efficacy of Quinoline Derivatives

Compound ClassAnimal ModelParasiteEfficacy EndpointKey FindingsReference
Indolo[3,2-c] quinolines MiceP. bergheiParasitemia reduction38% reduction on day 4.[4]
FAQ-pyrimidine hybrids MiceP. bergheiNot specifiedBeneficial effects observed.[4]
Hybrid-dimers MiceP. vinckeiParasitemia level<1% on day 5 post-treatment.[4]

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of in-vivo efficacy studies, meticulous experimental design and execution are paramount. Below are representative protocols for anticancer and antimalarial studies based on established methodologies.

In-Vivo Anticancer Efficacy Study: Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anticancer efficacy of a bromoquinoline derivative in a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HT29) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or NOD-SCID) in a pathogen-free environment for at least one week to acclimatize.

  • Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration: Prepare the bromoquinoline derivative in a suitable vehicle (e.g., DMSO/saline mixture). Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Diagram: In-Vivo Anticancer Efficacy Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture animal_acclimatization 2. Animal Acclimatization tumor_implantation 3. Tumor Implantation animal_acclimatization->tumor_implantation randomization 4. Randomization tumor_implantation->randomization drug_admin 5. Drug Administration randomization->drug_admin monitoring 6. Tumor & Weight Monitoring drug_admin->monitoring euthanasia 7. Euthanasia & Tissue Collection monitoring->euthanasia data_analysis 8. Data Analysis euthanasia->data_analysis

Caption: Workflow for a typical in-vivo anticancer xenograft study.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many bromoquinoline derivatives are attributed to their ability to interfere with critical cellular processes such as DNA replication and cell division.[5][11] Some derivatives have been shown to inhibit topoisomerase I, a key enzyme involved in DNA topology and repair.[5]

Diagram: Bromoquinoline Inhibition of Topoisomerase I

G cluster_pathway Topoisomerase I-Mediated DNA Relaxation DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds Cleavage DNA Cleavage & Relaxation TopoI->Cleavage Religation DNA Religation Cleavage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Bromoquinoline Bromoquinoline Derivative Bromoquinoline->Inhibition Inhibition->Cleavage inhibits religation

Caption: Bromoquinolines can inhibit Topoisomerase I, leading to DNA damage.

Conclusion and Future Directions

The in-vivo studies highlighted in this guide provide compelling evidence for the therapeutic potential of bromoquinoline derivatives, particularly in the fields of oncology and infectious diseases. The comparative data, while still emerging, suggests that specific substitution patterns on the quinoline ring are crucial for optimizing efficacy and minimizing toxicity.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the in-vivo efficacy of different bromoquinoline derivatives to establish clear structure-activity relationships.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and correlate them with their therapeutic effects.[12]

  • Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to bromoquinoline derivatives to inform the development of next-generation compounds.

  • Combination therapies: Exploring the synergistic effects of bromoquinoline derivatives with existing therapeutic agents to enhance efficacy and overcome resistance.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of bromoquinoline derivatives and translate these promising preclinical findings into novel clinical treatments.

References

  • Tripathi, A., et al. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Çakmak, O., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • Kovalenko, S., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11486-11498.
  • Çakmak, O., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(8), 957-965.
  • Gümüş, M. H., & Gökçek, P. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4261-4287.
  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
  • Melaku, Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • Da Violante, G., et al. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 24(15), 2777.
  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4811-4828.
  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
  • Fassihi, A., et al. (2017). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Iranian Journal of Basic Medical Sciences, 20(11), 1261-1268.
  • El-Sayed, M. A. A., et al. (2014). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 57(21), 9038-9046.
  • Wang, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8888.
  • de Souza, M. V. N. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 26(23), 4436-4458.
  • Funaru, B., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Li, C., et al. (2020). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 8, 603.
  • Al-Ostath, R. A., & Al-Qaisi, Z. A. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 15(12), 1506.
  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Li, Y., et al. (2019).
  • de Souza, M. V. N. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20.

Sources

A Senior Application Scientist's Guide to Validating Cytotoxicity Data for Novel Quinolines: A Case Study with 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug discovery, the accurate assessment of a novel compound's cytotoxic potential is a critical early step. Quinoline derivatives, a class of heterocyclic compounds, have garnered significant attention for their potential as anticancer agents.[1][2] This guide provides an in-depth, experience-driven approach to validating the cytotoxicity results of a promising candidate, 6-Bromo-2-ethoxy-4-methylquinoline, with a focus on the widely-used MTT assay and its essential validation through orthogonal methods.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 6-position has been associated with enhanced cytotoxic effects in some series.[3][4] While direct biological data for 6-Bromo-2-ethoxy-4-methylquinoline may be limited, its structural similarity to other cytotoxic quinolones warrants a rigorous evaluation of its effects on cancer cell proliferation.[1][3]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring that the data generated is not only accurate but also defensible.

Part 1: The MTT Assay: A Foundational, Yet Scrutinized, Tool

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, to form a purple formazan product.[5] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

In-Depth Experimental Protocol for MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 6-Bromo-2-ethoxy-4-methylquinoline in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action of the compound (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Part 2: Navigating the Nuances: Potential Interferences with Quinolines

While the MTT assay is robust, it is not without its limitations. For novel chemical entities like 6-Bromo-2-ethoxy-4-methylquinoline, it is crucial to anticipate and control for potential artifacts.

  • Compound Color: Quinolines can be colored, and if 6-Bromo-2-ethoxy-4-methylquinoline has an absorbance spectrum that overlaps with that of formazan, it can lead to falsely elevated viability readings. Self-Validation Check: Always run a parallel plate with the compound in cell-free medium to measure its intrinsic absorbance.[6]

  • Redox Properties: Compounds with inherent reducing or oxidizing properties can directly reduce MTT or interfere with the cellular redox environment, independent of cytotoxicity.[7] This can result in a color change that is not indicative of cell viability. Self-Validation Check: Include a control where the compound is added to the medium with MTT but without cells to check for direct reduction.[6]

  • Effects on Mitochondrial Respiration: The MTT assay is a measure of metabolic activity, which is often a surrogate for cell viability. However, a compound could inhibit mitochondrial respiration without immediately causing cell death, leading to an underestimation of viability.

Part 3: The Power of Triangulation: A Multi-Assay Validation Strategy

To build a compelling case for the cytotoxic effects of 6-Bromo-2-ethoxy-4-methylquinoline, the data from the MTT assay must be corroborated by orthogonal methods that measure different cellular parameters. Here, we compare the MTT assay with two other widely accepted methods: the Lactate Dehydrogenase (LDH) release assay and a Resazurin-based assay.

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenase activityWell-established, cost-effective, high-throughput.[8]Susceptible to interference from colored or redox-active compounds.[7] Indirect measure of viability.
LDH Release Assay Lactate dehydrogenase released from damaged cellsDirect measure of cytotoxicity (membrane integrity).[9]Less sensitive for early-stage apoptosis.[9] Potential for interference from particles.[10]
Resazurin (AlamarBlue) Assay Cellular metabolic activityNon-toxic, allows for kinetic monitoring.[8][11] More sensitive than MTT for low cell numbers.[8]Can be interfered with by some compounds.[8]
In-Depth Protocol for LDH Release Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Controls: Include a positive control for maximum LDH release by lysing untreated cells with a lysis buffer.

In-Depth Protocol for Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.[8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add the resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Part 4: Synthesizing the Story: Comparative Data Analysis

Imagine we have tested 6-Bromo-2-ethoxy-4-methylquinoline across a range of concentrations and obtained the following hypothetical IC50 values (the concentration at which 50% of cell viability is inhibited):

AssayHypothetical IC50 for 6-Bromo-2-ethoxy-4-methylquinoline
MTT Assay15 µM
LDH Release Assay50 µM
Resazurin Assay12 µM
Interpreting the Data: A Logic-Driven Approach
  • Concordant Results (MTT and Resazurin): The similar IC50 values from the MTT and Resazurin assays (15 µM and 12 µM) strongly suggest that the compound is indeed affecting cellular metabolic activity.

  • Discordant Result (LDH): The higher IC50 value from the LDH assay (50 µM) indicates that at lower concentrations, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Cell death, as measured by membrane rupture, appears to occur at higher concentrations. This is a critical distinction in drug development. A compound that is cytostatic might be valuable for long-term treatment, while a cytotoxic compound might be preferred for aggressive, fast-growing tumors.

Visualizing the Validation Logic

Validation_Logic cluster_assays Primary & Orthogonal Assays cluster_interpretation Data Interpretation MTT MTT Assay (Metabolic Activity) Concordant Concordant Results (MTT ≈ Resazurin) MTT->Concordant LDH LDH Assay (Membrane Integrity) Discordant Discordant Results (MTT/Resazurin ≠ LDH) LDH->Discordant Resazurin Resazurin Assay (Metabolic Activity) Resazurin->Concordant Concordant->Discordant Conclusion Conclusion: Compound is likely cytostatic at lower concentrations and cytotoxic at higher concentrations. Discordant->Conclusion

Caption: Logical flow for interpreting multi-assay cytotoxicity data.

Conclusion: Beyond a Single Number

Relying solely on the MTT assay for determining the cytotoxic potential of a novel compound like 6-Bromo-2-ethoxy-4-methylquinoline can be misleading. A rigorous, multi-assay approach, as outlined in this guide, provides a more complete and nuanced understanding of the compound's biological effects. By anticipating potential interferences and validating findings with orthogonal methods, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for further drug development.

References

  • ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Available from: [Link].

  • Asif, M. Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU-Journal of Pharmaceutical Sciences17 , 1 (2019). Available from: [Link].

  • National Center for Biotechnology Information. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link].

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link].

  • ResearchGate. Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Available from: [Link].

  • ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link].

  • National Center for Biotechnology Information. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available from: [Link].

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link].

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link].

  • ACS Publications. Particle-Induced Artifacts in the MTT and LDH Viability Assays. Available from: [Link].

  • Royal Society of Chemistry. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Available from: [Link].

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. Can anyone help me with cytotoxicity assay interpretation?. Available from: [Link].

  • BMG LABTECH. Cytotoxicity Assays – what your cells don't like. Available from: [Link].

  • ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Available from: [Link].

  • ResearchGate. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Available from: [Link].

  • International Journal of Pharmaceutical Research & Allied Sciences. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Available from: [Link].

Sources

Apoptosis vs. Necrosis: A Comparative Guide to Elucidating the Mechanism of Action of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and drug discovery, understanding the precise mechanism by which a compound induces cell death is paramount. The distinction between apoptosis, a programmed and immunologically silent process, and necrosis, a lytic and inflammatory form of cell death, carries significant implications for therapeutic development. This guide provides a comprehensive comparison of these two fundamental cell death pathways. Furthermore, it proposes a potential mechanism of action for the novel compound 6-Bromo-2-ethoxy-4-methylquinoline and offers a detailed experimental framework to rigorously investigate its effects on cell fate.

The Dichotomy of Cell Death: Apoptosis and Necrosis

Apoptosis and necrosis represent two distinct routes to cellular demise, each with unique morphological and biochemical hallmarks. Apoptosis is a highly regulated, energy-dependent process essential for normal tissue homeostasis and development.[1] In stark contrast, necrosis is traditionally viewed as an uncontrolled and passive consequence of acute cellular injury, often leading to inflammation.[1] However, the discovery of programmed necrosis, or necroptosis, has revealed a more nuanced picture of regulated lytic cell death.[2]

FeatureApoptosisNecrosis
Stimuli Physiological (e.g., growth factor withdrawal) or pathological (e.g., DNA damage)Pathological (e.g., toxins, ischemia, pathogens)
Morphology Cell shrinkage, membrane blebbing, chromatin condensation, formation of apoptotic bodiesCell swelling (oncosis), organelle disruption, plasma membrane rupture
Biochemical Hallmarks Caspase activation, DNA laddering, phosphatidylserine externalizationATP depletion, loss of ion homeostasis, release of cellular contents (e.g., LDH)
Inflammatory Response Typically non-inflammatory; apoptotic bodies are cleared by phagocytesPro-inflammatory due to the release of damage-associated molecular patterns (DAMPs)
Regulation Highly regulated by gene expression (e.g., Bcl-2 family) and enzymatic cascades (caspases)Can be unregulated (passive) or regulated (necroptosis) via specific signaling pathways (e.g., RIPK1/RIPK3)

Signaling Pathways: A Tale of Two Mechanisms

The molecular pathways governing apoptosis and necrosis are fundamentally different. Apoptosis is primarily driven by a family of cysteine proteases called caspases.[3] Necroptosis, a regulated form of necrosis, is mediated by a kinase cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[4][5]

Apoptotic Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic and intrinsic pathways.

  • Extrinsic Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor deprivation. This pathway converges on the mitochondria, leading to the release of cytochrome c, which in turn activates initiator caspase-9.

Both pathways culminate in the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic Signaling Pathways.

Necroptotic Signaling Pathway

Necroptosis is a regulated form of necrosis that can be initiated by some of the same stimuli as the extrinsic apoptotic pathway, particularly when caspase-8 is inhibited.[2] The core of the necroptotic machinery is the necrosome, a signaling complex formed by the kinases RIPK1 and RIPK3.[4][5] Activation of this complex leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its rupture.[4][5]

Death Ligand (e.g., TNF-α) Death Ligand (e.g., TNF-α) Death Receptor Death Receptor Death Ligand (e.g., TNF-α)->Death Receptor RIPK1 Activation RIPK1 Activation Death Receptor->RIPK1 Activation RIPK3 Activation RIPK3 Activation RIPK1 Activation->RIPK3 Activation MLKL Phosphorylation MLKL Phosphorylation RIPK3 Activation->MLKL Phosphorylation MLKL Oligomerization & Translocation MLKL Oligomerization & Translocation MLKL Phosphorylation->MLKL Oligomerization & Translocation Plasma Membrane Rupture Plasma Membrane Rupture MLKL Oligomerization & Translocation->Plasma Membrane Rupture Necroptosis Necroptosis Plasma Membrane Rupture->Necroptosis

Caption: Necroptotic Signaling Pathway.

6-Bromo-2-ethoxy-4-methylquinoline: A Hypothetical Mechanism of Action

While direct experimental evidence for the biological activity of 6-Bromo-2-ethoxy-4-methylquinoline is currently limited, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer effects.[6][7] Numerous quinoline derivatives have been reported to induce apoptosis in various cancer cell lines.[3][8] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.[3] Another study on 6-bromo-4-anilinoquinazoline analogs, which share a similar structural backbone, suggests they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, a key regulator of cell proliferation and survival.[9]

Based on this precedent, it is hypothesized that 6-Bromo-2-ethoxy-4-methylquinoline may induce cell death primarily through the induction of apoptosis. This could potentially occur via the intrinsic mitochondrial pathway, a common mechanism for chemotherapy-induced cell death.

An Experimental Framework for Elucidating the Mechanism of Action

To rigorously test this hypothesis and differentiate between apoptotic and necrotic cell death induced by 6-Bromo-2-ethoxy-4-methylquinoline, a multi-faceted experimental approach is required.

Experimental Workflow

Cell Culture & Treatment Cell Culture & Treatment Annexin V/PI Staining (Flow Cytometry) Annexin V/PI Staining (Flow Cytometry) Cell Culture & Treatment->Annexin V/PI Staining (Flow Cytometry) Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay Cell Culture & Treatment->Caspase-3/7 Activity Assay LDH Release Assay LDH Release Assay Cell Culture & Treatment->LDH Release Assay Western Blot Analysis Western Blot Analysis Cell Culture & Treatment->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Annexin V/PI Staining (Flow Cytometry)->Data Analysis & Interpretation Caspase-3/7 Activity Assay->Data Analysis & Interpretation LDH Release Assay->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation

Caption: Experimental workflow.

Detailed Experimental Protocols
  • Objective: To determine the cytotoxic potential of 6-Bromo-2-ethoxy-4-methylquinoline and observe morphological changes indicative of apoptosis or necrosis.

  • Method:

    • Seed cells in a 96-well plate and treat with a dose range of 6-Bromo-2-ethoxy-4-methylquinoline for various time points (e.g., 24, 48, 72 hours).

    • Assess cell viability using an MTT or similar colorimetric assay.

    • In parallel, observe cell morphology under a phase-contrast microscope for signs of apoptosis (cell shrinkage, blebbing) or necrosis (swelling, lysis).

  • Objective: To quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.[11]

  • Protocol:

    • Treat cells with 6-Bromo-2-ethoxy-4-methylquinoline as determined from viability assays.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

    • Analyze the stained cells by flow cytometry.

  • Interpretation of Results:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Objective: To measure the activity of executioner caspases, a key indicator of apoptosis.

  • Principle: This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.[12]

  • Protocol:

    • Treat cells with 6-Bromo-2-ethoxy-4-methylquinoline.

    • Lyse the cells to release intracellular contents.

    • Add the caspase-3/7 substrate to the cell lysates.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescent or colorimetric signal using a plate reader.[13][14]

  • Interpretation of Results: An increase in signal compared to untreated controls indicates activation of caspase-3/7 and suggests an apoptotic mechanism.

  • Objective: To quantify plasma membrane damage, a hallmark of necrosis.[15]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[16][17] The amount of LDH in the supernatant is proportional to the number of necrotic cells.

  • Protocol:

    • Treat cells with 6-Bromo-2-ethoxy-4-methylquinoline.

    • Collect the cell culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate to allow for the enzymatic reaction.

    • Measure the absorbance at the appropriate wavelength.[18]

  • Interpretation of Results: A significant increase in LDH release in treated cells compared to controls is indicative of necrosis.

  • Objective: To investigate the molecular machinery involved in the observed cell death.

  • Principle: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and necroptosis.[19]

  • Protocol:

    • Treat cells with 6-Bromo-2-ethoxy-4-methylquinoline and prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key regulatory proteins:

      • Apoptosis: Bcl-2, Bax, cleaved caspase-3, cleaved PARP.[20][21][22]

      • Necroptosis: RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL.[4][5][23]

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Interpretation of Results:

    • Apoptosis: An increase in the Bax/Bcl-2 ratio, and the presence of cleaved caspase-3 and cleaved PARP would strongly support an apoptotic mechanism.[20]

    • Necroptosis: Increased phosphorylation of RIPK1, RIPK3, and MLKL would indicate the activation of the necroptotic pathway.

Summary of Expected Outcomes and Interpretations

AssayExpected Outcome for ApoptosisExpected Outcome for Necrosis
Annexin V/PI Staining Increase in Annexin V+/PI- and Annexin V+/PI+ populationsIncrease in Annexin V-/PI+ and Annexin V+/PI+ populations
Caspase-3/7 Activity Significant increase in activityNo significant change in activity
LDH Release Minimal increase (in late-stage/secondary necrosis)Significant increase in release
Western Blot Increased Bax/Bcl-2 ratio, cleaved caspase-3, cleaved PARPIncreased p-RIPK1, p-RIPK3, p-MLKL

By employing this comprehensive experimental strategy, researchers can definitively characterize the cell death modality induced by 6-Bromo-2-ethoxy-4-methylquinoline, providing crucial insights for its potential therapeutic development.

References

  • Abdellatif, K. R. A., et al. (2017). Synthesis and biological evaluation of novel quinoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 25(15), 4049-4058.
  • Das, T., et al. (2016). Curcumin Suppressed Anti-apoptotic Signals and Activated Cysteine Proteases for Apoptosis in Human Malignant Glioblastoma U87MG Cells. Journal of Cancer Science & Therapy, 8(5), 133-141.
  • Chan, F. K. M., & Moriwaki, K. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65-70.
  • Chen, Y. C., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 20(9), 15694-15709.
  • Cook, W. D., et al. (2014). A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells.
  • Sarkar, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Petrie, E. J., et al. (2019). A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells. Biochemical Journal, 476(3), 449-461.
  • BenchChem. (2025). A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
  • Hsieh, M. J., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 21(18), 6833.
  • Singh, P., & Kaur, M. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 62, 116744.
  • Sun, L., et al. (2017). MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis. Proceedings of the National Academy of Sciences, 114(35), E7323-E7332.
  • Sarkar, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Request PDF.
  • Zhang, Y., et al. (2022). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology, 10, 894943.
  • Bio-protocol. (n.d.). 3.5. Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Chan, F. K. M., & Moriwaki, K. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. CONICET Digital.
  • Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace.
  • Ghorab, M. M., et al. (2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1561.
  • Various Authors. (2014). Can you help with Western Blot: Bax and BCL-2?
  • Singh, P., & Kaur, M. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Patsnap Synapse. (2025). What is the difference between apoptosis and necrosis? Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • Vince, J. E., & Silke, J. (2016). Post-translational control of RIPK3 and MLKL mediated necroptotic cell death. F1000Research, 5, F1000 Faculty Rev-27.
  • Basolo, F., et al. (1997). Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis.
  • Rieger, A. M., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (50), 2597.
  • Shrivastava, A., et al. (2008). Molecular Iodine Induces Caspase-independent Apoptosis in Human Breast Carcinoma Cells Involving the Mitochondria-mediated Pathway. Journal of Biological Chemistry, 283(15), 9761-9771.
  • Chen, J., et al. (2023). MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis.
  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The specific derivative, 6-Bromo-2-ethoxy-4-methylquinoline, is a valuable intermediate in the synthesis of various biologically active compounds. Its strategic functionalization, featuring a bromine atom for potential cross-coupling reactions, an ethoxy group at a key position, and a methyl group, makes it a versatile building block. This guide provides an in-depth comparison of the synthetic efficiency of different routes to this target molecule, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted quinolines like 6-Bromo-2-ethoxy-4-methylquinoline requires careful consideration of the order of bond formations and substituent introductions. The primary challenge lies in achieving high overall yields while minimizing the number of synthetic steps, ensuring cost-effectiveness, and maintaining safe and scalable reaction conditions. This guide will dissect and compare three plausible synthetic strategies, primarily originating from the readily available starting material, 4-bromoaniline.

Route 1: The Knorr Synthesis Followed by Nucleophilic Aromatic Substitution

This approach has emerged as a highly efficient and convergent route to the target molecule. It involves a three-step sequence starting with the Knorr quinoline synthesis to construct the core heterocyclic system, followed by chlorination and a final nucleophilic aromatic substitution to install the desired ethoxy group.

Mechanistic Rationale

The Knorr synthesis, in this context, involves the condensation of 4-bromoaniline with ethyl acetoacetate to form an anilide intermediate.[1] Subsequent acid-catalyzed cyclization and tautomerization yield the 6-bromo-2-hydroxy-4-methylquinoline. The choice of a strong acid like polyphosphoric acid is crucial for promoting the intramolecular electrophilic attack on the electron-rich aromatic ring.[1] The subsequent chlorination of the 2-hydroxyquinoline with a reagent like phosphorus oxychloride (POCl₃) proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The final step is a nucleophilic aromatic substitution (SNAr) where sodium ethoxide displaces the chloride at the 2-position. This reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the Meisenheimer-like intermediate.

Experimental Workflow

Knorr Synthesis Route 4-Bromoaniline 4-Bromoaniline Step_1 Step 1: Knorr Synthesis 4-Bromoaniline->Step_1 Ethyl Acetoacetate 6-Bromo-2-hydroxy-4-methylquinoline 6-Bromo-2-hydroxy-4-methylquinoline Step_1->6-Bromo-2-hydroxy-4-methylquinoline Step_2 Step 2: Chlorination 6-Bromo-2-hydroxy-4-methylquinoline->Step_2 POCl3 6-Bromo-2-chloro-4-methylquinoline 6-Bromo-2-chloro-4-methylquinoline Step_2->6-Bromo-2-chloro-4-methylquinoline Step_3 Step 3: Ethoxylation 6-Bromo-2-chloro-4-methylquinoline->Step_3 Sodium Ethoxide 6-Bromo-2-ethoxy-4-methylquinoline 6-Bromo-2-ethoxy-4-methylquinoline Step_3->6-Bromo-2-ethoxy-4-methylquinoline Doebner-von Miller Route 4-Bromoaniline 4-Bromoaniline Step_1 Step 1: Doebner-von Miller Reaction 4-Bromoaniline->Step_1 Crotonaldehyde, Acid 6-Bromo-4-methylquinoline 6-Bromo-4-methylquinoline Step_1->6-Bromo-4-methylquinoline Step_2 Step 2: Oxidation 6-Bromo-4-methylquinoline->Step_2 Oxidation 6-Bromo-4-methylquinolin-2(1H)-one 6-Bromo-4-methylquinolin-2(1H)-one Step_2->6-Bromo-4-methylquinolin-2(1H)-one Step_3 Step 3: Chlorination 6-Bromo-4-methylquinolin-2(1H)-one->Step_3 POCl3 6-Bromo-2-chloro-4-methylquinoline 6-Bromo-2-chloro-4-methylquinoline Step_3->6-Bromo-2-chloro-4-methylquinoline Step_4 Step 4: Ethoxylation 6-Bromo-2-chloro-4-methylquinoline->Step_4 Sodium Ethoxide 6-Bromo-2-ethoxy-4-methylquinoline 6-Bromo-2-ethoxy-4-methylquinoline Step_4->6-Bromo-2-ethoxy-4-methylquinoline

Caption: Doebner-von Miller Route to the target compound.

Data Summary
StepReactionReagentsYieldReference
1Doebner-von Miller4-Bromoaniline, Crotonaldehyde, AcidModerate to Good[2][3]
2Oxidation6-Bromo-4-methylquinoline, Oxidizing agentVariableGeneral Knowledge
3Chlorination6-Bromo-4-methylquinolin-2(1H)-one, POCl₃HighGeneral Knowledge
4Ethoxylation6-Bromo-2-chloro-4-methylquinoline, Sodium EthoxideGood to HighGeneral Knowledge
Overall Likely lower than Route 1 due to more steps

Route 3: The Gould-Jacobs Reaction as a Starting Point

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives, which could serve as intermediates for the synthesis of the target molecule. [4]This route involves the reaction of an aniline with an ethoxymethylenemalonate derivative.

Mechanistic Rationale

The reaction begins with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form a 4-hydroxy-3-carboethoxyquinoline. [4]Saponification and subsequent decarboxylation would yield 6-bromo-4-hydroxyquinoline. From this intermediate, a multi-step sequence would be required to introduce the 2-ethoxy and 4-methyl groups, likely involving chlorination, a cross-coupling reaction to introduce the methyl group, and finally the ethoxylation. The numerous steps make this route less efficient compared to the Knorr synthesis approach.

Experimental Workflow

Gould-Jacobs Route 4-Bromoaniline 4-Bromoaniline Step_1 Step 1: Gould-Jacobs Reaction 4-Bromoaniline->Step_1 Diethyl ethoxymethylenemalonate 6-Bromo-4-hydroxyquinoline-3-carboxylate 6-Bromo-4-hydroxyquinoline-3-carboxylate Step_1->6-Bromo-4-hydroxyquinoline-3-carboxylate Step_2 Step 2: Hydrolysis & Decarboxylation 6-Bromo-4-hydroxyquinoline-3-carboxylate->Step_2 Saponification & Decarboxylation 6-Bromo-4-hydroxyquinoline 6-Bromo-4-hydroxyquinoline Step_2->6-Bromo-4-hydroxyquinoline Step_3 Multi-step Functionalization 6-Bromo-4-hydroxyquinoline->Step_3 Further Functionalization 6-Bromo-2-ethoxy-4-methylquinoline 6-Bromo-2-ethoxy-4-methylquinoline Step_3->6-Bromo-2-ethoxy-4-methylquinoline

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Bromo-2-ethoxy-4-methylquinoline. As a halogenated quinoline derivative, this compound requires specialized handling to mitigate risks to personnel and the environment. This guide is grounded in established safety protocols and regulatory standards, designed for immediate application in a laboratory setting by researchers, scientists, and drug development professionals.

Core Principle: Hazard-First Approach to Disposal

The disposal protocol for any chemical is dictated by its inherent hazards. 6-Bromo-2-ethoxy-4-methylquinoline, while not having a unique, exhaustive toxicological profile in public literature, belongs to a class of compounds (bromo-substituted quinolines) that present known risks. The causality for the stringent disposal measures outlined below stems from the hazards associated with analogous structures.

Safety Data Sheets (SDS) for similar compounds, such as 6-Bromo-2-methylquinoline and other bromo-quinolines, consistently identify several key hazards that must be assumed for 6-Bromo-2-ethoxy-4-methylquinoline until proven otherwise[1][2].

Hazard Profile Summary
Hazard CategoryDescriptionPotential Effects & Rationale for CautionSupporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Direct exposure can lead to immediate health issues. The presence of the bromine atom can enhance toxicity.[3][4]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Direct contact can cause inflammation, redness, and pain. Prolonged contact may lead to more severe damage.[3][5][6][7]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5][6][7]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Improper disposal can lead to long-term contamination of soil and water. Halogenated wastes are specifically regulated.[8]
Chemical Reactivity Quinoline and its derivatives may be incompatible with strong oxidizing agents and strong acids.Mixing with incompatible materials can lead to vigorous or violent reactions.[9][10]

Pre-Disposal Operations: Engineering Controls & PPE

Before beginning any waste consolidation or disposal procedure, the immediate work environment must be properly controlled to prevent exposure.

Engineering Control: All handling of 6-Bromo-2-ethoxy-4-methylquinoline, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[10] This is a non-negotiable control to prevent the inhalation of any dust or vapors.[9]

Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times. The rationale is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[7] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield for full protection against splashes.[7][11]

  • Body Protection: A standard laboratory coat is mandatory.[11]

  • Respiratory Protection: While the fume hood is the primary control, if there is any risk of aerosol generation outside of it, a respirator may be required. Consult your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Waste Disposal Protocol

This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization

The first and most critical step is correct identification. 6-Bromo-2-ethoxy-4-methylquinoline is a halogenated organic waste . This classification is crucial because halogenated and non-halogenated waste streams must be kept separate.[12] Co-mingling these waste streams can drastically increase disposal costs and violate regulatory requirements.

Step 2: Waste Collection & Containment
  • Solid Waste:

    • Collect dry, solid 6-Bromo-2-ethoxy-4-methylquinoline waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), using a scoop or brush.

    • Avoid generating dust during transfer.[7]

    • Place the solid waste directly into a dedicated, sealable, and chemically compatible waste container.[13]

  • Liquid Waste (Solutions):

    • Collect any solutions containing 6-Bromo-2-ethoxy-4-methylquinoline in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Crucially, do not pour this waste down the drain. [3][9] This is a direct violation of environmental regulations for this class of chemical.

    • Use a funnel to avoid spills during transfer.

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement under OSHA and EPA regulations.[1][14] Your institution's EH&S office will provide the specific hazardous waste tags required. The label must include, at a minimum:

  • The words "Hazardous Waste."

  • The full chemical name: "6-Bromo-2-ethoxy-4-methylquinoline" and any other chemical constituents in the container.

  • The approximate percentage of each constituent.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage Pending Pickup
  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • The storage area should be away from light and moisture.[9]

  • Ensure the container is stored with other compatible wastes, away from strong acids and oxidizers.[9][10]

Step 5: Arranging for Final Disposal
  • The final step is to contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.

  • Under no circumstances should laboratory personnel attempt to transport hazardous waste off-site or dispose of it independently. Disposal must be handled by a licensed and approved waste disposal contractor.[3][4][5][6][10] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[8][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Assess the Situation: Evaluate the size of the spill and whether you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's emergency response line.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Cleanup Protocol:

    • For Solid Spills: Gently sweep or shovel the material into a suitable, sealable container for disposal.[3][4][7] Use a method that minimizes dust generation.[7][16]

    • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[9][13] Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Once the bulk material is collected, decontaminate the area with soap and water.[9] Collect the decontamination materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the container with the spilled material and cleanup debris as hazardous waste according to the protocol in Section 3.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 6-Bromo-2-ethoxy-4-methylquinoline.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal Pathway cluster_spill Emergency Spill start Begin Work with 6-Bromo-2-ethoxy-4-methylquinoline ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid or Liquid) fume_hood->waste_gen characterize Characterize as 'Halogenated Organic Waste' waste_gen->characterize spill Spill Occurs waste_gen->spill container Select Approved, Labeled Hazardous Waste Container characterize->container segregate Segregate from Non-Halogenated Waste container->segregate collect Collect Waste in Container segregate->collect seal Seal and Securely Close Container collect->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EH&S for Pickup store->contact_ehs end_disposal Disposal by Licensed Waste Contractor (Incineration) contact_ehs->end_disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Safe to clean up cleanup->collect

Caption: Disposal workflow for 6-Bromo-2-ethoxy-4-methylquinoline.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [https://nepis.epa.gov/Exe/ZyNET.exe/9101L96S.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1986+Thru+1990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C86thru90%5CTxt%5C00000018%5C9101L96S.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZYNET šal=]([Link] šal=)

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication - Red line strikeout . Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET: 3-Bromoquinoline . Fisher Scientific. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Method PV2123: Morpholine . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-ethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The hazards associated with analogous compounds such as 6-bromoquinoline and other halogenated quinolines indicate a consistent profile of risks including skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][5]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Chemical Handling

Before undertaking any procedure, it is imperative to adhere to four fundamental principles:

  • Plan Ahead: Thoroughly understand the potential hazards associated with the chemicals and the experimental procedure[6].

  • Minimize Exposure: Employ all available engineering controls, such as fume hoods, and personal protective equipment to prevent contact with hazardous substances[6][7].

  • Do Not Underestimate Risks: Treat all new or unknown substances as potentially toxic[6].

  • Be Prepared for Accidents: Know the location of safety equipment and emergency procedures before you begin your work[6][8].

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving 6-Bromo-2-ethoxy-4-methylquinoline.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesLaboratory coatUse in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges

Detailed PPE Guidance: The "Why" Behind the "What"

Understanding the rationale behind each piece of PPE fosters a deeper culture of safety and ensures compliance.

Eye and Face Protection

Given that related brominated quinolines are known to cause serious eye irritation, robust eye protection is non-negotiable[1][2][3][4][5].

  • Safety Glasses with Side Shields: Provide a minimum level of protection against flying particles during low-risk activities like weighing solid materials.

  • Chemical Splash Goggles: Essential when handling solutions of 6-Bromo-2-ethoxy-4-methylquinoline. Goggles form a seal around the eyes, offering protection from splashes from all directions.

  • Face Shield: Should be used in conjunction with chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during reaction quenching.

Hand Protection

Analogous compounds are categorized as skin irritants, making hand protection a critical barrier to prevent dermal exposure[1][2][3][4][5].

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are suitable for general handling. It is crucial to inspect gloves for any signs of degradation or perforation before use[9][10].

  • Double Gloving: Consider wearing two pairs of nitrile gloves, especially during prolonged operations or when handling concentrated solutions, to provide an additional layer of protection.

  • Glove Removal: Always use the proper technique for removing gloves to avoid contaminating your skin.

Body Protection

Protecting the skin from potential splashes and spills is crucial.

  • Laboratory Coat: A standard lab coat made of a suitable material should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures involving larger quantities of the chemical or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

Halogenated quinolines can cause respiratory irritation[1][2][3][4][5]. Therefore, preventing inhalation is a key safety measure.

  • Chemical Fume Hood: All work with 6-Bromo-2-ethoxy-4-methylquinoline solutions and any procedure that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood[7].

  • Respiratory Protection: In the event of a spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges may be necessary. All personnel requiring the use of a respirator must be properly fit-tested and trained.

Procedural Workflow for PPE Usage

The following diagram illustrates the standard operating procedure for the use of personal protective equipment.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling cluster_doffing Doffing Sequence (Contamination Avoidance) cluster_disposal Disposal prep_start Assess Task-Specific Hazards select_ppe Select Appropriate PPE prep_start->select_ppe inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_coat 1. Don Lab Coat inspect_ppe->don_coat don_gloves 2. Don Gloves don_coat->don_gloves don_goggles 3. Don Eye/Face Protection don_gloves->don_goggles perform_task Perform Laboratory Task in Fume Hood don_goggles->perform_task doff_gloves 1. Doff Gloves perform_task->doff_gloves doff_goggles 2. Doff Eye/Face Protection doff_gloves->doff_goggles doff_coat 3. Doff Lab Coat doff_goggles->doff_coat wash_hands 4. Wash Hands Thoroughly doff_coat->wash_hands dispose_ppe Dispose of Contaminated PPE in Designated Waste wash_hands->dispose_ppe

Caption: PPE Workflow from Preparation to Disposal

Operational and Disposal Plans

Handling and Storage
  • Always handle 6-Bromo-2-ethoxy-4-methylquinoline in a well-ventilated area, preferably within a chemical fume hood[1][2][3].

  • Keep the container tightly closed when not in use[2][4].

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[4].

  • Avoid generating dust when handling the solid form[5].

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[1].

  • Decontaminate the spill area and all equipment used for cleanup.

Disposal
  • Dispose of 6-Bromo-2-ethoxy-4-methylquinoline and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[1][2][4].

  • Do not dispose of this chemical down the drain[10].

  • Contaminated PPE should be disposed of as hazardous waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][4].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][2][4].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[4].

Your safety is our priority. By adhering to these guidelines, you contribute to a secure and productive research environment.

References

  • Chemos GmbH & Co.KG. Quinoline Safety Data Sheet. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Westfield State University. Organic Chemistry Laboratory Safety. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-ethoxy-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-ethoxy-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.